molecular formula C9H9N3 B3030433 4-(1-methyl-1H-pyrazol-5-yl)pyridine CAS No. 905281-60-9

4-(1-methyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B3030433
CAS No.: 905281-60-9
M. Wt: 159.19
InChI Key: IDSXNIZCHUGIBD-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-5-yl)pyridine is a high-purity heterocyclic compound supplied for advanced research and development applications. With the CAS Number 905281-60-9 and a molecular formula of C9H9N3, this chemical has a molecular weight of approximately 159.19 g/mol . It serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly in the development of pharmaceutical compounds . The structural core of this compound, featuring a pyridine ring linked to a methylated pyrazole ring, is of significant interest in constructing more complex molecules with potential biological activity. Single-crystal X-ray studies of closely related compounds reveal a dihedral angle between the planes of the pyridine and pyrazole rings, which can influence solid-state packing and intermolecular interactions through hydrogen bonding . Researchers utilize this compound under the explicit condition that it is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the available Safety Data Sheet for proper handling, storage, and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSXNIZCHUGIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719063
Record name 4-(1-Methyl-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905281-60-9
Record name 4-(1-Methyl-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details a proven synthetic protocol, explores alternative advanced synthetic strategies, and presents a thorough characterization profile. This guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the chemical processes involved.

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings into a single molecular entity creates a scaffold with a unique electronic profile, combining the electron-rich nature of the pyrazole with the electron-deficient character of the pyridine. This arrangement has proven to be a highly successful strategy in the design of bioactive molecules. The this compound core, in particular, is a key building block in the development of kinase inhibitors, and its derivatives have been explored for their potential in treating a range of diseases, including cancer and inflammatory disorders. The structural resemblance of this scaffold to purine bases makes it a compelling candidate for the design of enzyme inhibitors and modulators of protein-protein interactions.

This guide will provide a detailed exploration of the synthesis of this valuable compound, followed by a comprehensive analysis of its structural and spectroscopic properties to aid researchers in its unambiguous identification and utilization in further synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most direct and commonly cited method involves a condensation reaction to form the pyrazole ring. However, for greater substrate scope and milder reaction conditions, modern cross-coupling methodologies present viable and powerful alternatives.

Established Method: Condensation of an Enaminone with Methylhydrazine

The most well-documented synthesis of this compound proceeds through the reaction of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with methylhydrazine.[1] This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products enaminone (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one reagents + Ethanol, Reflux enaminone->reagents methylhydrazine Methylhydrazine methylhydrazine->reagents product This compound byproduct 4-(1-methyl-1H-pyrazol-3-yl)pyridine (Regioisomeric Byproduct) reagents->product reagents->byproduct

Figure 1: Synthesis of this compound via condensation.

Causality of Experimental Choices:

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and mediates the proton transfer steps in the reaction mechanism. Its boiling point allows for the reaction to be conducted at a reflux temperature, providing sufficient thermal energy to overcome the activation barrier.

  • Reagents: Methylhydrazine serves as the nitrogen source for the formation of the pyrazole ring. The use of methylhydrazine directly installs the required N-methyl group on the pyrazole ring.

  • Work-up and Purification: The aqueous work-up is designed to remove any remaining water-soluble impurities and unreacted methylhydrazine. Ethyl acetate is an effective extraction solvent for the product. Column chromatography is essential for separating the desired product from the regioisomeric byproduct, 4-(1-methyl-1H-pyrazol-3-yl)pyridine, which forms due to the two nucleophilic nitrogen atoms in methylhydrazine. The choice of a dichloromethane/methanol solvent system for chromatography provides a good polarity gradient for the separation of these closely related isomers.

Experimental Protocol:

  • To a solution of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.00 g) in ethanol (50 mL) is added methylhydrazine (0.32 mL).

  • The reaction mixture is heated to reflux and maintained at this temperature for 1 hour.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is partitioned between ethyl acetate and water.

  • The aqueous layer is extracted with an additional portion of ethyl acetate.

  • The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (10:1, v/v) as the eluent to afford this compound as a yellow oil.[1]

Alternative Synthetic Strategies

While the condensation method is effective, modern cross-coupling reactions offer greater flexibility, particularly when dealing with more complex or functionalized analogues.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This strategy could be employed to synthesize this compound by coupling a pyridine-containing boronic acid or ester with a pyrazole-containing halide, or vice versa.

G cluster_reactants Reactants reactant1 Pyridine Derivative (e.g., 4-halopyridine) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst reactant2 Pyrazole Derivative (e.g., 1-methyl-5-(tributylstannyl)-1H-pyrazole) reactant2->catalyst product This compound catalyst->product

Figure 2: Generalized Stille cross-coupling approach.

Rationale: The Stille coupling is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. This method would be particularly useful if one of the heterocyclic starting materials is sensitive to the basic conditions often employed in Suzuki-Miyaura couplings.

Direct C-H functionalization represents a more atom-economical approach, avoiding the pre-functionalization of one of the coupling partners. In this strategy, a C-H bond on either the pyrazole or pyridine ring is directly coupled with a functionalized partner. For instance, the C-H bond at the 5-position of 1-methyl-1H-pyrazole could be directly arylated with a 4-halopyridine.

G cluster_reactants Reactants reactant1 1-methyl-1H-pyrazole catalyst Pd Catalyst + Ligand + Base reactant1->catalyst reactant2 4-halopyridine reactant2->catalyst product This compound catalyst->product

Figure 3: Generalized direct C-H arylation approach.

Rationale: This approach is highly efficient as it reduces the number of synthetic steps. However, achieving high regioselectivity can be a challenge and often requires careful optimization of the catalyst, ligand, and reaction conditions.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data for this compound.

General Properties
PropertyValue
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Appearance Yellow oil
CAS Number 905281-60-9
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

  • LC/MS (ESI+): The expected [M+H]⁺ ion is observed at m/z 160.2, which corresponds to the protonated molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

Note: The experimental NMR data reported in the literature is for a mixture of regioisomers.[1] The following are predicted chemical shifts for the pure compound in CDCl₃, which can serve as a guide for spectral interpretation.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.65d2HPyridine H-2, H-6
~7.60d1HPyrazole H-3
~7.30d2HPyridine H-3, H-5
~6.40d1HPyrazole H-4
~3.80s3HN-CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~150.5Pyridine C-2, C-6
~142.0Pyrazole C-5
~140.0Pyrazole C-3
~138.0Pyridine C-4
~122.0Pyridine C-3, C-5
~107.0Pyrazole C-4
~36.0N-CH₃
Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in the molecule.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic, N-CH₃)
~1600-1450C=C and C=N stretching (aromatic rings)
~1400-1000In-plane C-H bending and ring vibrations
~900-650Out-of-plane C-H bending

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The established condensation reaction provides a reliable route to this important building block, while modern cross-coupling methodologies offer promising alternatives for future synthetic applications. The provided characterization data, including predicted NMR spectra, serves as a valuable resource for researchers in the unambiguous identification of this compound. The insights into the rationale behind the experimental choices are intended to empower scientists to adapt and optimize these methods for their specific research needs in the pursuit of novel therapeutics and functional materials.

References

A Technical Guide to the Spectroscopic Characterization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-(1-methyl-1H-pyrazol-5-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with expert analysis to facilitate the unambiguous identification and characterization of this molecule.

Introduction and Molecular Structure

This compound is a bicyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile coordination properties of its pyridine and pyrazole nitrogen atoms.[1] Its structural framework presents a unique electronic and steric profile, making a thorough spectroscopic analysis essential for its application in synthesis and biological screening.

The molecular formula of the compound is C₉H₉N₃, with a molecular weight of 159.19 g/mol .[2] The core structure consists of a pyridine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-5-yl moiety.

Figure 1: Molecular Structure of this compound

Synthesis and Isomeric Considerations

The synthesis of this compound can be achieved via the condensation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with methylhydrazine in ethanol under reflux.[3] It is crucial to note that this reaction yields a mixture of two regioisomers: the desired this compound and the byproduct 4-(1-methyl-1H-pyrazol-3-yl)pyridine.[3] The separation and purification of the target compound are therefore critical for obtaining clean spectroscopic data.

synthesis_and_isomers enone (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one react enone->react methylhydrazine Methylhydrazine methylhydrazine->react product_mixture Reaction Mixture (Ethanol, Reflux) react->product_mixture desired_product This compound (Major Product) product_mixture->desired_product Purification byproduct 4-(1-methyl-1H-pyrazol-3-yl)pyridine (Byproduct) product_mixture->byproduct Purification

Figure 2: Synthetic pathway and isomeric products.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of this compound. Although a fully assigned spectrum for the pure compound is not widely published, analysis of the crude reaction mixture provides significant insights.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Pyridine H-2, H-68.60 - 8.70d~5-6Equivalent protons ortho to the pyridine nitrogen.
Pyridine H-3, H-57.40 - 7.50d~5-6Equivalent protons meta to the pyridine nitrogen.
Pyrazole H-3~7.60d~2Doublet due to coupling with H-4.
Pyrazole H-4~6.40d~2Doublet due to coupling with H-3.
N-CH₃~3.80s-Singlet for the methyl group on the pyrazole nitrogen.

Note: These are predicted values based on known substituent effects on pyridine and pyrazole rings. The solvent is assumed to be CDCl₃.

The key to distinguishing the desired 5-substituted pyrazole from the 3-substituted isomer lies in the chemical shifts and coupling patterns of the pyrazole protons. In the 5-yl isomer, the pyridine ring is adjacent to the N-methylated nitrogen of the pyrazole, which influences the electronic environment of the pyrazole protons differently than in the 3-yl isomer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2, C-6~150
Pyridine C-4~145
Pyridine C-3, C-5~121
Pyrazole C-5~148
Pyrazole C-3~140
Pyrazole C-4~107
N-CH₃~39

Note: These are predicted values and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Liquid chromatography-mass spectrometry (LC-MS) analysis in positive ion electrospray ionization (ESI) mode shows a molecular ion peak [M+H]⁺ at m/z 160.2, which corresponds to the protonated molecule of C₉H₉N₃.[3]

High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the two rings and fragmentation of the pyridine and pyrazole rings.

Figure 3: Predicted major fragmentation pathways in Mass Spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and various fingerprint absorptions below 1400 cm⁻¹ corresponding to in-plane and out-of-plane bending vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, should exhibit absorption bands corresponding to π → π* transitions of the aromatic pyridine and pyrazole systems. The conjugation between the two rings is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual parent heterocycles.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data, the following general protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Use ESI in positive ion mode. Acquire a full scan spectrum to observe the molecular ion. For fragmentation data, perform tandem MS (MS/MS) experiments.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While published data is limited, a combination of ¹H and ¹³C NMR, mass spectrometry, and vibrational and electronic spectroscopy, supported by the predictive models discussed in this guide, allows for a confident structural assignment. The key challenge in working with this compound is ensuring its purity and separation from its 3-yl isomer, which necessitates careful monitoring of the synthesis and purification steps using the spectroscopic handles outlined herein.

References

4-(1-methyl-1H-pyrazol-5-yl)pyridine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked at its C4 position to the C5 position of a 1-methylpyrazole ring. This molecular architecture, which combines an electron-deficient pyridine moiety with an electron-rich pyrazole moiety, imparts a unique and versatile reactivity profile. This scaffold is of significant interest to researchers in medicinal chemistry and drug development, where it serves as a crucial building block for synthesizing complex molecules with potential therapeutic applications, including as kinase inhibitors.[1][2][3] This guide provides a detailed examination of its chemical properties, reactivity, synthesis, and applications, tailored for scientists and professionals in the field.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₉H₉N₃[4]
Molecular Weight 159.192 g/mol [4]
Appearance Typically a solid at room temperature.[1]
Predicted pKa 4.74 ± 0.12 (for the pyridine nitrogen)[5]
InChI Key IDSXNIZCHUGIBD-UHFFFAOYSA-N[4]

Spectroscopic Signature:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings. The methyl group on the pyrazole nitrogen will appear as a singlet, typically in the range of 3.8-4.0 ppm. Aromatic protons will resonate in the downfield region (7.0-8.8 ppm).

  • ¹³C NMR: The carbon NMR will display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts will reflect the electronic environment of each ring system.

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for C-H stretching in the aromatic regions, C=N and C=C stretching vibrations from both heterocyclic rings, and C-N stretching frequencies.

Molecular Structure and Reactivity Analysis

The reactivity of this compound is governed by the distinct electronic nature of its two constituent rings. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, while the pyrazole ring is considered an electron-rich aromatic system.

Molecule_Structure cluster_pyridine Pyridine Ring (Electron-Deficient) cluster_pyrazole Pyrazole Ring (Electron-Rich) Py_N N1' Py_C2 C2' Py_N->Py_C2 Py_C3 C3' Py_C2->Py_C3 Py_C4 C4' Py_C3->Py_C4 Py_C5 C5' Py_C4->Py_C5 Pz_C5 C5 Py_C4->Pz_C5 C-C Bond Py_C6 C6' Py_C5->Py_C6 Py_C6->Py_N Pz_N1 N1 (Methylated) Pz_N2 N2 Pz_N1->Pz_N2 Pz_C3 C3 Pz_N2->Pz_C3 Pz_C4 C4 Pz_C3->Pz_C4 Pz_C4->Pz_C5 Pz_C5->Pz_N1

Caption: Structure of this compound.

Reactivity of the Pyridine Ring
  • Basicity and N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom is available for protonation, making the molecule basic. It can readily react with acids to form pyridinium salts. This nitrogen can also act as a nucleophile, reacting with alkylating agents.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring activates it towards nucleophilic attack, particularly at the C2' and C4' positions (ortho and para to the nitrogen).[6][7][8] An attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6] While the C4' position is already substituted in the title compound, this principle is crucial when considering reactions of related halopyridines.

SNAr_Pyridine Stabilization in Nucleophilic Attack on Pyridine Start Pyridine Ring Nu⁻ attacks C4' Intermediate N⁻ C C C C C-Nu Resonance Form with Charge on Nitrogen Start:f1->Intermediate Rate-determining step Product Substituted Pyridine Intermediate->Product Leaving group departs

Caption: Nucleophilic attack on the pyridine C4 position.

  • Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophilic substitution. Reactions such as nitration or halogenation require harsh conditions and generally proceed at the C3' and C5' positions, avoiding the formation of intermediates with a positive charge adjacent to the already electron-deficient nitrogen.

Reactivity of the Pyrazole Ring

  • Electrophilic Aromatic Substitution (SEAr): In contrast to pyridine, the pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The preferred site of attack is the C4 position.[9][10] This regioselectivity is due to the electronic distribution within the ring; the C4 position has the highest electron density.[11] An electrophilic attack at C4 results in a more stable cationic intermediate compared to an attack at C3 or C5, as it avoids placing a positive charge on the carbon adjacent to the "pyridine-like" N2 nitrogen.[9]

SEAr_Pyrazole Electrophilic Attack on Pyrazole Ring Start 1-Methylpyrazole Ring E⁺ attacks C4 Intermediate Cationic intermediate stabilized by resonance Start:f1->Intermediate Favored pathway Product 4-Substituted Pyrazole Intermediate->Product Deprotonation

Caption: Electrophilic substitution on the pyrazole ring at C4.

  • N-Alkylation of Pyrazoles: While the N1 position is already methylated in the title compound, the synthesis of such molecules often involves the N-alkylation of an unsubstituted pyrazole. This step can be challenging due to the potential for alkylation at either nitrogen, leading to regioisomers.[12] Modern synthetic methods, however, have been developed to achieve high N1-selectivity.[13][14][15][16]

Synthesis of this compound

A common and effective method for synthesizing the title compound involves the cyclocondensation of a pyridine-derived enaminone with methylhydrazine. This approach builds the pyrazole ring onto a pre-existing pyridine scaffold.

Experimental Protocol: Synthesis from an Enaminone Precursor

This protocol is adapted from established literature procedures.[17]

Step 1: Reaction Setup

  • To a 50 mL round-bottom flask, add (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.00 g, 5.68 mmol).

  • Add 25 mL of ethanol to the flask to dissolve the solid.

  • Add methylhydrazine (0.32 mL, 6.25 mmol) to the solution.

Step 2: Reaction Execution

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL) in a separatory funnel.

  • Separate the layers and extract the aqueous layer with an additional portion of ethyl acetate (25 mL).

  • Combine the organic phases.

  • Wash the combined organic layer with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Synthesis_Workflow Reactants 1. (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one 2. Methylhydrazine 3. Ethanol (Solvent) Reaction Reflux for 1 hour Reactants->Reaction Workup Solvent Removal Aqueous Workup (EtOAc/Water) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry

The 4-(pyrazol-yl)pyridine scaffold is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an attractive core for designing enzyme inhibitors.

  • Kinase Inhibitors: Derivatives of this scaffold have been extensively explored as inhibitors of various protein kinases. For instance, 4-(pyrazol-3-yl)-pyridines have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in inflammatory and neurodegenerative pathways.[2] The N-methylation of the pyrazole ring, as seen in the title compound, can be a strategic modification to reduce compound polarity and fine-tune binding affinity.[2]

  • Bioisosteric Replacement: The pyrazolopyridine core is often considered a bioisostere of purine bases like adenine and guanine, making it a valuable template for designing inhibitors that target ATP-binding sites in enzymes.[3][18]

Conclusion

This compound is a heterocycle with a rich and dichotomous chemical character. The electron-deficient pyridine ring favors nucleophilic reactions, while the electron-rich pyrazole ring is susceptible to electrophilic attack. This dual reactivity, combined with its utility as a pharmacologically relevant scaffold, makes it a molecule of great importance for synthetic and medicinal chemists. Understanding its properties and reaction mechanisms is key to leveraging its full potential in the development of novel chemical entities and therapeutic agents.

References

biological activity of novel pyrazole-pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole-Pyridine Compounds

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged structures" for their ability to interact with diverse biological targets. The pyrazole-pyridine nucleus is a quintessential example of such a scaffold.[1][2] This fused heterocyclic system, an isostere of natural purines, possesses a unique combination of structural rigidity, hydrogen bonding capacity, and tunable electronic properties that make it an exceptionally versatile core for drug design.[2][3]

Over the past two decades, derivatives of pyrazole-pyridine have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6][7] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to explain the causal relationships behind synthetic strategies, the mechanistic underpinnings of biological activity, and the self-validating experimental protocols required to rigorously evaluate these promising compounds.

The Pyrazole-Pyridine Core: A Structural and Strategic Analysis

The therapeutic potential of this scaffold is intrinsically linked to its chemical architecture. Comprising a five-membered pyrazole ring fused to a six-membered pyridine ring, the system's properties are heavily influenced by the relative positions of the nitrogen atoms. This gives rise to several key isomers, with the most explored in drug discovery being the 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine systems.[3][8] The 1H-pyrazolo[3,4-b]pyridine tautomer is notably more stable, making it a common synthetic target.[8]

The strategic value of this scaffold lies in several key features:

  • Bioisosterism: Its structural similarity to purine allows it to act as an antagonist in biological pathways that involve purinergic signaling, a cornerstone of its anticancer and antiviral activities.[2]

  • H-Bonding Potential: The presence of both hydrogen bond donors (the pyrazole N-H) and acceptors (the pyridine nitrogen and the second pyrazole nitrogen) facilitates strong and specific interactions with enzyme active sites, particularly the hinge regions of kinases.[1]

  • Tunable Substituent Vectors: The core structure presents multiple positions (N1, C3, C4, C5, C6) where chemical substitutions can be made to fine-tune potency, selectivity, and pharmacokinetic properties (ADME/Tox).[8]

Synthesis_Workflow cluster_main Representative Synthesis: Route A start 5-Aminopyrazole Derivative step1 1,3-Bielectrophile (e.g., β-ketoester) start->step1 Reacts with step2 Cyclocondensation (e.g., Friedländer annulation) step1->step2 step3 Intermediate Formation (Regioisomeric mixture possible) step2->step3 step4 Aromatization / Dehydration step3->step4 end Substituted 1H-Pyrazolo[3,4-b]pyridine step4->end Kinase_Inhibition_Pathway PIM1 PIM-1 Kinase (Overexpressed in Cancer) Substrate Pro-Apoptotic Substrate (e.g., BAD) Phosphorylation Phosphorylation (Inactivation) PIM1->Phosphorylation Catalyzes Compound Pyrazole-Pyridine Inhibitor Compound->PIM1 Binds & Inhibits Apoptosis Apoptosis (Programmed Cell Death) Substrate->Apoptosis Promotes Phosphorylation->Substrate Inactivates

References

A Technical Guide to Elucidating the Mechanism of Action of 4-(1-methyl-1H-pyrazol-5-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold represents a privileged structure in medicinal chemistry. This class of compounds, characterized by the fusion of pyrazole and pyridine rings, has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Their structural similarity to natural purines allows them to act as antagonists in various biological processes, making them attractive candidates for drug discovery.[2] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of novel derivatives within this class, with a primary focus on their well-documented roles as protein kinase inhibitors.

Introduction: The Pyrazolopyridine Core and Its Therapeutic Promise

Pyrazolopyridines are bicyclic heterocyclic compounds that have garnered significant attention for their diverse pharmacological profiles.[1] The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic and structural landscape, enabling these molecules to interact with a variety of biological targets.[1] A significant portion of research has focused on their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways.[3][4] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3]

Derivatives of the this compound scaffold have been specifically investigated as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK),[3] Cyclin-Dependent Kinases (CDKs),[5] and Checkpoint Kinase 1 (CHK1).[6] Understanding the precise MoA of a new derivative is paramount for its development as a therapeutic agent. This involves not only identifying the primary target but also characterizing its effects on cellular pathways and predicting its potential for both efficacy and off-target effects.

A Phased Approach to Mechanism of Action Elucidation

Determining the MoA of a novel compound is a multi-step process that moves from broad, unbiased screening to specific, hypothesis-driven validation. This guide outlines a logical workflow for characterizing this compound derivatives.

Phase I: Target Identification and Initial Validation

The first critical step is to identify the direct molecular target(s) of the compound. Given the prevalence of kinase inhibition within this chemical class, initial efforts are often directed toward this target family. However, an unbiased approach is crucial to uncover novel mechanisms.

G cluster_0 Phase I: Target Identification A Novel this compound Derivative B Phenotypic Screening (e.g., Cell Viability Assay) A->B C Hypothesis-Driven Approach (Kinase Panel Screening) B->C Active Compound D Unbiased Approaches (Affinity Chromatography, CETSA) B->D Active Compound E Hit Identification C->E D->E F Direct Target Engagement Assays (SPR, ITC) E->F Putative Target(s) G Validated Target(s) F->G

Caption: Workflow for initial target identification and validation.

A. Hypothesis-Driven Approach: Kinase Panel Screening

  • Rationale: Based on the known pharmacology of the pyrazolopyridine scaffold, a primary hypothesis is often that the derivative inhibits one or more protein kinases.[3][4] A broad in vitro kinase panel screen is a cost-effective and high-throughput method to test this hypothesis against hundreds of kinases simultaneously.

  • Methodology:

    • The test compound is assayed at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified recombinant kinases.

    • Kinase activity is typically measured via the quantification of ATP consumption (e.g., using Kinase-Glo®) or phosphopeptide formation (e.g., using fluorescence-based assays).[7]

    • Results are expressed as percent inhibition relative to a vehicle control.

  • Interpretation: "Hits" are identified as kinases inhibited above a certain threshold (e.g., >50% or >90%). This provides a preliminary selectivity profile and identifies the most likely kinase targets.

B. Unbiased Approaches for Novel Target Discovery

It is crucial to consider that the derivative may have a novel mechanism of action. Unbiased methods aim to identify binding partners without prior assumptions.[8][9]

  • Affinity Chromatography coupled with Mass Spectrometry:

    • Rationale: This technique directly identifies proteins from a cell lysate that physically bind to the compound.[10][11]

    • Protocol: Immobilized Compound Pulldown

      • Immobilization: Synthesize an analog of the derivative with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads) without disrupting its active conformation.[10][12]

      • Incubation: Incubate the compound-conjugated beads with a complex protein mixture, such as a total cell lysate.

      • Washing: Perform stringent washes to remove non-specific binders.

      • Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound as a competitor or by denaturing conditions.[11]

      • Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Cellular Thermal Shift Assay (CETSA):

    • Rationale: This method assesses target engagement in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.[12]

    • Methodology:

      • Treat intact cells or cell lysates with the compound or a vehicle control.

      • Heat the samples across a range of temperatures.

      • Cool and lyse the cells (if treated intact) and separate soluble proteins from aggregated, denatured proteins by centrifugation.

      • Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

      • A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.

Phase II: Biochemical and Cellular Characterization

Once putative targets are identified, the next phase is to quantify the interaction and confirm that target engagement translates into a functional cellular response.

A. Quantifying Binding Affinity and Kinetics

  • Rationale: It is essential to determine the potency and binding kinetics of the compound to its validated target.

  • Key Techniques:

    • IC50 Determination: A dose-response curve is generated by assaying the compound at various concentrations against the purified target kinase to determine the concentration required for 50% inhibition (IC50).[7]

    • Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on the binding and dissociation of the compound to the immobilized target protein, yielding kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[7]

    • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[7]

Table 1: Example Data for a Hypothetical Derivative (Compound X)

Assay TypeTarget KinaseResultInterpretation
Kinase Panel ScreenKinase A98% inhibition @ 1 µMPotent inhibitor
Kinase Panel ScreenKinase B92% inhibition @ 1 µMPotent inhibitor
Kinase Panel Screen>200 other kinases<30% inhibition @ 1 µMSelective profile
IC50 AssayKinase A15 nMHigh potency
IC50 AssayKinase B45 nMHigh potency
SPRKinase AKD = 12 nMHigh affinity binding

B. Cellular Target Engagement and Pathway Modulation

  • Rationale: Demonstrating that the compound engages its target in a cellular environment and modulates downstream signaling is a critical validation step.

  • Methodology: Western Blotting for Phospho-Proteins

    • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) with increasing concentrations of the compound. Include appropriate vehicle (e.g., DMSO) and positive controls.[13]

    • Lysis: Lyse the cells after a predetermined incubation period.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known, direct substrate of the target kinase.

    • Normalization: Re-probe the same membrane with an antibody for the total amount of the substrate protein to ensure observed changes are due to inhibition, not protein degradation.

  • Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate provides strong evidence of on-target activity in a cellular context.[14]

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Target Kinase A Receptor->KinaseA activates Substrate Downstream Substrate KinaseA->Substrate phosphorylates Proliferation Cell Proliferation Substrate->Proliferation promotes Compound Pyrazolopyridine Derivative Compound->KinaseA inhibits

Caption: Hypothetical signaling pathway inhibited by a derivative.

Phase III: Advanced Cellular and In Vivo Studies

The final phase involves confirming the MoA in more complex biological systems and assessing the compound's therapeutic potential.

A. Phenotypic Confirmation

  • Rationale: The phenotypic effect of the compound (e.g., anti-proliferative activity) should be consistent with the inhibition of the identified target.

  • Methods:

    • Genetic Knockdown/Knockout: Use RNA interference (RNAi) or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase in the model cell line.[15] The cellular phenotype observed should mimic the effect of the compound.

    • Rescue Experiments: In a cell line treated with the inhibitor, introduce a mutated version of the target kinase that is resistant to the compound. If the phenotype is reversed, it strongly confirms that the compound's effect is on-target.[13]

B. Preclinical In Vivo Assessment

  • Rationale: To evaluate the compound's efficacy and confirm target engagement in a whole-organism model.

  • Methodology:

    • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model (e.g., mouse).

    • Pharmacodynamics (PD): In a tumor-bearing animal model, administer the compound and collect tumor samples at various time points. Analyze tumor lysates by Western blot for the phosphorylation of the target's substrate to confirm in vivo target engagement.

    • Efficacy Studies: Treat tumor-bearing animals with the compound and monitor tumor growth over time compared to a vehicle-treated control group.[7]

Conclusion and Future Directions

The this compound scaffold is a versatile and potent platform for the development of targeted therapeutics, particularly kinase inhibitors. A systematic and multi-faceted approach to elucidating the mechanism of action is essential for advancing these promising compounds through the drug discovery pipeline. By combining hypothesis-driven and unbiased techniques, researchers can confidently identify targets, validate cellular activity, and build a robust preclinical data package. Future work in this area will likely involve the use of advanced techniques like quantitative proteomics and phosphoproteomics to understand the complex signaling networks affected by these inhibitors and to identify potential mechanisms of drug resistance.[14][16]

References

The Discovery of Novel 4-(1-Methyl-1H-pyrazol-5-yl)pyridine Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Convergence of Pyrazole and Pyridine Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds has consistently yielded compounds with significant therapeutic potential. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of a wide array of pharmacologically active agents, demonstrating activities ranging from anti-inflammatory to anticancer.[1][2] Similarly, the pyridine ring, an electron-deficient six-membered heterocycle, is a ubiquitous feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets.[3][4]

The combination of these two pharmacophores into the 4-(1-methyl-1H-pyrazol-5-yl)pyridine core creates a unique molecular architecture. This framework offers a rich vector space for chemical modification, enabling the fine-tuning of electronic properties, solubility, and spatial arrangement of functional groups. This guide provides an in-depth exploration of the discovery of novel analogues based on this core, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

I. Synthetic Strategies: Building the this compound Core

The efficient construction of the this compound scaffold is paramount for the exploration of its chemical space. Several synthetic routes have been developed, each with its own advantages in terms of versatility, yield, and scalability. A common and effective strategy involves a convergent synthesis, often culminating in a cross-coupling reaction to unite the pyrazole and pyridine moieties.

A. Key Synthetic Disconnections and Methodologies

A logical approach to the synthesis of these analogues involves the separate construction of functionalized pyrazole and pyridine building blocks, followed by their strategic coupling. This modularity allows for the independent variation of substituents on each ring system, facilitating the rapid generation of a diverse compound library for SAR studies.

Diagram 1: General Synthetic Workflow

G cluster_pyrazole Pyrazole Synthesis cluster_pyridine Pyridine Synthesis P1 Pyrazole Precursor P2 Functionalized Pyrazole P1->P2 Cyclization/ Functionalization Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) P2->Coupling Py1 Pyridine Precursor Py2 Functionalized Pyridine Py1->Py2 Functionalization Py2->Coupling Target This compound Analogue Coupling->Target G A Primary Screen (e.g., Single-concentration biochemical assay) B Dose-Response Confirmation (IC50/EC50 determination) A->B Active Compounds C Selectivity Profiling (Against related targets) B->C Potent Compounds D Cell-Based Assays (Target engagement and functional activity) C->D Selective Compounds E In Vivo Efficacy Studies (Animal models of disease) D->E Cell-Active Compounds

References

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The confluence of distinct heterocyclic rings into a single molecular framework is a cornerstone of modern medicinal chemistry, aimed at creating scaffolds with unique electronic and steric properties to engage biological targets with high affinity and selectivity. The 4-(1-methyl-1H-pyrazol-5-yl)pyridine core represents a quintessential example of such a "privileged scaffold." This guide provides an in-depth analysis of this scaffold, exploring its synthesis, key structural attributes, and its successful application in the development of potent modulators for a range of high-value therapeutic targets, particularly protein kinases. We will dissect structure-activity relationships (SAR), present detailed experimental protocols, and review case studies that underscore its significance for researchers in drug development.

The Rationale: Why this compound?

The pyrazole ring system is a five-membered 1,2-diazole that is a prominent feature in numerous FDA-approved drugs, including the blockbuster kinase inhibitors ibrutinib and ruxolitinib.[1][2] Its utility stems from its unique physicochemical properties: the N-1 nitrogen is pyrrole-like and can serve as a hydrogen bond donor (though methylated in our core), while the N-2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[3] This duality, combined with its aromaticity, makes it a versatile pharmacophore.[4][5]

When covalently linked to a pyridine ring—a six-membered, electron-deficient heterocycle also prevalent in pharmaceuticals—the resulting scaffold offers a compelling set of features for drug design.[6][7] The this compound core specifically creates a unique molecular architecture by combining the electron-rich pyrazole with the electron-deficient pyridine, establishing a distinct dipole moment and providing precisely oriented vectors for functionalization.[8] This combination allows for a multi-pronged approach to target engagement, utilizing hydrogen bonding, π-stacking, and hydrophobic interactions.

Synthesis of the Core Scaffold

The most direct and widely adopted method for constructing the this compound scaffold is through the cyclocondensation of a pyridine-containing α,β-unsaturated carbonyl compound with methylhydrazine. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A common precursor is (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, which readily reacts with methylhydrazine. A notable aspect of this synthesis is the potential for regioisomer formation, yielding both the desired this compound and the 4-(1-methyl-1H-pyrazol-3-yl)pyridine byproduct.[9] Chromatographic purification is typically required to isolate the desired isomer.

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_purification Purification A (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one C Cyclocondensation (Ethanol, Reflux) A->C B Methylhydrazine (CH3NHNH2) B->C D Crude Product Mixture: This compound & 4-(1-methyl-1H-pyrazol-3-yl)pyridine C->D Isomer Formation E Column Chromatography D->E F Final Product: This compound E->F Isolation

References

A Technical Guide to the Preliminary In Vitro Screening of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Imperative

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold represents a compelling starting point for drug discovery. It marries an electron-rich pyrazole ring with an electron-deficient pyridine ring, creating a "privileged structure" with significant potential for biological activity.[1][2][3] The pyrazole motif is a cornerstone of numerous FDA-approved drugs and is extensively documented for a wide spectrum of pharmacological activities, most notably in oncology.[2][4][5][6] Specifically, pyrazole-pyridine hybrids have emerged as potent modulators of critical cellular signaling pathways, particularly as kinase inhibitors.[7][8][9]

Given this background, a preliminary in vitro screening strategy for a novel compound like this compound must be both logical and hypothesis-driven. The most resource-efficient approach is not a broad, untargeted screen, but a hierarchical cascade that begins with a phenotypic assay to confirm general biological activity, followed by target-based assays to deconvolute the mechanism of action. This guide outlines such a cascade, focusing on antiproliferative and kinase inhibition assays as the most probable areas of activity, supplemented by essential preliminary safety and selectivity profiling.

Part 1: The Hierarchical In Vitro Screening Cascade

The proposed screening strategy is designed as a multi-stage funnel. It begins with a broad, cost-effective primary assay to identify a general cytotoxic or antiproliferative phenotype. Positive hits from this stage are then advanced to more specific, mechanistically informative secondary assays. This hierarchical approach ensures that resources are focused on compounds with confirmed biological activity, maximizing the efficiency of the discovery process.[10]

G cluster_0 Phase 1: Primary Phenotypic Screening cluster_1 Phase 2: Target Deconvolution & Selectivity cluster_2 Phase 3: Hit Validation & Expansion Primary Antiproliferative Assay (MTT Screen vs. Cancer Cell Panel) Secondary Kinase Inhibition Profiling (Biochemical Assays) Primary->Secondary If IC50 < 10 µM Selectivity Normal Cell Cytotoxicity (e.g., MTT vs. Non-Cancerous Line) Primary->Selectivity If IC50 < 10 µM Orthogonal Orthogonal Viability Assay (e.g., ATP-based) Secondary->Orthogonal If Kinase Ki < 1 µM Mechanism Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle) Secondary->Mechanism

Caption: A hierarchical workflow for in vitro screening of this compound.

Part 2: Primary Screening - Assessing Antiproliferative Activity

Causality Behind Experimental Choice: The initial and most fundamental question is whether the compound exerts any biological effect on whole cells. A cytotoxicity or antiproliferative assay is the quintessential primary screen.[10][11] We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay due to its robustness, high-throughput scalability, and cost-effectiveness.[12] This colorimetric assay measures the metabolic activity of cells via mitochondrial dehydrogenases, which serves as a proxy for cell viability and proliferation.[13][14] Screening against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) provides early insights into potential tumor-type specificity.[15][16]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[13][17]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete culture medium.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the complete culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the cell plate and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Readout:

    • Carefully remove the medium from all wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Summarizing Antiproliferative Activity
Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer8.5
A549Lung Cancer12.2
HCT-116Colon Cancer6.8
Doxorubicin (Control)-1.9

Note: Data are representative examples for illustrative purposes.

A positive "hit" is typically defined as a compound exhibiting an IC₅₀ value below a certain threshold, often ≤ 10 µM in academic or early discovery settings. Based on this hypothetical data, the compound would be considered a hit, particularly in colon and breast cancer lines, and would proceed to secondary screening.

Part 3: Secondary Screening - Kinase Inhibition Profiling

Causality Behind Experimental Choice: With a confirmed antiproliferative phenotype, the next logical step is to investigate the molecular mechanism. The pyrazole-pyridine scaffold is a well-established "hinge-binding" motif for protein kinases.[9] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[18][19] A biochemical kinase assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase. Screening against a panel of kinases relevant to cancer (e.g., cell cycle kinases like CDK2, signaling kinases like JNK, and survival kinases like PIM-1) can rapidly identify direct targets.[8][20]

Methodology: Universal Fluorescence-Based Kinase Assay

This protocol describes a common, adaptable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[18]

  • Assay Principle: The assay measures the phosphorylation of a specific peptide substrate by a kinase. The reaction uses a biotinylated peptide and an antibody that specifically recognizes the phosphorylated version of the peptide. The antibody is labeled with a fluorescent donor (e.g., Terbium), and streptavidin (which binds biotin) is labeled with a fluorescent acceptor. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of the kinase reduces phosphorylation, leading to a decrease in the FRET signal.[18]

  • Protocol Steps:

    • Reagent Preparation: Prepare assay buffer, kinase, biotinylated peptide substrate, and ATP at appropriate concentrations.

    • Compound Plating: In a 384-well assay plate, dispense the test compound at various concentrations. Include a positive control inhibitor (e.g., Staurosporine) and a DMSO vehicle control.

    • Kinase/Substrate Addition: Add a mixture of the specific kinase and its peptide substrate to each well. Incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the kinase.

    • Reaction Initiation: Initiate the phosphorylation reaction by adding ATP to all wells. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Detection: Stop the reaction and add the detection reagents (e.g., terbium-labeled anti-phospho-antibody and streptavidin-acceptor). Incubate for 60 minutes to allow for binding.

    • Readout: Read the plate on a TR-FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence.

    • Determine the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control inhibitor) signals.

    • Plot percent inhibition versus log(compound concentration) to calculate the IC₅₀ or Ki value for each kinase.

Data Presentation: Kinase Inhibition Profile
Kinase TargetKinase Family% Inhibition @ 1 µMKᵢ (nM)
CDK2/Cyclin ACell Cycle92%85
JNK1MAPK35%> 1,000
PIM-1AGC Kinase88%120
VEGFR-2Receptor Tyrosine Kinase15%> 5,000

Note: Data are representative examples for illustrative purposes.

This profile suggests the compound is a potent inhibitor of CDK2 and PIM-1, providing a strong hypothesis for its antiproliferative mechanism. The next step would be to confirm this activity in cell-based assays that measure the downstream effects of inhibiting these specific pathways.

Visualization: Relevant Signaling Pathway

Inhibiting CDK2 directly impacts the cell's ability to progress through the cell cycle, particularly the G1/S transition. This provides a clear, testable hypothesis for the compound's mechanism of action.

G cluster_0 Cell Cycle Progression cluster_1 Key Regulators cluster_2 Compound Action G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRB pRB CDK2->pRB phosphorylates (inactivates) E2F E2F pRB->E2F releases E2F->S promotes transition Compound This compound Compound->CDK2 INHIBITS

Caption: Inhibition of the CDK2 pathway by the test compound leads to cell cycle arrest.

Part 4: Preliminary In Vitro Safety & Selectivity

Causality Behind Experimental Choice: A critical aspect of early drug discovery is to determine if a compound's cytotoxic effects are selective for cancer cells over normal, healthy cells.[21] A large therapeutic window is a key characteristic of a promising drug candidate. A simple and effective way to get a preliminary measure of this is to run the same cytotoxicity assay (e.g., MTT) on a non-cancerous cell line, such as human fibroblasts or an immortalized epithelial cell line (e.g., HEK293).[22][23] The ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells provides a "Selectivity Index" (SI).

Data Presentation: Cytotoxicity and Selectivity Index
Cell LineCell TypeIC₅₀ (µM)Selectivity Index (SI) vs. HCT-116
HCT-116Colon Cancer6.8-
HEK293Normal Kidney Epithelial85.012.5

Note: Data are representative examples for illustrative purposes.

An SI value greater than 10 is often considered a desirable starting point, indicating that the compound is significantly more potent against the cancer cell line. This result would increase confidence in the compound's therapeutic potential.

References

An In-Depth Technical Guide to 4-(1-Methyl-1H-Pyrazol-5-yl)pyridine: A Privileged Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors (PKIs) at the forefront of modern drug discovery, particularly in oncology.[1] The design of small molecules that can potently and selectively modulate kinase activity is a central challenge in medicinal chemistry. This guide provides a comprehensive technical overview of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, a heterocyclic intermediate that serves as a powerful and versatile starting point for the development of next-generation kinase inhibitors. We will explore the strategic importance of the pyrazole-pyridine scaffold, detail its synthesis and characterization, outline its application in a typical drug discovery workflow, and provide validated experimental protocols for its use and for the evaluation of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

The Strategic Importance of the Pyrazole-Pyridine Scaffold in Kinase Inhibition

The dysregulation of protein kinases is a known driver of numerous diseases.[2] Consequently, the ATP-binding site of kinases has become one of the most intensively studied drug targets.[3] The success of an inhibitor hinges on its ability to effectively compete with high intracellular concentrations of ATP while maintaining selectivity across the highly conserved human kinome.

The Pyrazole Ring: A "Privileged" Heterocycle

The pyrazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry.[1][4] Its prevalence in FDA-approved drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), underscores its value.[1] This preference is rooted in several key attributes:

  • Synthetic Accessibility: Pyrazole cores can be constructed through robust and well-established synthetic methodologies.[4][5]

  • Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other aromatic systems, allowing for fine-tuning of electronic and steric properties.[1]

  • Hinge-Binding Motif: Crucially, the adjacent nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors. This enables them to form critical hydrogen bonds with the backbone amide residues of the kinase "hinge" region, effectively mimicking the adenine moiety of ATP and anchoring the inhibitor in the active site.[6]

The Pyridine Moiety: Enhancing Potency and Modulating Properties

Coupling the pyrazole with a pyridine ring, as in this compound, creates a synergistic scaffold. While pyrimidine cores are common in kinase inhibitors, the move to a pyridine core can reduce polarity and offer different vectors for chemical exploration.[7] The pyridine nitrogen can act as an additional hydrogen bond acceptor and provides a key point for derivatization to explore the solvent-exposed regions of the ATP pocket, which is crucial for achieving inhibitor selectivity and optimizing pharmacokinetic properties.

Caption: Structure of this compound.

Synthesis and Characterization of the Core Intermediate

A reliable and scalable synthesis of the core intermediate is the foundational step for any drug discovery program. The chosen route must be robust and yield a product of high purity, as impurities can confound subsequent biological assays.

Rationale for Synthetic Route Selection

The synthesis of this compound is efficiently achieved via a cyclocondensation reaction. The selected method involves the reaction of an enaminone with methylhydrazine. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. A critical consideration in this synthesis is the potential for regioisomer formation—the desired this compound and the byproduct 4-(1-methyl-1H-pyrazol-3-yl)pyridine.[8] Therefore, rigorous purification and analytical validation are non-negotiable.

Caption: General workflow for the synthesis and purification of the intermediate.

Detailed Synthesis Protocol

This protocol is adapted from established chemical literature and should be performed by trained personnel in a suitable laboratory environment with appropriate personal protective equipment.[8]

  • Reaction Setup: To a solution of 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in absolute ethanol (approx. 0.2 M), add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, is typically effective for separating the desired product from the regioisomeric byproduct and other impurities.[8]

  • Validation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure. Dry the final product under high vacuum and characterize thoroughly.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and structural integrity of the synthesized intermediate.

Property Value Reference
Chemical Formula C₉H₉N₃[9]
Molecular Weight 159.19 g/mol [9]
CAS Number 905281-60-9[8][9]
Appearance Yellow oil (typical)[8]
Purity (Post-Chromo.) >95%[9]
Analytical Technique Expected Result (Hypothetical Data)
¹H NMR (400 MHz, CDCl₃) δ 8.65 (d, 2H, Py-H), 7.60 (s, 1H, Pz-H), 7.40 (d, 2H, Py-H), 6.40 (s, 1H, Pz-H), 3.85 (s, 3H, N-CH₃). (Note: Chemical shifts are illustrative and must be confirmed experimentally. The key is to distinguish the two pyrazole proton signals and the pyridine signals from those of the 3-yl isomer.)
LC/MS (ESI+) A major peak observed at the expected retention time with m/z = 160.08 [M+H]⁺. The purity should be assessed by peak area integration, and the absence of a peak corresponding to the regioisomer should be confirmed.

From Intermediate to Inhibitor: A Drug Discovery Workflow

This compound is not an active inhibitor itself; it is a molecular scaffold upon which a potent and selective drug is built. This process involves a structured, iterative cycle of design, synthesis, and testing.

Start Core Intermediate This compound Synthesis Library Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings) Start->Synthesis Derivatization Library Diverse Chemical Library Synthesis->Library Biochem Biochemical Screening (Target Kinase IC50) Library->Biochem Primary Screen Cellular Cellular Assays (Target Engagement, Viability) Biochem->Cellular Hits SAR SAR & Lead Optimization (Iterative Design) Cellular->SAR Validated Hits SAR->Synthesis New Designs ADME ADME/Tox Profiling SAR->ADME Optimized Leads InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: The drug discovery workflow using the intermediate scaffold.

Structure-Activity Relationship (SAR) Case Study: JNK Inhibitors

A practical example of this workflow is the development of inhibitors for c-Jun N-terminal kinase (JNK), a member of the MAPK family.[7] Research programs have successfully developed potent JNK inhibitors based on a 4-pyrazolyl-pyridine core.[7] The process begins by coupling different chemical moieties to the pyridine ring, often via Suzuki or Buchwald-Hartwig cross-coupling reactions, to probe different regions of the kinase active site.

Table 3: Illustrative SAR Data for Hypothetical JNK Inhibitors (This data is conceptual and for illustrative purposes only)

Compound ID R-Group on Pyridine Ring JNK3 IC₅₀ (nM) p38α IC₅₀ (nM) Selectivity (p38α/JNK3)
Core-H -H>10,000>10,000-
Core-01 3-fluorophenyl520>10,000>19
Core-02 3-aminophenyl858,500100
Core-03 N-methyl-benzamide126,000500

This iterative process, guided by SAR, allows chemists to rationally design compounds with improved potency (lower IC₅₀ for the target, JNK3) and selectivity (higher IC₅₀ for off-targets like p38α).

Mechanism of Action and Target Engagement

The pyrazole-pyridine scaffold primarily functions as an ATP-competitive inhibitor. Its effectiveness stems from its ability to occupy the adenine-binding region of the kinase ATP pocket.

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Backbone Amides) hinge->h_bond1 H-Bond hinge->h_bond2 H-Bond inhibitor Pyrazole-Pyridine Core inhibitor->h_bond1 inhibitor->h_bond2

Caption: The core scaffold forms hydrogen bonds with the kinase hinge region.

The N-H of the pyrazole and one of the pyrazole nitrogens form critical hydrogen bonds with the kinase hinge, anchoring the molecule. The attached R-groups then extend into other regions of the binding site, such as the hydrophobic pocket and the solvent-front, which confers selectivity over other kinases.

Representative Signaling Pathway: JNK Inhibition

Inhibiting a kinase like JNK blocks its ability to phosphorylate downstream substrates, thereby interrupting a signaling cascade. For example, JNK activation by cellular stress leads to the phosphorylation of transcription factors like c-Jun. An effective inhibitor prevents this phosphorylation event, blocking the subsequent pathological gene expression.

Stress Cellular Stress (e.g., Cytokines, UV) MKK47 MKK4/7 Stress->MKK47 JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Gene Gene Expression (Inflammation, Apoptosis) cJun->Gene Inhibitor Pyrazole-Pyridine JNK Inhibitor Inhibitor->JNK  Inhibits

Caption: Inhibition of the JNK signaling pathway by a pyrazole-pyridine inhibitor.

Experimental Methodologies for Inhibitor Evaluation

Once a library of compounds is synthesized from the core intermediate, they must be evaluated in robust and reproducible assays.

Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by a kinase reaction; less ADP indicates greater inhibition.

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., JNK3) in kinase reaction buffer.

    • Prepare a 2X solution of the substrate (e.g., ATF2 peptide) and ATP in the same buffer.

    • Serially dilute the test compounds (derived from the core intermediate) in DMSO, then dilute into buffer to create 10X final assay concentrations.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of 10X compound solution to the appropriate wells.

    • Add 1 µL of DMSO to positive control (no inhibition) and negative control (no kinase) wells.

    • Initiate the reaction by adding 4 µL of the 2X kinase solution to all wells except the negative controls.

    • Add 5 µL of the 2X substrate/ATP solution to all wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection (Promega ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Target Engagement (Western Blot)

This assay confirms that the inhibitor can enter a cell and block the phosphorylation of its target's substrate.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HeLa or SW620 cells) to ~80% confluency.

    • Treat cells with various concentrations of the test compound for 1-2 hours.

    • Induce the signaling pathway (e.g., with anisomycin to activate JNK). Include untreated and vehicle-only controls.

  • Lysate Preparation:

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-c-Jun).

    • Wash the membrane and incubate for 1 hour with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot. To ensure equal loading, strip the membrane and re-probe for total c-Jun and a loading control like GAPDH. A dose-dependent decrease in the phospho-c-Jun signal indicates successful target engagement.

Conclusion and Future Outlook

This compound represents a validated and high-value intermediate in the field of kinase inhibitor drug discovery. Its privileged pyrazole-pyridine core provides a reliable anchor within the kinase ATP-binding site, while its synthetic tractability allows for extensive chemical exploration to achieve potency and selectivity. The logical, iterative workflow—from synthesis of the core, through library development, to biochemical and cellular evaluation—provides a clear and effective path toward identifying novel clinical candidates. As our understanding of the human kinome deepens, scaffolds like this will remain essential tools for developing the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(1-methyl-1H-pyrazol-5-yl)pyridine in Modern Drug Discovery

The heterocycle this compound is a key structural motif in contemporary medicinal chemistry. Its unique arrangement of a pyridine and a pyrazole ring imparts a specific three-dimensional geometry and electronic distribution that allows for potent and selective interactions with a variety of biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The N-methylated pyrazole offers a crucial hydrogen bond acceptor and a vector for steric interaction within protein binding pockets, while the pyridine ring provides a point of interaction and influences the overall physicochemical properties of the molecule, such as solubility and metabolic stability. The ability to efficiently and reliably synthesize this core structure is therefore of paramount importance to researchers in the field of drug development, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes and protocols for two distinct and reliable synthetic routes for the preparation of this compound, catering to different starting material availability and strategic synthetic planning.

Synthetic Strategies: A Tale of Two Approaches

The preparation of this compound can be broadly categorized into two main strategies: (A) Cyclization-Condensation of a Pyridine-Containing Precursor and (B) Palladium-Catalyzed Cross-Coupling Reactions . Each approach offers distinct advantages and is suited to different research and development contexts.

Strategy A: Cyclization-Condensation Approach

This classical approach builds the pyrazole ring onto a pre-existing pyridine core. A common and effective method involves the reaction of a pyridine-substituted enaminone with methylhydrazine.[1] This strategy is often favored for its straightforward nature and the ready availability of the required starting materials.

Causality Behind Experimental Choices: The use of an enaminone, specifically 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, provides a reactive 1,3-dielectrophilic synthon. The dimethylamino group acts as a good leaving group upon nucleophilic attack. Methylhydrazine serves as the dinucleophilic component, with the two nitrogen atoms perfectly positioned to cyclize and form the five-membered pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps during the cyclization and dehydration process.

Application Protocol: Cyclization-Condensation Synthesis of this compound

Objective: To synthesize this compound from 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and methylhydrazine.

Materials:

  • 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq).

  • Solvent Addition: Dissolve the starting material in absolute ethanol (approximately 0.2 M concentration).

  • Reagent Addition: Add methylhydrazine (1.1 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Summary Table: Cyclization-Condensation Route

ParameterValue/ConditionRationale
Starting Material 1 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-oneProvides the C3 backbone for the pyrazole ring attached to the pyridine.
Starting Material 2 MethylhydrazineSource of the two nitrogen atoms and the N-methyl group of the pyrazole.
Solvent EthanolProtic solvent that facilitates the reaction and is easy to remove.
Catalyst Glacial Acetic AcidPromotes the imine formation and subsequent cyclization.
Temperature Reflux (~78 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Typical Yield 60-80%Dependant on the purity of starting materials and purification efficiency.
Strategy B: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. For the synthesis of this compound, Suzuki-Miyaura and Stille couplings are particularly relevant.[2][3] These methods involve the coupling of a suitably functionalized pyridine with a functionalized pyrazole, or vice versa.

Causality Behind Experimental Choices:

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) with a pyrazoleboronic acid or ester. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) is crucial for the catalytic cycle to proceed efficiently. The base activates the boronic acid species for transmetalation to the palladium center.

  • Stille Coupling: In a Stille coupling, an organostannane derivative of one of the heterocycles (e.g., 1-methyl-5-(tributylstannyl)-1H-pyrazole) is coupled with a halo-heterocycle (e.g., 4-bromopyridine).[4][5] Stille reactions are known for their tolerance to a wide range of functional groups. The choice of palladium catalyst and ligands can significantly influence the reaction outcome.

The general advantage of cross-coupling strategies is their modularity, allowing for the late-stage introduction of one of the heterocyclic rings, which is beneficial for creating libraries of analogues for SAR studies.

Diagram of Synthetic Strategies

Synthetic_Strategies cluster_A Strategy A: Cyclization-Condensation cluster_B Strategy B: Pd-Catalyzed Cross-Coupling cluster_B1 Suzuki-Miyaura Coupling cluster_B2 Stille Coupling A_start1 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one A_product This compound A_start1->A_product Ethanol, Acetic Acid (cat.), Reflux A_start2 Methylhydrazine A_start2->A_product B1_start1 4-Halopyridine B1_product This compound B1_start1->B1_product Pd Catalyst, Base B1_start2 1-Methyl-1H-pyrazole-5-boronic acid B1_start2->B1_product B2_start1 4-Halopyridine B2_product This compound B2_start1->B2_product Pd Catalyst B2_start2 1-Methyl-5-(tributylstannyl)-1H-pyrazole B2_start2->B2_product

Caption: Overview of the two primary synthetic routes to this compound.

Application Protocol: Suzuki-Miyaura Cross-Coupling Synthesis of this compound

Objective: To synthesize this compound via a Suzuki-Miyaura coupling of 4-bromopyridine hydrochloride and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester.

Materials:

  • 4-Bromopyridine hydrochloride

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 4-bromopyridine hydrochloride (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, approximately 0.1 M concentration with respect to the limiting reagent).

  • Reaction Progression: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Data Summary Table: Suzuki-Miyaura Cross-Coupling Route

ParameterValue/ConditionRationale
Starting Material 1 4-Bromopyridine hydrochlorideElectrophilic coupling partner.
Starting Material 2 1-Methyl-1H-pyrazole-5-boronic acid pinacol esterNucleophilic coupling partner. The pinacol ester provides stability.
Catalyst Pd(PPh₃)₄A common and effective Pd(0) catalyst for Suzuki couplings.
Base Sodium CarbonateActivates the boronic ester for transmetalation.
Solvent Dioxane/WaterA common solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents.
Temperature 90-100 °CSufficient to drive the catalytic cycle at a reasonable rate.
Typical Yield 50-75%Highly dependent on the quality of the catalyst and reagents.

General Experimental Workflow Diagram

Workflow start Reaction Setup (Inert Atmosphere for Cross-Coupling) reaction Reaction Progression (Heating and Stirring) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up (Extraction and Washing) monitoring->workup If complete drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification product Pure Product (Characterization) purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion and Outlook

The synthetic routes outlined in these application notes provide robust and versatile methods for the preparation of this compound. The choice between the cyclization-condensation approach and a palladium-catalyzed cross-coupling strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for modularity in a broader medicinal chemistry program. Both methods, when executed with care, can provide access to this valuable heterocyclic scaffold, thereby empowering further research and development in the pursuit of novel therapeutics.

References

Application Notes & Protocols: The Suzuki Cross-Coupling of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become indispensable in academic and industrial settings, particularly in pharmaceutical and fine chemical synthesis.[3]

This guide focuses on a specific and highly relevant building block: 4-(1-methyl-1H-pyrazol-5-yl)pyridine . This molecule incorporates two key heterocyclic scaffolds: pyridine and pyrazole. Both motifs are considered "privileged structures" in medicinal chemistry, frequently appearing in blockbuster drugs and clinical candidates due to their ability to engage in critical binding interactions and their favorable metabolic properties.[4][5][6] The pyrazole ring, in particular, is a versatile bioisostere for other aromatic rings, often improving physicochemical properties like solubility and lipophilicity.[4]

Mastering the Suzuki coupling of this compound allows researchers to rapidly generate libraries of novel biaryl and heteroaryl compounds, which are crucial for structure-activity relationship (SAR) studies in drug discovery.[5][7] However, the presence of two nitrogen-containing heterocycles introduces specific challenges, primarily the potential for catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst and stalling the reaction.[8]

These application notes provide a comprehensive overview of the key mechanistic principles, detailed experimental protocols, and field-proven insights to successfully employ this compound in Suzuki cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9][10] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl bromide). This is often the rate-limiting step, especially for less reactive halides like chlorides.[1][10] The choice of ligand on the palladium center is critical here; bulky, electron-rich ligands accelerate this step.[2]

  • Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][9]

Below is a diagram illustrating this fundamental process.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)-X (trans-complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product sub1 R¹-X (Aryl Halide) sub1->oxidative_addition sub2 R²-B(OR)₂ (Boronic Acid/Ester) + Base sub2->transmetalation

Caption: A simplified representation of the key steps in the Suzuki-Miyaura reaction.

Core Components and Strategic Considerations

The success of coupling this compound hinges on the careful selection of four key components: the catalyst system, the boronic acid partner, the base, and the solvent.

The Substrate: this compound

As the electrophilic partner, this molecule is typically functionalized with a halide (Br, Cl) or a triflate (OTf) at a position on the pyridine ring (e.g., 2-bromo-4-(1-methyl-1H-pyrazol-5-yl)pyridine).

  • Reactivity: The pyridine ring is electron-deficient, which generally makes the C-X bond more susceptible to oxidative addition compared to electron-rich arenes.[1]

  • Catalyst Inhibition: The primary challenge with pyridine-containing substrates is the potential for the pyridine nitrogen's lone pair to coordinate with the palladium catalyst, leading to inhibition or deactivation.[8] The choice of a bulky ligand is crucial to create steric hindrance around the palladium center, discouraging this unproductive binding and favoring the desired catalytic cycle.

The Coupling Partner: Boronic Acids and Their Derivatives

The nucleophilic partner in the reaction can vary widely, allowing for the synthesis of diverse structures.

  • Boronic Acids (R-B(OH)₂): These are the most common coupling partners. They are often crystalline solids, but can be prone to decomposition via protodeboronation (hydrolysis of the C-B bond) or trimerization to form boroxines.[1][8]

  • Boronic Esters (e.g., Pinacol Esters): These are often more stable towards protodeboronation than their corresponding acids and are preferred for challenging or sensitive substrates.[8][12]

  • Potassium Trifluoroborates (R-BF₃K): These are highly stable, crystalline salts that are easily handled and can be used directly.

The Palladium Catalyst System

The combination of a palladium precursor and a supporting ligand is the heart of the reaction. For heteroaryl couplings, especially with potentially inhibiting substrates like pyridines, the ligand choice is paramount.

ComponentRecommended ChoicesRationale & Causality
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable sources of Pd(0) that are reduced in situ to the active catalyst.[1]
Ligands Bulky, Electron-Rich Monophosphines: • Buchwald Ligands (XPhos, SPhos, RuPhos)[8]• Others (e.g., P(t-Bu)₃, PCy₃)[3][11]Why? These ligands are critical for three reasons: 1) They accelerate the rate-limiting oxidative addition step, especially for aryl chlorides.[13] 2) Their steric bulk prevents the formation of inactive dimeric palladium species. 3) The bulk also shields the palladium center, minimizing coordination and inhibition by the pyridine nitrogen.[8]
Catalyst Loading 1-5 mol%Higher loadings (3-5%) may be necessary to overcome partial catalyst inhibition when working with pyridine substrates.[8]
Base and Solvent System

The base and solvent work in concert to facilitate the reaction, primarily by activating the boronic acid for transmetalation.

ComponentRecommended ChoicesRationale & Causality
Base K₃PO₄ (Potassium Phosphate)• K₂CO₃ (Potassium Carbonate)• Cs₂CO₃ (Cesium Carbonate)Why? A base is required to form the boronate "ate" complex [R-B(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation.[11] K₃PO₄ is often an excellent choice for heteroaryl couplings as it is sufficiently strong without causing unwanted side reactions.[14][15]
Solvent Ethers: 1,4-Dioxane, THF, 2-MeTHF• Aromatics: Toluene• Amides: DMFWhy? The solvent must solubilize all components. Aprotic polar solvents like dioxane and THF, often with a small amount of water, are standard.[1][9] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can be used with boronic esters and a base like KF.[16]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

General Experimental Workflow

The setup for a Suzuki-Miyaura coupling requires careful exclusion of oxygen, which can deactivate the palladium catalyst.

Suzuki_Workflow Figure 2: General Experimental Workflow start Start reagents 1. Add Solids (Aryl Halide, Boronic Acid, Base) to a flame-dried flask. start->reagents inert 2. Inert Atmosphere (Evacuate and backfill with N₂ or Ar 3x). reagents->inert add_catalyst 3. Add Catalyst System (Pd Precursor + Ligand) under positive inert gas flow. inert->add_catalyst add_solvent 4. Add Degassed Solvents (Organic Solvent + Water). add_catalyst->add_solvent heat 5. Heat Reaction (e.g., 80-110 °C) with vigorous stirring. add_solvent->heat monitor 6. Monitor Progress (TLC, LC-MS). heat->monitor workup 7. Work-up (Cool, dilute, wash with water/brine). monitor->workup purify 8. Purify Product (Column Chromatography). workup->purify end End purify->end

Caption: A step-by-step workflow for setting up a typical Suzuki-Miyaura reaction.

Protocol 1: Coupling of 2-Bromo-4-(1-methyl-1H-pyrazol-5-yl)pyridine with Phenylboronic Acid

This protocol outlines a standard set of conditions effective for coupling with a reactive aryl bromide.

Materials:

  • 2-Bromo-4-(1-methyl-1H-pyrazol-5-yl)pyridine (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-4-(1-methyl-1H-pyrazol-5-yl)pyridine, phenylboronic acid, and K₃PO₄.

  • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Under a positive flow of inert gas, quickly add the Pd(OAc)₂ and SPhos ligand.

  • Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1.0 mmol of the limiting reagent) via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 8-20 hours.[14][17]

  • Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling of 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyridine with a Heteroarylboronic Acid Pinacol Ester

This protocol utilizes a more active catalyst system required for the less reactive aryl chloride electrophile.[13][18]

Materials:

  • 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyridine (1.0 equiv)

  • Heteroarylboronic Acid Pinacol Ester (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene or 2-MeTHF

Procedure:

  • Follow steps 1-3 from Protocol 1, using the reagents listed above. For this protocol, K₃PO₄ should be finely ground to maximize surface area.

  • Add the degassed anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring. Note: Aryl chloride couplings often require higher temperatures and more robust catalyst systems.[3]

  • Monitor the reaction as described previously. These reactions may require longer times (18-24 hours).

  • Perform the work-up and purification as outlined in steps 7-10 of Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst Deactivation: Oxygen contamination or inhibition by the pyridine substrate.[8]2. Inefficient Oxidative Addition: The C-Cl bond is difficult to break.[18]3. Poorly Soluble Base: The base is not participating effectively.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere. Increase catalyst/ligand loading (e.g., to 5 mol%). Switch to a bulkier ligand like XPhos.[8]2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/XPhos). Increase the temperature.3. Use finely powdered K₃PO₄ or switch to a more soluble base like Cs₂CO₃. Ensure a small amount of water is present if using a boronic acid.
Protodeboronation The boronic acid is hydrolyzing to the corresponding arene faster than it couples.[8]Switch from a boronic acid to a more stable boronic ester (pinacol or MIDA).[8] Minimize the amount of water in the reaction or run under anhydrous conditions with KF as the base.
Homocoupling of Boronic Acid Occurs when transmetalation is slow, allowing two boronic acid molecules to couple.Optimize the catalyst system to accelerate the main catalytic cycle. Ensure the reaction is free of oxidants (like air).
Dehalogenation of Starting Material A side reaction where the halide is replaced by a hydrogen atom.[1]This can arise from side reactions with the solvent or base. Ensure high-purity reagents and solvents. A more efficient catalyst system that promotes the desired coupling can outcompete this pathway.

References

Application Note & Protocol: Regioselective N-Methylation of 4-(1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1H-pyrazol-5-yl)pyridine scaffold is a privileged structure in medicinal chemistry and drug development. N-methylation of this heterocycle can significantly modulate its physicochemical properties, including solubility, metabolic stability, and target binding affinity. However, the presence of three distinct nitrogen atoms—one on the pyridine ring and two on the pyrazole ring—presents a significant regioselectivity challenge. This document provides a detailed protocol for the selective N-methylation of the pyrazole moiety of 4-(1H-pyrazol-5-yl)pyridine. We will explain the causality behind the experimental design, focusing on achieving high selectivity for the pyrazole nitrogen over the pyridine nitrogen and discussing the factors that influence the ratio of N1 versus N2 pyrazole isomers. The protocol includes a step-by-step methodology, characterization data, and troubleshooting guidance for researchers in synthetic and medicinal chemistry.

Introduction: The "Magic Methyl" and Heterocyclic Scaffolds

The strategic addition of a methyl group, often termed the "magic methyl" effect, is a cornerstone of modern drug design, capable of dramatically enhancing a compound's pharmacological profile.[1] When applied to nitrogen-containing heterocycles like 4-(1H-pyrazol-5-yl)pyridine, N-methylation can alter basicity, introduce a positive charge (in the case of pyridine quaternization), or block metabolic N-dealkylation pathways. The primary challenge in the N-methylation of this specific scaffold lies in controlling which of the three nitrogen atoms will be alkylated. Direct alkylation often leads to a complex mixture of products, including the N-methylated pyridinium salt and two different N-methylated pyrazole regioisomers. This protocol is designed to favor methylation on the pyrazole ring by leveraging the acidity of the pyrazole N-H proton.

The Challenge of Regioselectivity

The 4-(1H-pyrazol-5-yl)pyridine molecule contains three potential sites for N-methylation:

  • Pyridine Nitrogen: This nitrogen is Lewis basic and can be methylated to form a quaternary pyridinium salt.[2] This reaction is often favored under neutral or slightly acidic conditions with powerful methylating agents.

  • Pyrazole N1 and N2 Nitrogens: The pyrazole ring contains two adjacent nitrogen atoms. The N-H proton is weakly acidic (pKa ≈ 14-15) and can be removed by a suitable base to form a pyrazolate anion. This anion is highly nucleophilic, making the pyrazole ring the preferential site for alkylation under basic conditions. However, the resulting pyrazolate is an ambident nucleophile, leading to methylation at either the N1 or N2 position, yielding regioisomers. The selective N-methylation of pyrazoles has been a persistent challenge in synthetic chemistry.[3]

Our strategy involves using a strong base to quantitatively deprotonate the pyrazole N-H, thereby directing the methylation away from the less nucleophilic pyridine nitrogen and towards the pyrazolate anion. The ratio of the resulting N1 and N2 isomers is influenced by factors such as sterics, the counter-ion of the base, the solvent, and the specific methylating agent used.[3][4][5][6]

Experimental Protocol: N-Methylation of 4-(1H-pyrazol-5-yl)pyridine

This protocol describes the methylation reaction using sodium hydride as the base and methyl iodide as the methylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(1H-pyrazol-5-yl)pyridine≥95%Commercially AvailableStore in a desiccator.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich, etc.Highly flammable solid. Handle under inert atmosphere.
Methyl Iodide (MeI)≥99%Sigma-Aldrich, etc.Toxic, volatile, and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
Anhydrous Dimethylformamide (DMF)DriSolv® or equivalentEMD Millipore, etc.Use a freshly opened bottle or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, etc.For extraction and chromatography.
HexanesACS GradeFisher Scientific, etc.For chromatography.
Saturated aq. NH₄ClN/APrepared in-houseFor quenching the reaction.
Saturated aq. NaCl (Brine)N/APrepared in-houseFor washing.
Anhydrous MgSO₄ or Na₂SO₄N/AFisher Scientific, etc.For drying organic layers.
TLC PlatesSilica Gel 60 F₂₅₄EMD Millipore, etc.For reaction monitoring.

Experimental Workflow Diagram

N_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Substrate & NaH (Inert Atmosphere) B 2. Add Anhydrous DMF A->B C 3. Stir at 0°C (Deprotonation) B->C D 4. Add Methyl Iodide (Dropwise) C->D E 5. Warm to RT & Stir (Monitor by TLC/LC-MS) D->E F 6. Quench with sat. NH₄Cl E->F G 7. Extract with EtOAc F->G H 8. Wash, Dry, Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Workflow for the N-methylation of 4-(1H-pyrazol-5-yl)pyridine.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add sodium hydride (60% dispersion, 60 mg, 1.5 mmol, 1.2 equiv.).

  • Dispersion Wash (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2 x 3 mL) to remove the mineral oil. Decant the hexanes carefully via cannula. Dry the remaining NaH under a stream of nitrogen.

  • Substrate Addition: Dissolve 4-(1H-pyrazol-5-yl)pyridine (145 mg, 1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) and add it to the flask containing the NaH via syringe.

  • Deprotonation: Cool the resulting suspension to 0 °C using an ice-water bath. Stir the mixture at this temperature for 30 minutes. Effervescence (hydrogen gas evolution) should be observed as the pyrazolate anion is formed.

  • Methylation: Add methyl iodide (75 µL, 1.2 mmol, 1.2 equiv.) dropwise to the suspension at 0 °C.

    • Causality Note: Adding the electrophile slowly at a low temperature helps to control the reaction exotherm and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the starting material is consumed as monitored by TLC (e.g., using 10% MeOH in CH₂Cl₂ as eluent) or LC-MS.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous ammonium chloride (10 mL).

    • Safety Note: Quenching must be done slowly and at 0 °C to safely react with any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add deionized water (15 mL) and ethyl acetate (25 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes, can be used to separate the product from non-polar impurities and baseline material. The two main regioisomers, 4-(1-methyl-1H-pyrazol-5-yl)pyridine and 4-(1-methyl-1H-pyrazol-3-yl)pyridine, may co-elute or require careful chromatography for full separation.

Product Characterization

The reaction will produce a mixture of two primary regioisomers. The major product is typically the less sterically hindered N1-methylated isomer.

  • Product 1 (Major Isomer): this compound

  • Product 2 (Minor Isomer): 4-(1-Methyl-1H-pyrazol-3-yl)pyridine

Expected Analytical Data: (Based on literature[7])

  • Mass Spectrometry (ESI+): Both isomers will show an [M+H]⁺ peak at m/z = 160.1.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Common Signals: Pyridine protons will appear in the aromatic region (approx. δ 7.5-8.7 ppm).

    • Distinguishing Signals:

      • N-Methyl Singlet: A sharp singlet corresponding to the three N-CH₃ protons will appear around δ 3.8-4.1 ppm.

      • Pyrazole Protons: The chemical shifts of the two pyrazole ring protons are diagnostic for the substitution pattern and can be confirmed with 2D NMR experiments (NOESY). For the N1-methyl isomer, an NOE correlation is expected between the N-methyl protons and the pyrazole C5-proton.

Safety and Handling

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Always handle in an inert, dry atmosphere.

  • Methyl Iodide (MeI): Is a toxic, volatile liquid and a potential carcinogen. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. Handle with care.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive NaH (oxidized).Use fresh NaH or wash the dispersion with hexanes before use.
Wet solvent or glassware.Ensure all glassware is flame-dried and solvents are anhydrous.
Formation of Pyridinium Salt Reaction conditions not basic enough.Ensure complete deprotonation with NaH before adding MeI.
Low Yield Incomplete reaction.Increase reaction time or slightly warm the reaction (e.g., to 40 °C).
Product loss during workup.DMF can be difficult to remove; ensure thorough washing with brine.
Difficult Separation of Isomers Similar polarity of regioisomers.Use a long chromatography column with a shallow solvent gradient. Alternatively, explore alternative methylation conditions to improve selectivity.[3][6][8]

References

Application and Protocols for 4-(1-methyl-1H-pyrazol-5-yl)pyridine in the Synthesis of Potent c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The c-Met Receptor Tyrosine Kinase as a Critical Oncogenic Driver

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase (RTK) that plays a pivotal role in cellular processes including proliferation, motility, migration, and invasion.[1][2] Upon binding its sole ligand, hepatocyte growth factor (HGF), c-Met dimerizes and undergoes autophosphorylation, activating a cascade of downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3] While essential for normal physiological functions like embryonic development and tissue regeneration, aberrant c-Met signaling is a well-documented driver in numerous human cancers, including those of the lung, stomach, kidney, and liver.[4][5][6] This dysregulation can occur through gene amplification, mutations, or protein overexpression, leading to tumor growth, angiogenesis, and metastasis.[3][4][6] Consequently, c-Met has emerged as a highly attractive target for the development of novel cancer therapeutics.[4][5]

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold has been identified as a privileged pharmacophore in the design of potent and selective c-Met inhibitors. Its unique electronic and structural features enable critical interactions within the ATP-binding pocket of the c-Met kinase domain, forming the foundation for several clinical-stage drug candidates. This application note will provide a detailed overview of the utility of this scaffold, focusing on the synthesis of a key c-Met inhibitor, Savolitinib, and will outline the underlying principles of its mechanism of action.

The c-Met Signaling Pathway and Point of Inhibition

The HGF/c-Met signaling axis triggers a complex network of intracellular events that collectively promote an invasive growth program. Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain are designed to block the initial phosphorylation event, thereby shutting down all downstream signaling.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met (Active) cMet->p_cMet Autophosphorylation ATP ATP PI3K PI3K p_cMet->PI3K activates RAS RAS p_cMet->RAS activates STAT3 STAT3 p_cMet->STAT3 activates ADP ADP ATP->ADP Inhibitor This compound -based Inhibitor (e.g., Savolitinib) Inhibitor->p_cMet Inhibition AKT AKT PI3K->AKT ProGrowth Gene Transcription (Proliferation, Survival, Invasion) AKT->ProGrowth MAPK MAPK RAS->MAPK MAPK->ProGrowth STAT3->ProGrowth

Figure 1: c-Met Signaling Pathway and Inhibition. Binding of HGF to the c-Met receptor triggers autophosphorylation and activation of downstream pro-oncogenic pathways. Pyrazole-pyridine based inhibitors competitively bind to the ATP pocket, blocking this activation.

The Role of the this compound Moiety

The structure-activity relationship (SAR) studies of numerous c-Met inhibitors have highlighted the importance of the pyrazolyl-pyridine core.[7][8][9] This fragment is crucial for establishing key interactions within the hinge region of the c-Met kinase domain. The pyridine nitrogen often forms a critical hydrogen bond with the backbone amide of Met1160 in the hinge region, a common anchoring point for many kinase inhibitors. The adjacent 1-methyl-1H-pyrazol-5-yl group contributes to the overall binding affinity through van der Waals interactions and helps to correctly orient the molecule within the ATP-binding pocket. This specific substitution pattern has been optimized to confer high potency and selectivity for c-Met over other kinases.

Synthetic Protocol: Preparation of Savolitinib (Volitinib)

Savolitinib (also known as Volitinib, AZD6094, or HMPL-504) is a potent and selective c-Met inhibitor currently in clinical development for various cancers, including non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma.[10][11][12][13] Its synthesis prominently features the this compound moiety, which is incorporated via a key intermediate. The following protocol is a representative synthesis based on literature precedents.[14][15]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory, following all institutional safety guidelines.

Materials and Reagents:
  • 6-chloro-1H-[1][4][16]triazolo[4,5-b]pyrazine

  • (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethan-1-amine

  • 4-(1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvents (e.g., Dioxane, Water, DMF, Acetonitrile)

Synthetic Workflow:

Savolitinib_Synthesis cluster_reagents1 Step 1 cluster_reagents2 Step 2 A 6-chloro-1H-[1,2,3]triazolo[4,5-b]pyrazine C Intermediate 1 A->C Nucleophilic Aromatic Substitution B (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethan-1-amine B->C Reagent1 Base (e.g., DIEA) Solvent (e.g., DMF) E Savolitinib C->E Suzuki Coupling D 4-(1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester D->E Reagent2 Pd(dppf)Cl2 Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O)

Figure 2: General Synthetic Workflow for Savolitinib. The synthesis involves a two-step process: a nucleophilic aromatic substitution followed by a Suzuki coupling reaction to introduce the key pyrazole-pyridine moiety.

Step-by-Step Procedure:

Step 1: Synthesis of (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-chloro-1H-[1][4][16]triazolo[4,5-b]pyrazine (Intermediate 1)

  • To a solution of 6-chloro-1H-[1][4][16]triazolo[4,5-b]pyrazine (1.0 eq) in a suitable solvent such as DMF, add (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethan-1-amine (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.0 eq), to the reaction mixture.

  • Heat the mixture, for instance to 80-100 °C, and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Causality Note: This step involves a nucleophilic aromatic substitution where the amine of the chiral ethylamine derivative displaces the chlorine atom on the triazolopyrazine core. The base is required to neutralize the HCl generated during the reaction. The choice of a non-nucleophilic base like DIEA prevents side reactions.

Step 2: Synthesis of Savolitinib via Suzuki Coupling

  • In a reaction vessel, combine Intermediate 1 (1.0 eq), 4-(1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq), and a base like potassium carbonate (K2CO3) (3.0 eq).

  • Add a mixture of solvents, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture under a nitrogen atmosphere to 90-110 °C for several hours, monitoring for completion by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield Savolitinib as a solid.[10]

Causality Note: The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. In this step, the carbon-chlorine bond of Intermediate 1 is coupled with the carbon-boron bond of the pyrazole boronic ester, effectively installing the essential this compound pharmacophore. The base is crucial for the transmetalation step in the catalytic cycle.

Quantitative Data: In Vitro Inhibitory Activity

The incorporation of the this compound moiety has led to the development of highly potent c-Met inhibitors. The table below summarizes the inhibitory activity of representative compounds.

CompoundTargetIC₅₀ (nM)Cell-based Assay (p-Met IC₅₀, nM)Reference(s)
Savolitinib c-Met5~5 (in various cell lines)[17]
AMG-337 WT c-Met15 (PC3 cells)[18][19]
AMG-337 M1250T c-Met4.7N/A[18]
Crizotinib c-Met~5.4N/A[20]

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzymatic activity of c-Met by 50%. Lower values signify higher potency.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly effective structural motif for the design of potent and selective c-Met kinase inhibitors. Its application has been instrumental in the development of clinical candidates like Savolitinib and AMG-337, which have shown significant promise in treating c-Met-driven cancers. The synthetic routes to these molecules, primarily involving key steps like nucleophilic aromatic substitution and Suzuki cross-coupling, are robust and scalable. For researchers and drug development professionals, this scaffold represents a foundational element for further optimization and the discovery of next-generation c-Met inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles. Continued exploration of derivatives based on this core structure is a promising avenue for expanding the arsenal of targeted therapies against cancer.

References

Application Notes and Protocols for 4-(1-methyl-1H-pyrazol-5-yl)pyridine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine as a versatile ligand in coordination chemistry. This document details the synthesis of the ligand, the preparation of its transition metal complexes, and discusses their potential applications, underpinned by established chemical principles and supported by authoritative references.

Introduction: The Unique Potential of Pyrazolyl-Pyridine Ligands

The fusion of pyrazole and pyridine rings into a single molecular scaffold has given rise to a highly versatile class of ligands in coordination chemistry.[1] These N-heterocyclic compounds, such as this compound, offer a unique combination of electronic and steric properties that can be finely tuned to influence the characteristics of the resulting metal complexes. The electron-rich pyrazole moiety and the electron-deficient pyridine ring create a distinct electronic profile, making these ligands valuable for a wide range of applications, from catalysis to materials science and medicinal chemistry.[2][3]

The nitrogen atoms in both the pyrazole and pyridine rings can act as donor sites, allowing these ligands to coordinate with a variety of transition metals in a bidentate fashion. The specific substitution on the pyrazole ring, in this case, a methyl group at the N1 position, influences the ligand's steric bulk and electronic properties, which in turn affects the geometry, stability, and reactivity of the metal complexes formed.[4][5] The resulting coordination compounds have shown significant promise as catalysts in cross-coupling reactions, as luminescent materials, and as potential therapeutic agents.[6][7][8]

These notes will provide detailed protocols for the synthesis of this compound and a representative palladium(II) complex, along with a discussion of their characterization and potential applications.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by N-methylation of the pyrazole ring. This approach offers high yields and good functional group tolerance.[9]

Protocol 2.1: Synthesis of 4-(1H-pyrazol-5-yl)pyridine

This initial step involves the Suzuki-Miyaura coupling of a pyridine boronic acid derivative with a protected bromopyrazole.

Materials and Reagents:

  • 4-Pyridylboronic acid

  • 1-(tert-Butoxycarbonyl)-5-bromo-1H-pyrazole

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask, add 4-pyridylboronic acid (1.2 equivalents), 1-(tert-butoxycarbonyl)-5-bromo-1H-pyrazole (1.0 equivalent), and sodium carbonate (3.0 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-(tert-butoxycarbonyl)-4-(1H-pyrazol-5-yl)pyridine.

  • Dissolve the purified product in dichloromethane and add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo to yield 4-(1H-pyrazol-5-yl)pyridine.

Protocol 2.2: N-methylation of 4-(1H-pyrazol-5-yl)pyridine

Materials and Reagents:

  • 4-(1H-pyrazol-5-yl)pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of 4-(1H-pyrazol-5-yl)pyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Coordination Chemistry: Synthesis of a Palladium(II) Complex

The bidentate nature of this compound allows for the formation of stable complexes with various transition metals. Palladium(II) complexes of pyrazolyl-pyridine ligands are of particular interest due to their catalytic activity in cross-coupling reactions.[2][4][10]

Protocol 3.1: Synthesis of Dichloro[this compound]palladium(II)

Materials and Reagents:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • Suspend palladium(II) chloride (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask.

  • Heat the suspension to reflux for 1 hour to form the bis(acetonitrile)palladium(II) chloride complex in situ.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Add the ligand solution dropwise to the hot palladium complex solution.

  • Continue to reflux the reaction mixture for 4-6 hours. A color change and/or precipitation of the product may be observed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration, wash with cold acetonitrile and then diethyl ether, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the desired palladium(II) complex.

Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the ligand and its complexes. Upon coordination, shifts in the proton and carbon signals of the pyridine and pyrazole rings are expected.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination. Changes in the vibrational frequencies of the C=N and C=C bonds of the heterocyclic rings upon complexation are typically observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

  • Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.

Data Presentation: Representative Structural Data

Complex FragmentM-N(pyridine) (Å)M-N(pyrazole) (Å)N(py)-M-N(pz) (°)Reference
[Ni(L)₂]²⁺2.0952.095~80-90[11]
[Cu(L)(PPh₃)₂]⁺~2.1~2.0~80[12]
[Ru(L)(tpy)]²⁺~2.06~2.08~78[13]

L represents a generic bidentate pyrazolyl-pyridine ligand. Data is generalized from the cited literature.

Applications in Catalysis and Materials Science

Coordination complexes of pyrazolyl-pyridine ligands have demonstrated significant potential in various fields.

  • Homogeneous Catalysis: Palladium complexes bearing pyrazolyl-pyridine ligands have been successfully employed as catalysts in C-C and C-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Heck couplings.[6][10] The tunable electronic and steric properties of the ligand allow for the optimization of catalytic activity and selectivity. Ruthenium complexes have also shown promise in transfer hydrogenation reactions.[14]

  • Materials Science: Copper(I) complexes with pyrazolyl-pyridine ligands have been investigated for their photoluminescent properties, with potential applications in organic light-emitting diodes (OLEDs).[15][16] The emission properties of these complexes can be tuned by modifying the substituents on the ligand scaffold.

  • Medicinal Chemistry: The pyrazole and pyridine moieties are present in numerous biologically active compounds.[3][8] Metal complexes of pyrazolyl-pyridine ligands are being explored for their potential as anticancer and antimicrobial agents.[8][17]

Visualizations

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization start_ligand Starting Materials (4-Pyridylboronic acid, Protected Bromopyrazole) suzuki Suzuki-Miyaura Coupling [Pd(PPh₃)₂Cl₂], Na₂CO₃ start_ligand->suzuki deprotection Deprotection (TFA) suzuki->deprotection n_methylation N-Methylation (NaH, CH₃I) deprotection->n_methylation ligand This compound n_methylation->ligand start_complex Ligand & Metal Salt (e.g., PdCl₂) ligand->start_complex coordination Coordination Reaction (Acetonitrile, Reflux) start_complex->coordination complex [Pd(ligand)Cl₂] coordination->complex characterization NMR, IR, MS, X-ray complex->characterization

Figure 1: Workflow for the synthesis and characterization of the ligand and its complex.

Figure 2: Bidentate coordination of the ligand to a metal center (M).

Conclusion

This compound is a highly promising ligand for the development of novel coordination compounds with diverse applications. The synthetic protocols provided herein offer a reliable pathway to access this ligand and its metal complexes. The versatility of the pyrazolyl-pyridine scaffold, combined with the ability to fine-tune its properties through substitution, opens up exciting avenues for future research in catalysis, materials science, and medicinal chemistry. It is anticipated that the continued exploration of the coordination chemistry of this ligand will lead to the discovery of new functional materials and molecules with significant societal benefits.

References

experimental procedure for gram-scale synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gram-Scale Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)pyridine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction

The fusion of pyridine and pyrazole rings creates a structural motif of significant interest in medicinal chemistry and materials science. This compound, in particular, serves as a crucial building block for synthesizing a range of biologically active molecules, including inhibitors for kinases such as c-Jun N-terminal kinase (JNK).[1] The development of robust, scalable, and efficient synthetic routes to access this and related heteroaryl compounds is paramount for drug discovery and development programs.

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound. The selected methodology is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability, functional group tolerance, and scalability.[2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and comprehensive safety considerations to ensure a successful and safe synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via the palladium-catalyzed cross-coupling of 4-bromopyridine hydrochloride with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Overall Reaction: Reaction Scheme

The Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromopyridine), inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The organoborane (pyrazole-boronic ester) coordinates to the Pd(II) complex. In the presence of a base (e.g., potassium carbonate), a pyrazolyl group is transferred from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (pyridyl and pyrazolyl) on the Pd(II) center couple and are eliminated from the complex, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 product Product (Ar¹-Ar²) reductive_elimination->product pd_complex_1 Aryl-Pd(II)-Halide Complex (L)₂Pd(II)(Ar¹)(X) oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_2 Aryl-Pd(II)-Pyrazolyl Complex (L)₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_complex_2 pd_complex_1->transmetalation pd_complex_2->reductive_elimination aryl_halide 4-Bromopyridine (Ar¹-X) aryl_halide->oxidative_addition organoborane Pyrazole Boronic Ester (Ar²-B(OR)₂) organoborane->transmetalation base Base (K₂CO₃) base->transmetalation

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol

This protocol is optimized for a gram-scale synthesis yielding approximately 5-10 grams of the final product.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Amount (g)Moles (mmol)Stoichiometry
4-Bromopyridine hydrochlorideC₅H₅BrClN194.469.7250.01.0 equiv
1-Methyl-5-(pinacolborane)-1H-pyrazoleC₁₀H₁₇BN₂O₂224.0612.3255.01.1 equiv
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.641.221.50.03 equiv
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.73150.03.0 equiv
1,4-DioxaneC₄H₈O₂88.11200 mL--
Deionized WaterH₂O18.0250 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~500 mL-For workup
Brine (Saturated NaCl)NaCl(aq)-~100 mL-For workup
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~20 g-For drying
Celite®--~15 g-For filtration
Silica GelSiO₂60.08~200 g-For chromatography

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and heating mantle with temperature control

  • Schlenk line or inert gas manifold

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Glass column for flash chromatography

Step-by-Step Procedure
  • Reaction Setup and Inerting:

    • Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

    • Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

    • Causality: Palladium(0) catalysts are sensitive to oxygen.[4] Removing air and moisture is critical to prevent catalyst deactivation and ensure high yields.

  • Reagent Addition:

    • To the flask, add 4-bromopyridine hydrochloride (9.72 g, 50.0 mmol), 1-methyl-5-(pinacolborane)-1H-pyrazole (12.32 g, 55.0 mmol), potassium carbonate (20.73 g, 150.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (1.22 g, 1.5 mmol).

    • Causality: Using a slight excess (1.1 equiv) of the boronic ester helps drive the reaction to completion. A strong base like K₂CO₃ is required for the transmetalation step. The hydrochloride salt of the starting material is neutralized in situ by the base.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (200 mL) and deionized water (50 mL) to the flask via cannula or syringe.

    • Bubble nitrogen or argon gas through the stirred reaction mixture for 20-30 minutes.

    • Causality: The dioxane/water solvent system is effective for Suzuki couplings, providing good solubility for both organic and inorganic reagents. Degassing the solvent after addition removes any residual dissolved oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to 90-95 °C with vigorous stirring.

    • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (approx. 4-6 hours). The reaction is complete when the 4-bromopyridine spot is no longer visible.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (approx. 100 mL).

    • Transfer the filtrate to a separatory funnel. Add deionized water (100 mL) and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Causality: The Celite filtration removes solid impurities that could interfere with the extraction. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Filter off the MgSO₄ and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • Prepare the column with a gradient eluent system, starting with 100% Dichloromethane (DCM) and gradually increasing polarity to a 10:1 mixture of DCM:Methanol.[5]

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a yellow oil or off-white solid. Expected yield: 65-80%.

Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.7 (d, 2H, pyridine-H2,6), ~7.6 (s, 1H, pyrazole-H4), ~7.4 (d, 2H, pyridine-H3,5), ~6.4 (s, 1H, pyrazole-H3), ~3.9 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~150.5, ~148.2, ~141.0, ~139.8, ~121.0, ~107.5, ~38.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₀N₃⁺ [M+H]⁺: 160.09; found: 160.1.

Workflow and Safety

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.
Safety Considerations

Palladium-catalyzed cross-coupling reactions are powerful but present potential safety hazards that must be managed, especially during scale-up.[4][6]

  • Exothermic Potential: These reactions can be exothermic.[6][7] Although this specific protocol is generally well-behaved, the reaction should be heated gradually and monitored. For larger scales, consider adding the limiting reagent portion-wise to control the rate of heat generation.

  • Reagent Handling:

    • 4-Bromopyridine HCl: Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • 1,4-Dioxane: Flammable liquid and potential carcinogen. Use only in a well-ventilated fume hood.

    • Palladium Catalysts: Can be toxic and pyrophoric upon exposure to air, especially after the reaction when finely divided palladium black is formed. Quench the Celite® filter cake carefully with water before disposal.

  • Inert Gas: Always work under a positive pressure of an inert gas (nitrogen or argon) to prevent fires and ensure reaction efficiency. Schlenk line techniques are highly recommended.[8]

References

Comprehensive Guide to the Quantitative Analysis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the primary analytical techniques for the accurate quantification of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal and chemical research.[1] As a key building block in the synthesis of complex molecules, particularly potential therapeutic agents, its precise measurement is critical for quality control, stability testing, and pharmacokinetic studies. This guide offers in-depth protocols for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Furthermore, it establishes a framework for method validation in accordance with ICH Q2(R1) guidelines and outlines protocols for forced degradation studies to ensure the development of robust, stability-indicating methods.[2][3]

Introduction and Compound Overview

This compound is a hybrid scaffold molecule featuring both an electron-rich pyrazole ring and an electron-deficient pyridine ring.[1] This unique electronic architecture makes it a valuable intermediate in drug discovery and materials science. Accurate and reliable quantification is paramount for ensuring the purity of the substance, determining its concentration in various matrices, and monitoring its stability over time. This application note serves as a practical resource for scientists engaged in the analysis of this compound, explaining the causality behind experimental choices to facilitate effective method development and validation.

Compound Details:

Property Value
IUPAC Name This compound
CAS Number 905281-60-9[4]
Molecular Formula C₉H₉N₃[4]
Molecular Weight 159.19 g/mol [1][4]

| Chemical Structure | |

(Note: A representative image of the chemical structure would be placed here.)

Core Analytical Technique: RP-HPLC with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for routine quality control and quantification of moderately polar organic compounds like this compound. Its robustness, precision, and cost-effectiveness make it the preferred method for assay and purity determinations.

Principle and Method Development Rationale

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of this compound is primarily influenced by its hydrophobicity and the composition of the mobile phase.

  • Column Selection: A C18 stationary phase is the logical starting point due to its versatility and wide applicability for retaining organic molecules. The particle size (e.g., 5 µm) is chosen to balance efficiency and backpressure for standard analytical applications.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial.[5] The pyridine moiety in the analyte is basic (pKa ~5.2); the acid suppresses its ionization, leading to a single protonated form. This results in sharper, more symmetrical peaks and reproducible retention times.

  • Wavelength Selection: The UV detection wavelength should be set at an absorption maximum of the analyte to ensure high sensitivity. A UV scan of a standard solution is performed to determine the optimal wavelength.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring retention time stability.

RP-HPLC Experimental Workflow

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock (e.g., 1 mg/mL in Diluent) prep_cal Create Calibration Standards (Serial Dilution) prep_std->prep_cal injection Inject Standards & Samples (e.g., 10 µL) prep_cal->injection prep_sample Prepare Sample Solution (Target Conc. in Diluent) prep_sample->injection instrument Equilibrate HPLC System with Mobile Phase instrument->injection separation Isocratic Elution (C18 Column) injection->separation detection UV Detection (at λmax) separation->detection integration Integrate Peak Area detection->integration calibration Generate Calibration Curve (Area vs. Concentration) integration->calibration quantification Calculate Sample Concentration from Curve calibration->quantification start Method Development Complete protocol Write Validation Protocol start->protocol specificity Specificity (Blank, Placebo, Forced Degradation) protocol->specificity linearity Linearity & Range (min. 5 concentrations) protocol->linearity accuracy Accuracy / Recovery (Spiked Samples, min. 3 levels) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope) protocol->lod_loq robustness Robustness (Small variations in method) protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

References

Application Notes & Protocols: Utilizing 4-(1-methyl-1H-pyrazol-5-yl)pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] By screening small, low-complexity molecules, FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with superior ligand efficiency that serve as ideal foundations for lead optimization.[3][4] This guide provides a detailed technical overview and actionable protocols for leveraging 4-(1-methyl-1H-pyrazol-5-yl)pyridine, a synthetically tractable fragment incorporating the medicinally significant pyrazole-pyridine scaffold, within an FBDD campaign.[5][6] We will detail the strategic rationale for its inclusion in a fragment library and provide step-by-step methodologies for screening, hit validation, structural characterization, and subsequent hit-to-lead optimization.

Foundational Principles: The FBDD Approach

Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a curated library of low-molecular-weight fragments (typically <300 Da).[7] The core principle is that while these fragments will bind with low affinity (micromolar to millimolar range), their binding is more efficient on a per-atom basis.[4] This high "ligand efficiency" makes them excellent starting points for rational, structure-guided optimization into potent lead compounds.[3] The FBDD workflow is an iterative process that emphasizes a deep understanding of molecular interactions from the very beginning.[1]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Target Selection & Protein Production B Fragment Library Design (e.g., Rule of 3) A->B C Biophysical Screening (SPR, NMR, etc.) B->C D Hit Validation (Orthogonal Methods) C->D E Structural Biology (X-ray, NMR) D->E F Structure-Guided Design (Growing, Linking) E->F G Synthesis of Analogs F->G H Assay & Re-characterize G->H H->F Iterative Cycle I Lead Compound H->I

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

The Fragment of Interest: this compound

The selection of fragments is central to the success of an FBDD campaign.[1] Libraries should be diverse, soluble, and synthetically tractable.[1][8] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5][9][10] Its combination with a pyridine ring creates a fragment with desirable properties.

Rationale for Inclusion in a Fragment Library:

  • Compliance with the "Rule of Three": This fragment adheres to the general guidelines for fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

  • Rich Pharmacophoric Features: It possesses a hydrogen bond accepting pyridine nitrogen and two additional nitrogen atoms within the pyrazole ring, offering multiple potential interaction points with a protein target.

  • Defined Synthetic Vectors: The pyridine ring and the methyl group on the pyrazole provide clear, chemically distinct points for subsequent "fragment growing" strategies, allowing for controlled exploration of adjacent pockets in a binding site.[1][2]

  • Favorable Physicochemical Properties: The scaffold generally imparts good aqueous solubility, which is critical for the high concentrations used in fragment screening.[8]

  • Structural Rigidity: The fused aromatic system provides a degree of conformational rigidity, reducing the entropic penalty upon binding and simplifying the interpretation of structural data.

PropertyValue (Calculated)"Rule of Three" Guideline
Molecular Weight 159.19 g/mol < 300 g/mol
cLogP 1.2 - 1.5< 3
H-Bond Acceptors 3 (N atoms)≤ 3
H-Bond Donors 0≤ 3
Rotatable Bonds 1≤ 3

Table 1: Physicochemical properties of this compound relative to the "Rule of Three".

Application Note 1: Primary Screening and Hit Validation

Due to the inherently weak affinity of fragments, highly sensitive biophysical techniques are required for screening.[1][8][11] A primary screen should be followed by an orthogonal validation method to eliminate false positives and confirm true binding events.[7][12]

Protocol 1.1: Primary Screening with Surface Plasmon Resonance (SPR)

Causality: SPR is a high-throughput, sensitive technique that directly measures binding events in real-time, providing kinetic and affinity data (K D).[13] It immobilizes the target protein and flows fragment solutions over it, detecting changes in the refractive index at the surface upon binding.[13]

Methodology:

  • Target Immobilization: Covalently couple the purified target protein to a CM5 sensor chip via amine coupling to achieve a density of 10,000 - 15,000 Response Units (RU).

  • Fragment Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 500 µM, 250 µM, 125 µM, etc.) in the running buffer (e.g., HBS-EP+) with a final DMSO concentration ≤1%.

  • Screening Run:

    • Equilibrate the system with running buffer.

    • Inject each fragment concentration over the target and a reference flow cell (for background subtraction) for a 60-second association phase.

    • Follow with a 120-second dissociation phase using running buffer.

    • Perform a regeneration step if necessary (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the dissociation constant (K D).

    • Flag hits with K D values typically in the 10 µM to 1 mM range for further validation.

Protocol 1.2: Orthogonal Hit Validation with NMR Spectroscopy

Causality: NMR spectroscopy is a solution-based, label-free technology that provides direct evidence of a binding event.[14] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD. In STD-NMR, the protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred to it and can be detected as a decrease in the fragment's signal intensity, confirming an interaction.

Methodology:

  • Sample Preparation: Prepare two NMR samples in a deuterated buffer (e.g., PBS in D₂O).

    • Sample A (Reference): 500 µM of this compound.

    • Sample B (Test): 500 µM of the fragment plus 10-20 µM of the target protein.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum for both samples to ensure no degradation or aggregation.

    • Acquire STD spectra for Sample B. This involves collecting two datasets:

      • An "on-resonance" spectrum where the protein is saturated (e.g., at 0.5 ppm).

      • An "off-resonance" spectrum where a region with no protein signals is irradiated (e.g., at 40 ppm).

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close proximity to the protein, confirming a binding event. The absence of signals indicates a non-binder or a false positive from the primary screen.

Application Note 2: Elucidating the Binding Mode

A validated hit is only a starting point. To enable rational optimization, its precise binding mode must be determined.[15][16] X-ray crystallography is the gold standard for providing high-resolution structural information of a fragment-protein complex.[13][17]

Protocol 2.1: Structural Characterization by X-ray Crystallography

Causality: By obtaining a crystal structure of the target protein in complex with the fragment, researchers can directly visualize the binding orientation, key interactions (like hydrogen bonds and van der Waals contacts), and identify nearby pockets that can be exploited for fragment growing.[16]

Methodology:

  • Apo-Crystal Generation: Screen various conditions (precipitants, buffers, pH) to obtain well-diffracting crystals of the target protein alone (apo form).

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the crystallization condition buffer supplemented with this compound at a high concentration (e.g., 10-50 mM), depending on its solubility.

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to overnight.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Analyze the resulting electron density map. A clear, unambiguous density corresponding to the shape of this compound in the binding site confirms its binding pose.

    • Refine the model to generate a high-resolution structure of the complex.

Application Note 3: Structure-Guided Hit-to-Lead Optimization

With a validated hit and a high-resolution crystal structure in hand, the next phase is to evolve the low-affinity fragment into a potent lead compound. This is an iterative process involving computational chemistry, synthesis, and re-testing.[3]

Optimization_Cycle A Fragment Hit with Co-Crystal Structure B Computational Modeling (In Silico Design) A->B C Select & Prioritize Virtual Analogs B->C D Chemical Synthesis C->D E Biophysical & Biochemical Assays (SPR, IC50) D->E F SAR Analysis & Structural Biology E->F F->B Design Next Iteration G Optimized Lead F->G Meets Criteria

References

Application Notes and Protocols: Derivatizing the Pyridine Ring of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(1-methyl-1H-pyrazol-5-yl)pyridine in Medicinal Chemistry

The this compound scaffold is a privileged structural motif in modern drug discovery. Its unique electronic properties and spatial arrangement allow for versatile interactions with a wide range of biological targets. The pyridine ring, in particular, serves as a key interaction point and a vector for molecular elaboration. The ability to selectively functionalize this ring is paramount for optimizing pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability.

This guide provides a comprehensive overview of established and emerging methods for the derivatization of the pyridine ring in this compound. We will delve into the mechanistic underpinnings of each strategy, offering detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.

Understanding the Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This inherent electronic nature dictates its reactivity towards various chemical transformations.

  • Electrophilic Aromatic Substitution (EAS): Generally, pyridine is resistant to EAS reactions due to the deactivating effect of the nitrogen atom, which also tends to be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[1][2][3] When substitution does occur, it is typically directed to the C-3 (meta) position.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions.[4][5][6][7] This is because the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom.[4][5]

  • Radical Substitution: The Minisci reaction and related radical-based methods have emerged as powerful tools for the C-H functionalization of electron-deficient heterocycles like pyridine.[8][9]

Herein, we will explore practical applications of these principles for the targeted derivatization of this compound.

Strategic Approaches to Pyridine Ring Functionalization

Our exploration will be categorized into three primary strategies, each offering distinct advantages for accessing diverse chemical space.

G cluster_0 Derivatization Strategies cluster_1 Products Start This compound Strategy1 Electrophilic Aromatic Substitution (via N-Oxide) Start->Strategy1 Strategy2 Nucleophilic Aromatic Substitution (on Halogenated Pyridines) Start->Strategy2 Strategy3 Radical C-H Functionalization (Minisci-Type Reactions) Start->Strategy3 Strategy4 Directed ortho-Metalation (DoM) Start->Strategy4 Product1 C-4 Substituted Derivatives Strategy1->Product1 Product2 C-2/C-4 Substituted Derivatives Strategy2->Product2 Product3 C-2/C-4 Alkylated/Arylated Derivatives Strategy3->Product3 Product4 ortho-Functionalized Derivatives Strategy4->Product4

Figure 1: Overview of Derivatization Strategies.

Electrophilic Aromatic Substitution via Pyridine N-Oxide Activation

A cornerstone strategy to overcome the inherent low reactivity of pyridine towards electrophiles is the formation of the corresponding N-oxide.[1] The N-oxide functionality acts as an internal electron-donating group, activating the pyridine ring, particularly at the C-4 position, for electrophilic attack.[10][11] The N-oxide can be subsequently removed to afford the desired substituted pyridine.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are commonly used for the N-oxidation due to their reliability and efficiency.[12]

  • Electrophilic Reagents: A range of electrophiles can be employed, with nitrating and halogenating agents being particularly effective.

  • Deoxygenation: Trivalent phosphorus compounds like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are excellent for the deoxygenation step due to the high thermodynamic stability of the P=O bond formed.[10]

Protocol: Nitration of this compound at the C-4 Position via N-Oxide Formation

G Start Start: this compound Step1 Step 1: N-Oxidation (m-CPBA, DCM) Start->Step1 Formation of N-oxide Step2 Step 2: Nitration (HNO3/H2SO4) Step1->Step2 Electrophilic attack at C-4 Step3 Step 3: Deoxygenation (PCl3, CHCl3) Step2->Step3 Removal of N-oxide End Product: 4-Nitro-4-(1-methyl-1H-pyrazol-5-yl)pyridine Step3->End

Figure 2: Workflow for C-4 Nitration via N-Oxide.

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0 °C.

    • Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

  • Nitration:

    • To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, add the N-oxide (1.0 eq) slowly.

    • Heat the reaction mixture to 90 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Deoxygenation:

    • Dissolve the crude nitro-N-oxide in chloroform.

    • Add phosphorus trichloride (1.2 eq) dropwise at 0 °C.

    • Reflux the mixture for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

The introduction of a halogen atom at the C-2 or C-4 position of the pyridine ring provides a versatile handle for introducing a wide array of nucleophiles. 4-Halo-pyridines are particularly reactive towards nucleophilic displacement.[13][14]

Causality Behind Experimental Choices:

  • Halogenation: The choice of halogenating agent will depend on the desired reactivity (I > Br > Cl > F for leaving group ability).

  • Nucleophiles: A broad range of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions.

  • Reaction Conditions: The reaction conditions are often dictated by the nucleophilicity of the incoming group and the reactivity of the halopyridine. In some cases, base is required to deprotonate the nucleophile.

Protocol: Amination of 4-Chloro-x-(1-methyl-1H-pyrazol-5-yl)pyridine

Step-by-Step Methodology:

  • Halogenation (if necessary): If the starting material is not halogenated, a suitable halogenation protocol (e.g., using POCl₃ on the corresponding pyridone) would be the initial step.

  • Nucleophilic Displacement:

    • To a solution of the 4-chloro-pyridine derivative (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane), add the desired amine (1.2-2.0 eq) and a base such as potassium carbonate or triethylamine (2.0-3.0 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Table 1: Comparison of Reaction Conditions for Nucleophilic Aromatic Substitution

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AmineK₂CO₃DMF1006-12
Secondary AmineEt₃NDioxane11012-24
PhenolCs₂CO₃NMP1208-16
ThiolNaHTHF602-4
Radical C-H Functionalization: The Minisci Reaction

The Minisci reaction is a powerful method for the direct C-H alkylation and acylation of electron-deficient heterocycles.[9] It involves the addition of a nucleophilic radical to the protonated heterocycle.[9] For pyridines, this reaction typically occurs at the C-2 and C-4 positions.[8]

Causality Behind Experimental Choices:

  • Radical Precursors: A wide variety of radical precursors can be used, including carboxylic acids (via oxidative decarboxylation), alkyl iodides, and boronic acids.[8][9]

  • Initiation System: The classic Minisci conditions often employ a silver nitrate catalyst with ammonium persulfate as the oxidant.[9] More modern, photocatalytic methods are also gaining prominence.[15][16][17]

  • Acidic Conditions: The reaction is performed under acidic conditions to protonate the pyridine nitrogen, which enhances its electrophilicity and susceptibility to radical attack.[9][17]

Protocol: Minisci-Type Alkylation of this compound

G Start Start: this compound + Carboxylic Acid Step1 Step 1: Radical Generation (AgNO3, (NH4)2S2O8) Start->Step1 Oxidative Decarboxylation Step2 Step 2: Radical Addition (Acidic Medium) Step1->Step2 Attack on Protonated Pyridine Step3 Step 3: Rearomatization Step2->Step3 Oxidation End Product: C-2/C-4 Alkylated Pyridine Step3->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles. Here, we dissect common experimental issues, provide robust troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

Introduction: The Challenge of Pyrazole N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles is a cornerstone reaction in the synthesis of countless pharmaceuticals and agrochemicals. However, the inherent electronic similarity of the two nitrogen atoms (N1 and N2) in the pyrazole ring presents a persistent challenge.[1][2] This often leads to the formation of a mixture of N1 and N2 regioisomers, complicating downstream processing and reducing the overall yield of the desired product.

The regiochemical outcome is a delicate interplay of steric hindrance, electronic effects, and reaction conditions, which can be manipulated to favor one isomer over the other.[1][2][3] This guide will provide you with the strategic insights needed to navigate these factors effectively.

Troubleshooting Guide: From Mixed Isomers to No Reaction

This section addresses specific problems you may encounter in the lab. We diagnose potential causes and provide actionable, evidence-based solutions.

Problem 1: Poor Regioselectivity (Near 1:1 Mixture of N1 and N2 Isomers)

This is the most common issue, arising when the intrinsic properties of the pyrazole and the reaction conditions do not sufficiently differentiate the two nitrogen atoms.

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)Scientific Rationale
Minimal Steric/Electronic Bias 1. Modify the Alkylating Agent: Switch to a bulkier alkylating agent (e.g., use tert-butyl bromoacetate instead of ethyl bromoacetate). Sterically demanding reagents like α-halomethylsilanes can also serve as "masked" methylating agents to enhance N1 selectivity.[2] 2. Alter the Pyrazole Substituent: If synthetically feasible, increase the steric bulk of the substituent at the C3 position to favor N1 alkylation, or at the C5 position to favor N2.The reaction will preferentially occur at the less sterically hindered nitrogen atom. By increasing the size of either the electrophile or the pyrazole substituent, you create a significant energetic barrier to alkylation at the more crowded nitrogen.[1][2][4]
Inappropriate Base/Solvent System 1. For N1 Selectivity: Employ a non-coordinating base with a small counter-ion like sodium hydride (NaH) in a non-polar, aprotic solvent such as THF or DME.[1][2] Another effective system is potassium carbonate (K₂CO₃) in DMSO.[2][5] 2. For N2 Selectivity: Consider using a bulkier base or conditions that favor aggregation, which can shield the N1 position.The choice of base and solvent dictates the nature of the pyrazolate anion in solution. Small, hard cations (like Na⁺) associated with the pyrazolate may coordinate less strongly, leaving the N1 position more accessible. The K₂CO₃/DMSO system is a well-established method for promoting N1-alkylation.[5]
Thermodynamic Equilibrium 1. Run the reaction at a lower temperature. This will favor the kinetically controlled product, which is often the less sterically hindered N1 isomer.[6][7] 2. Use a strong, non-nucleophilic base and a polar aprotic solvent to ensure rapid and irreversible deprotonation.Lower temperatures reduce the available energy for the system to overcome the higher activation barrier leading to the more stable (thermodynamic) product. This traps the product distribution at the kinetic ratio.[6][7]
Problem 2: Reaction Stalls or Results in Low Yield

A stalled reaction or low conversion can be due to several factors, from the reactivity of your starting materials to the choice of reaction conditions.

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)Scientific Rationale
Poor Nucleophilicity of Pyrazole 1. Use a Stronger Base: If using a weak base like K₂CO₃, switch to a stronger base such as NaH, LiHMDS, or t-BuOK to ensure complete deprotonation and formation of the more nucleophilic pyrazolate anion.[8]The pKa of the pyrazole N-H is typically in the range of 14-15. A base with a conjugate acid pKa significantly higher than this is required for complete and rapid deprotonation.
Low Reactivity of Alkylating Agent 1. Switch Halide: If using an alkyl chloride, change to the corresponding bromide or, preferably, iodide (R-I > R-Br > R-Cl). 2. Use a More Reactive Electrophile: Consider using triflates (R-OTf) or tosylates (R-OTs) for less reactive pyrazoles. Trichloroacetimidates have also been shown to be effective electrophiles under Brønsted acid catalysis.[4]The leaving group ability is critical for the Sₙ2 reaction rate. Iodide is an excellent leaving group, while chloride is relatively poor. Triflates and tosylates are exceptionally good leaving groups.
Substrate Decomposition 1. Lower Reaction Temperature: If you suspect decomposition, particularly with electron-deficient pyrazoles, reduce the reaction temperature and extend the reaction time. 2. Change Base: Some substrates may be unstable under strongly basic conditions.[8] A milder base (e.g., Cs₂CO₃) or a different solvent may be necessary.Electron-withdrawing groups can make the pyrazole ring susceptible to nucleophilic attack or other side reactions under harsh basic conditions.[8]

Visualizing Your Strategy: A Decision Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your pyrazole N-alkylation reaction.

G cluster_start cluster_problem cluster_solutions cluster_outcome start Start: Unsymmetrical Pyrazole Alkylation problem Problem Assessment: What is the main issue? start->problem regio_issue Poor Regioselectivity (~1:1 Mixture) problem->regio_issue Selectivity yield_issue Low Yield / No Reaction problem->yield_issue Conversion n1_desired Goal: N1 Isomer regio_issue->n1_desired n2_desired Goal: N2 Isomer regio_issue->n2_desired increase_reactivity Increase Reactivity: - Stronger Base (NaH, t-BuOK) - Better Leaving Group (I, OTf) yield_issue->increase_reactivity check_stability Check Stability: - Milder Conditions - Lower Temperature yield_issue->check_stability increase_sterics Increase Steric Hindrance: - Bulky Alkylating Agent - Bulky C3-substituent n1_desired->increase_sterics change_cond_n1 Modify Conditions (N1): - Base: NaH, K2CO3 - Solvent: THF, DMSO n1_desired->change_cond_n1 kinetic_control Favor Kinetic Control: - Lower Temperature n1_desired->kinetic_control catalysis_n2 Use N2-Directing Method: - Mg-Catalysis for  α-bromoacetamides n2_desired->catalysis_n2 success Success: Desired Regioisomer in High Yield increase_sterics->success change_cond_n1->success kinetic_control->success catalysis_n2->success For specific substrates increase_reactivity->success check_stability->success

Caption: A decision-making workflow for troubleshooting pyrazole N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling N1 vs. N2 alkylation?

A: The regiochemical outcome is primarily governed by a balance of three factors:

  • Steric Effects: This is often the dominant factor. Alkylation occurs at the less sterically hindered nitrogen. A bulky substituent at the C3-position will direct alkylation to N1, while a bulky group at C5 would direct to N2 (though C5-substituted pyrazoles are less common).[1][2][4]

  • Electronic Effects: The electronic nature of substituents can modulate the nucleophilicity of the adjacent nitrogen atoms. However, this effect is often secondary to sterics unless strong electron-withdrawing or -donating groups are present.[1]

  • Reaction Conditions: The choice of base, counter-ion, and solvent can dramatically influence selectivity by affecting the aggregation state and coordination of the pyrazolate anion.[1][2]

Q2: How can I reliably synthesize the N1-alkylated isomer?

A: To favor the N1 position, which is typically the less sterically hindered site, you should:

  • Ensure the substituent at C3 is larger than at C5.

  • Use a sterically bulky alkylating agent.

  • Employ specific reaction conditions known to favor N1, such as NaH in THF or K₂CO₃ in DMSO.[2][5]

  • Consider using a directing group strategy. For example, a triphenylsilyl group can be installed to block one nitrogen, which is then removed after alkylation.[5]

Q3: Are there any general methods that selectively favor the more sterically hindered N2-isomer?

A: Yes. While N1-alkylation is more common due to steric factors, N2-selective methods have been developed. A notable example is a magnesium-catalyzed protocol that provides high regioselectivity for the N2 position when using α-bromoacetates and α-bromoacetamides as alkylating agents.[9] This method likely proceeds through a chelated intermediate where the magnesium coordinates to both the pyrazole and the alkylating agent, directing the reaction to the N2 site.

Q4: Does the concept of kinetic vs. thermodynamic control apply here?

A: Yes, it can be highly relevant.

  • Kinetic Control: Favored at lower temperatures and shorter reaction times, this regime yields the product that is formed fastest—typically the less sterically hindered N1 isomer.[6][7]

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times (allowing for equilibrium to be reached), this regime yields the most stable product. The relative stability of the N1 versus N2 isomer can depend subtly on substituent effects and solvation.

If you are getting a mixture of isomers, running the reaction at a much lower temperature is a good first step to try and isolate the kinetic product.[7]

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation (K₂CO₃/DMSO Method)

This protocol is adapted from methodologies known to favor N1 substitution.[5]

  • To a solution of the 3-substituted-1H-pyrazole (1.0 eq) in anhydrous DMSO (0.2–0.5 M), add powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1–1.5 eq) dropwise to the mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to isolate the N1-alkylated pyrazole.

Protocol 2: N2-Selective Alkylation using Mg-Catalysis

This protocol is based on the magnesium-catalyzed method for specific substrates.[9]

  • In an inert atmosphere glovebox , charge a vial with the 3-substituted-1H-pyrazole (1.0 eq) and magnesium bromide (MgBr₂, 0.2 eq).

  • Add anhydrous THF (to achieve a concentration of ~0.5 M) followed by the alkylating agent (α-bromoacetate or α-bromoacetamide, 2.0 eq).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.1 eq) dropwise at room temperature (25 °C).

  • Stir the resulting mixture at 25 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding a saturated solution of ammonium chloride (NH₄Cl) in methanol.

  • Concentrate the quenched mixture to dryness.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate, 4x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to isolate the N2-alkylated pyrazole.

References

Technical Support Center: Optimizing Yield for 4-(1-methyl-1H-pyrazol-5-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to equip you with the knowledge to maximize the yield and purity of your target compound through a clear understanding of the underlying chemical principles.

I. Introduction to the Synthesis of this compound

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. This heterocyclic scaffold is a key component in numerous therapeutic agents, including inhibitors for c-Jun N-terminal kinase (JNK).[1] Achieving high yields and purity is paramount for efficient drug discovery and development pipelines.

The most common and versatile methods for constructing the C-C bond between the pyridine and pyrazole rings are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. These reactions offer a high degree of functional group tolerance and control over the final product.

Below, we present a general workflow for the synthesis, which will serve as a basis for our troubleshooting guide.

Synthesis_Workflow cluster_0 Preparation of Precursors cluster_1 Cross-Coupling Reaction cluster_2 Workup & Purification Halogenated_Pyridine 4-Halopyridine (e.g., 4-bromopyridine) Coupling_Reaction Suzuki-Miyaura or Negishi Coupling Halogenated_Pyridine->Coupling_Reaction Pyrazole_Boronic_Ester 1-methyl-1H-pyrazol-5-yl boronic acid or ester Pyrazole_Boronic_Ester->Coupling_Reaction Workup Aqueous Workup Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Low Yield and Impurities

This section addresses common issues encountered during the synthesis and provides actionable solutions based on mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings involving heteroaryl compounds are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stability:

    • Pyrazole Boronic Acid/Ester Instability: Pyrazole boronic acids and their esters can be prone to degradation, especially protodeboronation.[2] Ensure you are using a high-purity, freshly prepared, or properly stored boronic acid derivative. The pinacol ester is generally more stable than the corresponding boronic acid.[3]

    • Pyridine Substrate Issues: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[4] Additionally, 2-pyridyl boronates are known for their instability and poor reactivity.[5] While your target is a 4-substituted pyridine, the electronic properties of the ring still play a role.

  • Catalyst and Ligand Selection:

    • The choice of palladium catalyst and ligand is critical. For heteroaryl couplings, bulky and electron-rich phosphine ligands are often preferred as they promote the key steps in the catalytic cycle.[4] Consider screening different catalyst/ligand combinations.

  • Reaction Conditions:

    • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[4] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.

    • Base Selection: The choice and quality of the base are crucial. An inappropriate or weak base can lead to incomplete reaction. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous.

    • Temperature and Reaction Time: Suboptimal temperature can lead to slow reaction rates or decomposition of sensitive reagents. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: I am observing significant amounts of homocoupling products (bipyridine and/or bipyrazole). How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in cross-coupling chemistry. It can arise from several pathways, including oxidative coupling of the organoboron reagent.

  • Minimize Oxygen: Rigorous exclusion of oxygen is the most critical factor in preventing homocoupling. Ensure your degassing procedure for solvents is effective (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for an extended period).

  • Stoichiometry: Carefully control the stoichiometry of your coupling partners. Using a slight excess of the boronic acid derivative (e.g., 1.1-1.2 equivalents) can sometimes help drive the desired cross-coupling reaction.

  • Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote side reactions. Try reducing the catalyst loading to the minimum effective amount (typically 1-5 mol%).

Q3: My Negishi coupling is not proceeding to completion. What should I check?

A3: The Negishi coupling, which utilizes an organozinc reagent, is an excellent alternative to the Suzuki-Miyaura reaction, especially for challenging heteroaryl couplings.[6][7] If you are experiencing issues, consider the following:

  • Formation and Titration of the Organozinc Reagent: The preparation of the pyrazolylzinc reagent is a critical step. Ensure the complete formation of the Grignard or organolithium precursor before transmetalation with a zinc salt (e.g., ZnCl₂). It is highly recommended to titrate the organometallic reagent before use to determine its exact concentration.

  • Catalyst System: Modern palladacycle precatalysts have shown high efficiency in Negishi couplings under mild conditions.[2] These catalysts can rapidly generate the active Pd(0) species.

  • Solvent: Anhydrous, degassed solvents like THF or dioxane are essential. The presence of water can quench the organozinc reagent.

Q4: I am having difficulty purifying the final product. What strategies can I employ?

A4: Purification can be challenging due to the similar polarities of the product and potential byproducts.

  • Column Chromatography: This is the most common method for purification.[8] Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent system (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the basic pyridine product on silica gel.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

III. Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent batches.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for heteroaryl Suzuki-Miyaura couplings.[9][10]

Reagent/ParameterRecommended Value/ConditionRationale
4-Bromopyridine 1.0 equivLimiting reagent.
1-methyl-1H-pyrazol-5-yl boronic acid pinacol ester 1.2 equivSlight excess to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄ (5 mol %) or PdCl₂(dppf) (3 mol %)Common and effective catalysts for this type of coupling.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Anhydrous and finely powdered base is crucial.
Solvent Dioxane/Water (4:1) or Toluene/Ethanol/WaterA mixed solvent system is often necessary for solubility.
Temperature 80-100 °CHeat is typically required to drive the reaction.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation and side reactions.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 4-bromopyridine, 1-methyl-1H-pyrazol-5-yl boronic acid pinacol ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Negishi Cross-Coupling

This protocol is based on general procedures for Negishi couplings of heteroaryl compounds.[2][7]

Reagent/ParameterRecommended Value/ConditionRationale
1-methyl-5-iodo-1H-pyrazole 1.1 equivPrecursor for the organozinc reagent.
n-BuLi or i-PrMgCl 1.05 equivFor lithiation or Grignard formation.
Anhydrous ZnCl₂ 1.1 equivFor transmetalation to the organozinc.
4-Chloropyridine 1.0 equivThe coupling partner.
Palladium Catalyst Pd₂(dba)₃ (2 mol %) with a suitable ligand (e.g., XPhos, 4 mol %)A highly active catalyst system for Negishi couplings.
Solvent Anhydrous THFA common solvent for organometallic reactions.
Temperature Room Temperature to 60 °CNegishi couplings can often be run at milder temperatures.
Atmosphere Inert (Argon or Nitrogen)Crucial for the stability of the organometallic reagents.

Step-by-Step Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-methyl-5-iodo-1H-pyrazole in anhydrous THF and cool to -78 °C.

    • Slowly add n-BuLi or i-PrMgCl and stir for 30 minutes.

    • Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk flask, add the palladium catalyst, ligand, and 4-chloropyridine.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous THF.

    • Transfer the prepared organozinc reagent to the catalyst mixture via cannula.

    • Stir the reaction at the desired temperature and monitor its progress.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Follow the extraction and purification steps outlined in the Suzuki-Miyaura protocol.

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Reagents Verify Reagent Purity & Stability Low_Yield->Check_Reagents Check_Atmosphere Ensure Strictly Inert Atmosphere Low_Yield->Check_Atmosphere Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Low_Yield->Optimize_Conditions Screen_Catalysts Screen Catalyst/Ligand Systems Optimize_Conditions->Screen_Catalysts Consider_Alternative Consider Alternative Coupling (e.g., Negishi) Screen_Catalysts->Consider_Alternative

Caption: A logical troubleshooting workflow for addressing low reaction yields.

IV. Concluding Remarks

The synthesis of this compound, while seemingly straightforward, presents several challenges that can impact yield and purity. By systematically evaluating each component of the reaction—from the quality of the starting materials to the choice of catalyst and reaction conditions—researchers can effectively troubleshoot and optimize their synthetic route. This guide provides a framework for this process, grounded in the fundamental principles of cross-coupling chemistry. We encourage you to adapt these protocols to your specific needs and to consult the cited literature for further in-depth understanding.

V. References

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References

Technical Support Center: Purification of 4-(1-methyl-1H-pyrazol-5-yl)pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-(1-methyl-1H-pyrazol-5-yl)pyridine and related heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested troubleshooting advice and detailed protocols in a direct question-and-answer format to address challenges encountered during purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of pyrazolyl-pyridine compounds.

Q1: What are the most common impurities I should expect when synthesizing this compound, especially via Suzuki coupling?

A1: The impurity profile is highly dependent on the synthetic route. For Suzuki-Miyaura cross-coupling reactions, which are a common method for synthesizing this class of compounds[1][2], you should anticipate the following impurities:

  • Unreacted Starting Materials: Such as the corresponding bromopyridine and pyrazole boronic acid or ester.

  • Catalyst Residues: Palladium from the precatalyst (e.g., XPhos Pd G2) is a common metallic impurity[3][4].

  • Homocoupled Byproducts: Self-coupling of the boronic ester can lead to pyrazolyl-pyrazole dimers.

  • Ligand-Related Impurities: Residual or degraded phosphine ligands (e.g., XPhos oxide).

  • Solvent and Base Residues: High-boiling point solvents (e.g., DMF, dioxane) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) used in the reaction.

Q2: My crude product is a brown oil, but the literature reports a solid. What is my first step?

A2: The oily nature of your crude product is likely due to the presence of residual high-boiling solvents or other impurities that are depressing the melting point.

  • Solvent Removal: Your first step should be to ensure all volatile solvents are thoroughly removed. A good technique is co-evaporation: dissolve the crude oil in a lower-boiling solvent like dichloromethane (DCM) or toluene and re-concentrate it under reduced pressure. Repeating this 2-3 times can effectively remove stubborn, high-boiling solvents.[5]

  • Initial Purity Check: Before attempting a large-scale purification, assess the crude product's complexity. Dissolve a small amount in a suitable solvent (e.g., DCM or ethyl acetate) and run a Thin Layer Chromatography (TLC) plate to visualize the number of components. This will inform your choice of purification strategy.

Q3: How do the chemical properties of this compound influence the purification strategy?

A3: The molecule's structure contains two key features that dictate the purification approach:

  • Basic Pyridine Ring: The pyridine nitrogen atom has a lone pair of electrons, making it a weak base.[6] This basicity is the most critical handle for purification, allowing for highly effective separation from neutral or acidic impurities via acid-base extraction.[7][8]

  • Polar Heterocyclic System: The combination of the pyridine and pyrazole rings creates a polar molecule with hydrogen bond accepting capabilities. This polarity means it will have good solubility in polar organic solvents but limited solubility in nonpolar solvents like hexanes. This property is central to selecting solvent systems for both chromatography and crystallization.[9]

Section 2: Purification Strategy Workflow

Choosing the right purification strategy is paramount. The following decision tree provides a logical workflow for selecting the most appropriate primary purification technique.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_basic Is the major impurity non-basic? is_solid->is_basic No (Oil/Gum) cryst Attempt Recrystallization (See Protocol 4) is_solid->cryst Yes extract Perform Acid-Base Extraction (See Protocol 2) is_basic->extract Yes chrom Perform Column Chromatography (See Protocol 3) is_basic->chrom No is_thermally_stable Is the compound thermally stable? is_thermally_stable->chrom No distill Consider Distillation (High Temp / Vacuum) is_thermally_stable->distill Yes cryst->is_thermally_stable Fails / Oils Out chrom_after_extract Column Chromatography of organic phase extract->chrom_after_extract Further purification needed G start Problem with Column problem_type What is the issue? start->problem_type streaking Streaking / Tailing on TLC problem_type->streaking Poor Separation no_elution Compound not eluting (Rf = 0) problem_type->no_elution Stuck at Baseline decomp Low Recovery / Decomposition problem_type->decomp Low Yield sol_streaking Add 1% NEt3 or NH4OH to eluent to neutralize silica. streaking->sol_streaking sol_no_elution Increase eluent polarity. (e.g., add MeOH to EtOAc/DCM) no_elution->sol_no_elution sol_decomp 1. Run 2D TLC to confirm. 2. Switch to neutral alumina. 3. Deactivate silica with NEt3. decomp->sol_decomp

References

Technical Support Center: Suzuki Coupling with Pyrazole Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and explain the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working with pyrazole boronic esters in Suzuki couplings:

Q1: My Suzuki coupling reaction with a pyrazole boronic ester is showing low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is crucial. Start with these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The Pd(0) active species must be formed and not deactivated. Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily generates the active species.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of your boronic ester and decomposition of the catalyst.[2] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Purity of Starting Materials: Impurities in your pyrazole boronic ester or aryl halide can inhibit the catalyst. It's also important to note that the synthesis and purification of pyrazole boronic esters can be challenging, so verifying the purity of your starting material is a critical first step.[3]

  • Base Selection: The choice of base is critical. It might be too weak or have poor solubility in your reaction medium. For pyrazole substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]

Q2: I'm observing significant protodeboronation of my pyrazole boronic ester. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic boronic esters like some pyrazoles.[2][4][5] Here’s how you can address it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[2]

  • More Stable Boron Reagent: Pyrazole boronic acids are prone to protodeboronation.[6] Using more stable boronate esters, such as pinacol esters, can help. These are generally more stable and release the boronic acid slowly under reaction conditions, minimizing its concentration and thus degradation.[2][4] Potassium trifluoroborate salts (BF₃K) and MIDA boronates are also highly stable alternatives.[2][5][7]

Q3: My main side-product is the homocoupling of my pyrazole boronic ester. What causes this and how can I prevent it?

A3: The homocoupling of boronic esters to form a bi-pyrazole species is often caused by the presence of oxygen or certain palladium(II) species in the reaction mixture.[2][8] To mitigate this:

  • Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Choice of Palladium Pre-catalyst: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly forms the active Pd(0) species can minimize side reactions promoted by Pd(II).

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), can promote the desired cross-coupling pathway over homocoupling.[1]

In-Depth Troubleshooting Guide

Stage 1: Starting Materials & Reagents

Problem: Inconsistent results or reaction failure.

  • Cause: Purity and stability of the pyrazole boronic ester.

  • Explanation: Pyrazole boronic esters can be susceptible to hydrolysis and protodeboronation, especially if they are not handled and stored correctly.[2][4][9] The synthesis of these reagents can also be complex, potentially leading to impurities that can poison the catalyst.[3][10]

  • Solution:

    • Verify Purity: Always check the purity of your pyrazole boronic ester by NMR or LC-MS before use.

    • Proper Storage: Store pyrazole boronic esters under an inert atmosphere, protected from light and moisture. For long-term storage, keeping them in a freezer is recommended.

    • Consider More Stable Derivatives: If you consistently face issues with a particular pyrazole boronic ester, consider converting it to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate.[2][7]

Stage 2: Reaction Setup & Conditions

This workflow provides a logical progression for troubleshooting your Suzuki coupling reaction setup.

cluster_start Reaction Troubleshooting Workflow cluster_catalyst Catalyst System cluster_base_solvent Base & Solvent cluster_temp Temperature & Monitoring cluster_side_reactions Side Reactions start Low or No Yield catalyst Check Catalyst & Ligand start->catalyst Initial Check base Optimize Base (K3PO4, Cs2CO3, KF) start->base Initial Check temperature Vary Temperature start->temperature If basics are fine protodeboronation Address Protodeboronation (Anhydrous, Milder Base) start->protodeboronation If side products observed ligand Screen Ligands (e.g., Buchwald, Josiphos) catalyst->ligand precatalyst Use Pre-catalyst (e.g., XPhos Pd G3) ligand->precatalyst solvent Screen Solvents (Dioxane, Toluene, 2-MeTHF) base->solvent water Adjust Water Content solvent->water monitoring Monitor by LC-MS/GC-MS temperature->monitoring homocoupling Minimize Homocoupling (Degas Thoroughly) protodeboronation->homocoupling

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Problem: Low yield despite pure starting materials.

  • Cause: Suboptimal catalyst, ligand, base, or solvent system.

  • Explanation: The Suzuki-Miyaura reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[11] For challenging substrates like some pyrazoles, a systematic optimization of these parameters is often necessary.[12]

  • Solutions:

    • Catalyst & Ligand Selection:

      • For electron-rich heteroaromatic substrates, bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) are often effective.[1] Pyrazole-based ligands have also been developed and shown to be effective in some cases.[13][14][15]

      • Using pre-formed Pd(0) catalysts or modern pre-catalysts (e.g., XPhos Pd G2/G3) can improve reproducibility and activity.[1]

    • Base & Solvent Optimization:

      • The choice of base is crucial. Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often preferred.[1] The solubility of the base is also a key factor.

      • Polar aprotic solvents like dioxane, THF, and toluene, often with a small amount of water, are commonly used.[16] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[16] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[2]

ParameterRecommendation for Pyrazole Boronic EstersRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Pre-catalysts (G2, G3)Pre-catalysts offer improved stability and rapid generation of the active Pd(0) species, enhancing reproducibility.[1]
Ligand Buchwald ligands (XPhos, SPhos), cataCXium ABulky, electron-rich ligands facilitate oxidative addition and reductive elimination, which can be challenging for some pyrazole substrates.[1][17]
Base K₃PO₄, Cs₂CO₃, K₂CO₃These bases are generally effective and have good solubility in common solvent systems.[1][6]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMFA biphasic system with water often aids in dissolving the base.[16] For water-sensitive substrates, anhydrous solvents should be considered.[2]
Stage 3: Common Side Reactions

Problem: Formation of significant byproducts.

  • Cause: Protodeboronation and homocoupling are the most common side reactions.

  • Explanation: The C-B bond in pyrazole boronic esters can be susceptible to cleavage by protons (protodeboronation) or oxidative dimerization (homocoupling).[2][5][8]

cluster_main Suzuki Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 pd2_ar_ar Ar-Pd(II)-Ar'(L2) transmetalation->pd2_ar_ar reductive_elimination Reductive Elimination pd2_ar_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product boronic_ester Pyrazole-B(OR)2 boronic_ester->transmetalation protodeboronation Protodeboronation boronic_ester->protodeboronation H+ homocoupling Homocoupling boronic_ester->homocoupling O2, Pd(II)

Caption: Suzuki Cycle and Competing Side Reactions.

  • Solutions to Minimize Side Reactions:

    • Protodeboronation:

      • Anhydrous Conditions: Use anhydrous solvents and bases.

      • Milder Base: Switch to a weaker base like KF.[2]

      • Stable Boron Reagent: Use a pinacol ester, MIDA boronate, or trifluoroborate salt.[2][4][7]

    • Homocoupling:

      • Rigorous Degassing: Employ multiple freeze-pump-thaw cycles.

      • Pd(0) Source: Use a Pd(0) pre-catalyst.

      • Appropriate Ligand: Bulky ligands can sterically hinder the formation of the homocoupled product.[1]

Experimental Protocols

General Protocol for a Trial Suzuki Coupling with a Pyrazole Boronic Ester
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazole boronic ester (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[8]

This guide provides a comprehensive starting point for troubleshooting your Suzuki coupling reactions with pyrazole boronic esters. Remember that each substrate combination is unique, and a systematic approach to optimization is key to success.

References

improving the stability of 4-(1-methyl-1H-pyrazol-5-yl)pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1-methyl-1H-pyrazol-5-yl)pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound in solution. As a key heterocyclic building block, its stability is paramount for reproducible experimental results and the successful development of novel therapeutics.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color of my stock solution in DMSO. Is this a sign of degradation?

A1: Yes, a color change (e.g., to yellow or brown) is a common visual indicator of chemical degradation. However, visual inspection is not sufficient for confirmation. We strongly recommend performing an analytical check, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the solution and quantify any potential degradants.

Q2: What is the primary cause of instability for this compound in solution?

A2: Like many nitrogen-containing heterocyclic compounds, its stability is influenced by several factors.[3][4] The most common culprits are exposure to acidic conditions, light (photodegradation), and oxidizing agents. The pyridine nitrogen is weakly basic and can be protonated, which may alter the molecule's electronic structure and stability.[1][5] Temperature is also an accelerating factor for all degradation pathways.[6][7]

Q3: What are the recommended solvents for preparing stock solutions?

A3: For short-term use, high-purity, anhydrous DMSO or DMF are generally acceptable. For long-term storage (months), we recommend preparing solutions in anhydrous aprotic solvents like acetonitrile or dioxane and storing them under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C. Always use fresh, high-purity solvents to avoid contaminants that can initiate degradation.

Q4: How can I prevent degradation during my experiments?

A4:

  • pH Control: Avoid strongly acidic or basic aqueous buffers if possible. If acidic conditions are necessary, minimize the exposure time and temperature. The stability of related pyridine derivatives is highly pH-dependent.[6]

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Photodegradation is a known risk for pyrazole and pyridine derivatives.[8]

  • Temperature Control: Keep solutions cool. For benchtop use, an ice bath may be sufficient to slow degradation for slowly degrading molecules.[9] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Inert Atmosphere: For sensitive applications or long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to identifying and mitigating stability issues with this compound.

Workflow for Troubleshooting Compound Instability

Below is a general workflow for addressing suspected degradation.

G cluster_0 A Observation of Instability (e.g., color change, inconsistent results) B Analytical Confirmation (Purity check via HPLC/LC-MS) A->B C Identify Degradation Pathway (Perform Forced Degradation Study) B->C Purity < 98%? F Stable Solution Achieved B->F Purity > 98%? (Issue is elsewhere) D Implement Mitigation Strategy (Optimize solvent, pH, temp, light protection) C->D E Validate Solution (Re-analyze under optimized conditions) D->E E->F

Caption: A systematic workflow for troubleshooting compound instability.

Issue 1: Purity Decrease Detected in a Stored Solution

Symptoms:

  • HPLC analysis shows a decrease in the area of the main peak corresponding to the parent compound.

  • New peaks, corresponding to degradation products, appear in the chromatogram.

  • Inconsistent biological or chemical assay results from older solutions compared to freshly prepared ones.

Causality Analysis: A decrease in purity indicates that the storage or handling conditions are suboptimal. The goal is to systematically determine which environmental factor (light, temperature, oxygen, solvent, or pH) is responsible. A forced degradation study is the definitive method for this purpose.[10] These studies intentionally stress the compound to rapidly identify its vulnerabilities, which helps in establishing stable formulation and storage conditions.[10]

Solution: Perform a Forced Degradation Study

A forced degradation study will reveal the compound's susceptibility to hydrolysis, oxidation, heat, and light.[11] This information is critical for developing a stability-indicating analytical method and for designing appropriate storage protocols.[10][12]

See Protocol A: Forced Degradation Study for a detailed methodology.

Issue 2: Inconsistent Results in Aqueous Assay Buffers

Symptoms:

  • The compound's activity or measured concentration appears to decrease over the time course of an experiment conducted in an aqueous buffer.

  • High variability between replicate wells or experiments.

Causality Analysis: This issue often points to hydrolytic instability, which is highly dependent on the pH of the buffer. The pyridine moiety's basicity means it will be protonated at acidic pH, while the pyrazole ring also has distinct acid/base properties. These changes can make the molecule susceptible to hydrolysis. The stability of similar compounds has been shown to vary by orders of magnitude across different pH ranges.[6]

Solution: Evaluate Stability Across a pH Range

  • pH Screening: Prepare solutions of the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Time-Course Analysis: Incubate these solutions at the intended experimental temperature. Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quantification: Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining.

  • Optimization: Based on the results, select the pH range where the compound is most stable for your assay. If the assay requires a pH where the compound is unstable, minimize incubation times and keep solutions chilled.

Experimental Protocols
Protocol A: Forced Degradation Study

This protocol outlines a standard forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent compound.[11]

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector, C18 column

  • pH meter, calibrated environmental chamber, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in the chosen solvent.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Use the stock solution as is.

    • Control: Mix with 1 mL of water.

  • Incubation:

    • Place the Acid, Base, and Oxidation vials in a water bath at 60°C.

    • Place the Thermal vial in an oven at 60°C.

    • Keep the Control vial at room temperature, protected from light.

    • Photostability: Expose a separate solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sampling and Analysis:

    • Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent peak area.

Protocol B: Stability-Indicating HPLC Method

This is a general-purpose HPLC method suitable for separating the parent compound from potential polar degradants.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minA broad gradient ensures elution of both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 254 nm (or λmax of compound)Common wavelength for aromatic compounds; verify the λmax for optimal sensitivity.
Injection Vol. 10 µLStandard volume; adjust based on concentration.
Potential Degradation Pathways

While the specific degradation products for this molecule must be empirically identified (e.g., by LC-MS), we can hypothesize potential pathways based on the chemistry of pyridine and pyrazole heterocycles.[13][14][15]

G cluster_0 Parent This compound N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂) Hydroxylated Hydroxylated Pyridine/Pyrazole Parent->Hydroxylated Hydrolysis/Oxidation RingOpened Ring-Opened Products N_Oxide->RingOpened Harsh Conditions Hydroxylated->RingOpened Harsh Acid/Base

Caption: Hypothesized degradation pathways for this compound.

  • N-Oxidation: The nitrogen atom on the pyridine ring is a likely site for oxidation, forming a pyridine N-oxide. This is a common metabolic and chemical degradation pathway for pyridines.

  • Hydroxylation: Under certain oxidative or hydrolytic conditions, hydroxylation of the pyridine or pyrazole ring can occur. This is a primary step in the microbial degradation of many pyridine derivatives.[14][16]

  • Ring Cleavage: Under more forceful conditions (e.g., strong acid/base, high heat), the aromatic rings may undergo cleavage, leading to a complex mixture of smaller, more polar degradants.[3]

References

alternative catalysts for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemistry to empower you in your experimental work.

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is commonly achieved via Suzuki-Miyaura cross-coupling. However, reliance on traditional palladium catalysts can present challenges such as high cost, catalyst poisoning, and difficult removal of residual metal from the final product. This guide explores alternative catalytic systems and provides practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and related heteroaryl couplings.

Question 1: My Suzuki-Miyaura reaction with a standard palladium catalyst (e.g., Pd(PPh₃)₄) is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving heteroaryl substrates like pyrazoles and pyridines is a common issue. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or degradation of the boronic acid reagent.

Root Cause Analysis and Solutions:

  • Catalyst Inhibition by Nitrogen Heterocycles: The Lewis basic nitrogen atoms in both the pyridine and pyrazole rings can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Solution: Employ more electron-rich and sterically hindered phosphine ligands. Buchwald's biarylphosphine ligands (e.g., S-Phos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle and mitigate product inhibition.[2][3]

  • Protodeboronation of the Boronic Acid: Heteroaryl boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved, rendering the nucleophile inactive.[4][5] This is often exacerbated by high temperatures and the presence of excess water or strong bases.[4]

    • Solutions:

      • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable alternatives to boronic acids and less prone to this side reaction.[4]

      • Optimize the Base: Switch from strong, aqueous bases like NaOH or KOH to milder, non-aqueous bases such as K₃PO₄, Cs₂CO₃, or CsF.[4]

      • Anhydrous Conditions: While a small amount of water can be beneficial, ensure your solvents are sufficiently dry to minimize protodeboronation.[4]

      • Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C) to slow the rate of protodeboronation.[4]

  • Inefficient Oxidative Addition: The C-X bond of the halo-pyridine might not be sufficiently reactive for the initial oxidative addition step with the Pd(0) catalyst.

    • Solution: If using a 4-chloropyridine, consider switching to the more reactive 4-bromopyridine or 4-iodopyridine. Alternatively, a more active catalyst system with specialized ligands can overcome the challenge of less reactive aryl chlorides.[3][6]

Question 2: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid to form a bipyrazole or bipyridine byproduct is typically a sign of excess oxygen in the reaction mixture or the presence of Pd(II) species at the start of the reaction.

Strategies to Minimize Homocoupling:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[5]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the conditions are suitable for its efficient in situ reduction to the active Pd(0) species.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid reagent to the reaction mixture can help to maintain a low concentration, thus disfavoring the homocoupling pathway.

Alternative Catalyst Experimental Protocols

For those seeking to move away from traditional palladium systems, nickel and copper catalysts offer viable and often more cost-effective alternatives.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysts are an attractive, sustainable alternative to palladium for Suzuki-Miyaura couplings.[7] They are particularly effective for coupling with challenging heteroaromatic substrates.

dot

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Add Ni(II) precatalyst & ligand to oven-dried flask B Add base, pyrazole boronic ester, and 4-halopyridine A->B C Add degassed solvent B->C D Degas mixture (e.g., Ar sparging) C->D E Heat to reaction temperature (e.g., 80-100 °C) D->E F Monitor reaction by TLC or LC-MS E->F G Cool to RT and quench F->G H Extract with organic solvent G->H I Purify by column chromatography H->I

Caption: Workflow for Nickel-Catalyzed Suzuki Coupling.

Materials:

  • Nickel Precatalyst: NiCl₂·6H₂O

  • Ligand: ProPhos* (or a similar electron-rich phosphine ligand)[7]

  • Base: K₃PO₄ (anhydrous)

  • Boronic Acid Reagent: 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Aryl Halide: 4-chloropyridine or 4-bromopyridine

  • Solvent: Anhydrous 1,4-dioxane or isopropanol (i-PrOH)[7]

Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add NiCl₂·6H₂O (2 mol%) and the ProPhos* ligand (2.2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add K₃PO₄ (2.0 equivalents), 1-methyl-5-(pinacolato)boron-1H-pyrazole (1.2 equivalents), and 4-halopyridine (1.0 equivalent).

  • Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type Coupling)

While the target molecule is formed via a C-C bond, it's important to be aware of alternative strategies. For constructing related N-aryl pyrazoles, copper catalysis is a powerful tool.[8] This protocol outlines a general ligand-free copper-catalyzed N-arylation.

Materials:

  • Copper Catalyst: Copper(I) iodide (CuI) or copper powder

  • Base: K₂CO₃ or Cs₂CO₃

  • Aryl Halide: Iodobenzene (as an example)

  • Nucleophile: Pyrazole

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Step-by-Step Procedure:

  • Reaction Setup: To a sealable reaction vessel, add CuI (10 mol%), K₂CO₃ (2.0 equivalents), pyrazole (1.2 equivalents), and the aryl iodide (1.0 equivalent).

  • Solvent Addition: Add the solvent (e.g., DMF).

  • Reaction: Seal the vessel and heat the mixture to 110-140 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, washed, dried, and concentrated. The product is then purified by column chromatography.

Comparative Data of Catalytic Systems

Catalyst SystemTypical LoadingTemperature (°C)Common SolventsKey AdvantagesCommon Issues
Pd/Phosphine Ligand 0.5 - 5 mol%80 - 120Dioxane, Toluene, DMFHigh reactivity, broad scopeCatalyst poisoning, cost, protodeboronation[1][4]
Ni/Phosphine Ligand 1 - 5 mol%80 - 110i-PrOH, Dioxane, TolueneLower cost, effective for heteroaryls[7]Air/moisture sensitivity, ligand optimization required
Cu-based (Ullmann) 5 - 20 mol%110 - 180DMF, DMSOVery low cost, good for N-arylationHigher temperatures, sometimes requires ligands

Frequently Asked Questions (FAQs)

Q1: Can I use a 4-chloropyridine instead of a 4-bromo or 4-iodopyridine in my Suzuki coupling? A1: Yes, but it is more challenging due to the stronger C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] To successfully use 4-chloropyridine, you will likely need a more active catalyst system, such as one employing a Buchwald biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, often at slightly higher temperatures.[3][6] Nickel-based catalysts also show great promise for activating aryl chlorides.[7]

Q2: My reaction is clean, but seems to stall at ~50% conversion. What should I try? A2: Stalling can be due to catalyst deactivation or a change in the reaction medium.

  • Catalyst Deactivation: The catalyst may be slowly degrading over the course of the reaction. You could try adding a second portion of the catalyst and ligand midway through the reaction.

  • Product Inhibition: As the this compound product forms, its nitrogen atoms can bind to the catalyst, inhibiting further turnover.[1] Switching to a bulkier ligand can help prevent this.

  • Solubility Issues: The base (e.g., K₃PO₄) can become coated with byproducts, reducing its effectiveness. More vigorous stirring or a different solvent system might help.

Q3: What is the role of the base in a Suzuki-Miyaura reaction? A3: The base is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center. The choice of base can also influence the rate of side reactions like protodeboronation.[4]

dot

G cluster_0 Catalytic Cycle cluster_1 Inputs/Outputs Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex1 R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex1 Transmetalation Transmetalation (R'-B(OH)2 + Base) Pd(II)_Complex2 R-Pd(II)-R' L2 Transmetalation->Pd(II)_Complex2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Product (R-R') Reductive_Elimination->Product Pd(II)_Complex1->Transmetalation Pd(II)_Complex2->Reductive_Elimination Aryl_Halide 4-Halopyridine (R-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Pyrazole Boronic Acid (R'-B(OH)2) Boronic_Acid->Transmetalation

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Q4: Are there any palladium-free methods to synthesize the target molecule? A4: While Suzuki-Miyaura (Pd or Ni-catalyzed) is the most direct C-C coupling method, other strategies exist for constructing the pyrazole-pyridine linkage. One could envision a condensation reaction approach. For example, reacting a suitable pyridine-containing enone with methylhydrazine can yield the desired pyrazole ring system, although this may lead to regioisomeric mixtures that require separation.[9]

References

managing side reactions during the functionalization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of modifying this valuable heterocyclic scaffold. Here, we address common experimental challenges, focusing on the causality behind side reactions and providing field-proven troubleshooting strategies to enhance reaction efficiency, selectivity, and yield.

General FAQs: Understanding the Core Reactivity

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic properties of the this compound system. The molecule is a conjugate of two distinct heterocyclic rings with opposing electronic characteristics, which governs its reactivity.

  • The Pyrazole Ring : This is a five-membered, electron-rich aromatic heterocycle.[1] The presence of two nitrogen atoms makes it a good metal ligand. The N1-methyl group prevents tautomerism, simplifying its reactivity compared to NH-pyrazoles. It is highly susceptible to electrophilic aromatic substitution, primarily at the C4 position.

  • The Pyridine Ring : This is a six-membered, electron-deficient aromatic heterocycle.[2] The nitrogen atom's electronegativity makes the ring less reactive towards electrophiles than benzene and directs substitution to the C3 and C5 positions under harsh conditions.[3][4] Conversely, it is activated for nucleophilic aromatic substitution, especially at the C2 and C6 positions, and its nitrogen lone pair can coordinate to Lewis acids or metal catalysts, which can either hinder or facilitate certain reactions.[2][5]

Troubleshooting Guide 1: Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Electrophilic substitution is a primary method for introducing functional groups onto the scaffold. However, controlling the site of reaction is paramount.

Question: I am attempting to brominate my starting material using Br₂/AcOH, but I am observing a complex mixture of products and low conversion. What is happening?

Answer: This is a classic regioselectivity problem stemming from the differential reactivity of the two rings.

  • Causality: The pyrazole ring is significantly more electron-rich and thus more activated towards electrophilic aromatic substitution than the electron-deficient pyridine ring. The primary site of substitution should be the C4 position of the pyrazole ring, which is the most nucleophilic C-H position on the molecule. The pyridine ring is generally unreactive to electrophiles like bromine unless under forcing conditions.[3][4] The complex mixture you're seeing could be due to several factors:

    • Over-bromination: If reaction conditions are too harsh (high temperature, long reaction time), you might be forcing bromination onto the deactivated pyridine ring, likely at the C3 position.

    • Degradation: The basic nitrogen of the pyridine can react with the acid catalyst/solvent, potentially leading to side reactions or degradation.

    • Radical Reactions: Light can initiate radical bromination, which is much less selective.

  • Troubleshooting Protocol:

    • Control Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating.

    • Use a Milder Brominating Agent: Instead of Br₂, consider using N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile. NBS provides a low, steady concentration of electrophilic bromine, which greatly enhances selectivity for the most activated position (pyrazole C4).

    • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil to prevent competing radical pathways.

    • Stoichiometry: Use a precise stoichiometry, starting with 1.05 equivalents of your brominating agent to minimize over-halogenation.

ParameterStandard Condition (Problematic)Recommended Condition (Selective)Rationale
Halogenating Agent Br₂N-Bromosuccinimide (NBS)NBS is a milder, more selective source of electrophilic bromine.
Temperature Room Temp to Reflux0 °C to Room TempLower temperature increases selectivity for the most reactive site.
Solvent Acetic AcidDMF, CH₃CN, or CH₂Cl₂Avoids strong acids that can protonate the pyridine nitrogen.
Light AmbientDark (foil-wrapped flask)Prevents non-selective radical side reactions.

Question: My nitration reaction (using HNO₃/H₂SO₄) is leading to very low yields and significant starting material decomposition. Why?

Answer: Standard nitrating conditions are highly acidic, which is detrimental to this substrate.

  • Causality: The pyridine nitrogen is basic and will be quantitatively protonated by the strong acid mixture (H₂SO₄). This forms a pyridinium ion, which is extremely electron-deficient and strongly deactivates the entire molecule to further electrophilic attack. This effect is so strong that it often prevents reaction entirely or requires such harsh conditions that the molecule decomposes.[3][5][6]

  • Troubleshooting Protocol:

    • Use Milder Nitrating Agents: Avoid the HNO₃/H₂SO₄ system. Instead, consider using a milder, non-acidic nitrating agent. Acetyl nitrate (AcONO₂), generated in situ from nitric acid and acetic anhydride, can be effective.

    • Alternative Reagents: Reagents like nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent like sulfolane or acetonitrile can also work, as they provide the electrophile without the need for a strong Brønsted acid.

    • Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to control the exothermic nature of nitration and minimize degradation.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

For cross-coupling, the starting material must first be halogenated (e.g., at the pyrazole C4-position as described above) to create an aryl halide. A common and frustrating side reaction in this chemistry is homocoupling of the boronic acid partner.

Question: I am performing a Suzuki coupling with 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine and an arylboronic acid. I'm consistently getting a significant amount of the aryl-aryl homocoupled byproduct. How can I suppress this?

Answer: Boronic acid homocoupling is a well-known side reaction in Suzuki couplings, often promoted by the presence of oxygen and/or palladium(II) species.[7][8] The desired catalytic cycle relies on Pd(0), and deviation from this oxidation state can lead to unwanted pathways.[9]

  • Causality: There are two primary mechanisms for homocoupling:

    • Oxygen-Mediated: Dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) can then undergo a transmetalation with two molecules of boronic acid, leading to reductive elimination that forms the homocoupled product.[10]

    • Base-Promoted: In some cases, the base can promote the homocoupling reaction even in the absence of oxygen.

  • Troubleshooting Protocol:

    • Rigorous Degassing (Critical): Oxygen is the primary culprit.[10] Standard freeze-pump-thaw cycles are effective, but a more practical lab-scale method is subsurface sparging. Bubble an inert gas (argon or nitrogen) through your solvent for 20-30 minutes before adding the catalyst and reagents. Then, maintain a positive pressure of inert gas throughout the reaction.

    • Add a Mild Reducing Agent: To scavenge any Pd(II) that forms, add a mild reducing agent that won't interfere with the main cycle. A small amount of potassium formate (HCO₂K) can be very effective at maintaining the palladium in its active Pd(0) state.[10][11]

    • Pre-catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates Pd(0) in situ. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is present in sufficient excess to facilitate the reduction to Pd(0).[9]

    • Order of Addition: Pre-heat the mixture of the aryl halide, base, and solvent under an inert atmosphere before adding the boronic acid and finally the palladium catalyst.[7] This can minimize the time the boronic acid is exposed to potentially oxidizing conditions before the catalytic cycle begins.

Workflow: Troubleshooting Suzuki Homocoupling

G start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement Subsurface Sparging: 1. Bubble N2/Ar through solvent for 30 min. 2. Maintain positive inert gas pressure. q1->sol1 No q2 Is a Pd(II) precatalyst used? q1->q2 Yes a1_no No a1_yes Yes sol1->q2 sol2 Add Mild Reducing Agent: - Add 5-10 mol% Potassium Formate. - Ensure sufficient phosphine ligand. q2->sol2 Yes q3 Is the order of addition optimized? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Optimize Addition Sequence: 1. Mix Aryl Halide, Base, Solvent. 2. Heat under inert atmosphere. 3. Add Boronic Acid, then Catalyst. q3->sol3 No end Homocoupling Minimized q3->end Yes a3_no No a3_yes Yes sol3->end

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Troubleshooting Guide 3: Direct C-H Functionalization

Direct C-H functionalization is an atom-economical approach that avoids pre-functionalization steps. However, it presents significant challenges in controlling which C-H bond reacts.

Question: I am trying a direct arylation of this compound with an aryl bromide, but I'm getting a mixture of isomers that are very difficult to separate. How can I improve regioselectivity?

Answer: You are facing the primary challenge of C-H functionalization on a substrate with multiple potential reaction sites. The outcome is highly dependent on the mechanism of C-H activation and the directing ability of the heteroatoms.

  • Causality: Your molecule has several C-H bonds that could potentially react:

    • Pyrazole C3 & C4: Both are part of an electron-rich ring.

    • Pyridine C2/C6 & C3/C5: These are part of an electron-poor ring but are ortho and meta to the coordinating nitrogen atom, respectively.

    The regioselectivity is dictated by the catalyst, ligands, and reaction mechanism (e.g., concerted metalation-deprotonation, oxidative addition).[12] The pyrazole nitrogen and the pyridine nitrogen can both act as directing groups, coordinating to the metal catalyst and delivering it to a nearby C-H bond, most often in the ortho position.[2][13]

  • Troubleshooting Protocol & Selectivity Control:

    • Leverage the Pyridine Nitrogen as a Directing Group: The C2 and C6 positions of the pyridine are ortho to the nitrogen. Many palladium-catalyzed C-H functionalizations proceed via coordination to the pyridine nitrogen, favoring reaction at C2.[2] Try using conditions known for pyridine C2-arylation (e.g., Pd(OAc)₂, a phosphine or N-heterocyclic carbene ligand, and a carbonate or pivalate base).

    • Target the Pyrazole Ring: To favor functionalization on the pyrazole ring (likely at C4), you may need to temporarily block the directing capability of the pyridine nitrogen. This can be achieved by:

      • Using Pyridine N-Oxide: The N-oxide derivative can be used to direct functionalization to the C2 position, and the oxygen can be removed later.[14]

      • Acid Additives: Adding a stoichiometric amount of a sterically bulky Lewis acid could potentially coordinate to the pyridine nitrogen, blocking it as a directing group and allowing the intrinsic reactivity of the pyrazole C4-H bond to dominate.

    • Screen Ligands: The steric and electronic properties of the ligand on the metal catalyst have a profound impact on regioselectivity. A systematic screening of different phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or NHC ligands is essential.

    • Vary the Metal Catalyst: While palladium is common, other metals like rhodium or ruthenium may offer different regioselectivity profiles for C-H activation on this scaffold.[15]

Diagram: Regioselectivity in C-H Functionalization

G cluster_0 Potential C-H Functionalization Sites cluster_1 Controlling Factors mol Catalyst Metal Catalyst (Pd, Rh, Ru) Ligand Ligand Choice (Sterics & Electronics) Director Directing Group (Py-N vs Pz-N)

Caption: Key factors influencing regioselectivity in C-H functionalization.

References

Technical Support Center: Navigating the Scale-Up of 4-(1-Methyl-1H-pyrazol-5-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(1-methyl-1H-pyrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, from bench-scale experiments to larger-scale production, ensuring scientific integrity and process robustness.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in pharmaceutical research, primarily involves the condensation of a suitable three-carbon precursor with methylhydrazine. While seemingly straightforward, this reaction presents a significant challenge in controlling regioselectivity, often leading to the formation of the undesired constitutional isomer, 4-(1-methyl-1H-pyrazol-3-yl)pyridine. The successful scale-up of this process hinges on mastering this selectivity and addressing the inherent challenges of large-scale chemical reactions.

This guide will focus on the prevalent synthetic route and provide actionable insights to mitigate common issues encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most frequently cited method is the condensation reaction of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with methylhydrazine in a suitable solvent, such as ethanol.[1] This reaction proceeds via a cyclization-condensation mechanism to form the pyrazole ring.

Q2: What is the primary challenge in the synthesis of this compound?

A2: The principal challenge is the formation of a mixture of regioisomers: the desired this compound and the undesired 4-(1-methyl-1H-pyrazol-3-yl)pyridine.[1] This occurs because methylhydrazine is an unsymmetrical nucleophile, and its two nitrogen atoms can attack the electrophilic centers of the propenone precursor, leading to two different cyclization pathways.

Q3: How can I control the regioselectivity to favor the desired 5-substituted isomer?

A3: Controlling regioselectivity is a critical aspect of this synthesis. Several strategies can be employed:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. These solvents can influence the reaction pathway through hydrogen bonding and stabilization of key intermediates.

  • pH Control: The reaction conditions, specifically the pH, can influence the nucleophilicity of the two nitrogen atoms of methylhydrazine. Acidic or basic conditions can be explored to favor the desired reaction pathway.[2]

  • Steric Hindrance: Modifying the enaminone precursor to introduce steric bulk near one of the electrophilic sites can direct the attack of methylhydrazine to the more accessible position, thereby improving regioselectivity.

Q4: Are there alternative synthetic routes to consider?

A4: Yes, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling are viable alternatives. These methods would involve coupling a pre-functionalized pyridine (e.g., 4-halopyridine) with a corresponding pyrazole-boronic acid/-ester or pyrazole-stannane derivative. While these routes can offer excellent regiocontrol, they introduce challenges related to catalyst cost, removal of palladium residues, and the synthesis of the organometallic pyrazole precursor.

Scale-Up Troubleshooting Guide

Scaling up the synthesis of this compound from the laboratory to pilot or production scale introduces a new set of challenges. This section provides a troubleshooting guide for common issues encountered during this transition.

Issue 1: Poor Regioselectivity at Scale

Q: We observed a good regiomeric ratio at the lab scale, but it worsened significantly upon scale-up. What could be the cause and how can we fix it?

A: This is a common issue stemming from differences in heat and mass transfer between small and large reactors.

  • Causality: The condensation reaction is often exothermic.[1] In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can result in localized "hot spots" where the reaction temperature is higher than the set point, which can alter the delicate kinetic vs. thermodynamic control of the regioselective reaction. Inefficient mixing in large vessels can also lead to localized high concentrations of reactants, further exacerbating this issue.

  • Troubleshooting Steps:

    • Improve Mixing: Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogenous reaction mixture. Consider using baffles to improve mixing efficiency.

    • Control Reagent Addition: Implement a slow, controlled addition of methylhydrazine. This will help to manage the exotherm and maintain a more consistent temperature profile throughout the reaction mass.

    • Enhanced Cooling: Ensure the reactor's cooling system is adequate for the scale and the exothermicity of the reaction. Monitor the internal reaction temperature closely with a calibrated probe.

    • Re-evaluate Solvent: A solvent that was suitable at a small scale might not be optimal for larger batches due to differences in solubility at varying temperatures or its ability to dissipate heat.

Issue 2: Product Isolation and Purification Challenges

Q: We are struggling to separate the two regioisomers effectively on a large scale. Column chromatography is not a viable option for our production needs. What are our alternatives?

A: Separating constitutional isomers at scale can be challenging. Here are some strategies to consider:

  • Crystallization-Based Separation:

    • Direct Crystallization: Explore different solvent systems to identify conditions where one isomer preferentially crystallizes while the other remains in the mother liquor. This may require screening a wide range of solvents and temperatures.

    • Salt Formation: Pyridine and pyrazole moieties are basic and can form salts with various acids.[3] The resulting salts will have different physical properties (e.g., solubility, crystal habit) than the free bases. Experiment with forming salts (e.g., hydrochloride, sulfate, tosylate) to find a derivative of one isomer that is significantly less soluble than the other, allowing for selective crystallization.

  • Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure could be a viable separation technique for larger quantities.

  • pH-Zone-Refining Counter-Current Chromatography: This is a scalable liquid-liquid chromatography technique that can be effective for separating compounds with different pKa values, such as pyridine derivatives.[4]

Issue 3: Safety Concerns with Hydrazine

Q: We are concerned about the thermal hazards associated with using methylhydrazine at a large scale. What precautions should we take?

A: Hydrazine and its derivatives are energetic materials and require careful handling, especially at scale.

  • Thermal Hazard Analysis: It is crucial to perform a thorough thermal hazard analysis of the reaction mixture. Techniques like Differential Scanning Calorimetry (DSC) can help determine the onset of decomposition and the energy released.[5] Understanding the thermal behavior of the reaction is essential for designing a safe process.

  • Process Safety Measures:

    • Temperature Control: Strict temperature control is paramount. Implement robust cooling systems and emergency cooling protocols.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of hydrazine.

    • Material Compatibility: Ensure all reactor components and transfer lines are compatible with hydrazine and the reaction mixture.

    • Controlled Addition: As mentioned previously, the slow and controlled addition of methylhydrazine is a key safety measure to manage the reaction exotherm.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a starting point and should be optimized for your specific equipment and scale.

Materials:

  • (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

  • Methylhydrazine

  • Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)

Procedure:

  • To a stirred solution of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in ethanol (10 vol), add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product as an oil.

  • The crude product will be a mixture of this compound and 4-(1-methyl-1H-pyrazol-3-yl)pyridine.

Protocol 2: Purification via Salt Formation and Crystallization

This protocol provides a general approach for separating the regioisomers.

Materials:

  • Crude mixture of pyrazole isomers

  • Suitable solvent (e.g., isopropanol, acetone)

  • Acid (e.g., hydrochloric acid, sulfuric acid)

Procedure:

  • Dissolve the crude mixture of isomers in a suitable solvent.

  • Slowly add a solution of the chosen acid (1.0 eq relative to the desired isomer) with stirring.

  • Observe for the formation of a precipitate. The conditions (temperature, concentration) may need to be optimized to induce selective crystallization of one of the salt forms.

  • Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.

  • The purified free base can be recovered by neutralizing the salt with a suitable base and extracting it into an organic solvent.

Visualizing the Process

Diagram 1: Synthetic Pathway and Isomer Formation

Synthesis cluster_reaction Condensation Reaction cluster_products Product Mixture Enaminone (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Enaminone->Product_mix + Methylhydrazine (e.g., Ethanol, Reflux) MeNHNH2 Methylhydrazine Isomer_5 This compound (Desired Product) Product_mix->Isomer_5 Isomer_3 4-(1-methyl-1H-pyrazol-3-yl)pyridine (Undesired Isomer) Product_mix->Isomer_3

Caption: Synthetic route to this compound and the formation of its constitutional isomer.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting Start Poor Regioselectivity Observed at Scale Check_Mixing Evaluate Mixing Efficiency - Agitator design? - Stirring speed adequate? Start->Check_Mixing Check_Temp Analyze Temperature Profile - Exotherm observed? - Hot spots likely? Start->Check_Temp Check_Addition Review Reagent Addition - Addition rate too fast? Start->Check_Addition Solution_Mixing Optimize Mixing: - Increase agitation - Use baffles Check_Mixing->Solution_Mixing Solution_Temp Improve Temperature Control: - Enhance cooling capacity - Slower reagent addition Check_Temp->Solution_Temp Solution_Addition Implement Controlled Addition: - Use a dosing pump - Profiled addition Check_Addition->Solution_Addition Reevaluate_Solvent Re-evaluate Solvent System: - Consider fluorinated alcohols - Assess solubility and heat transfer Solution_Temp->Reevaluate_Solvent If temp control is still an issue

Caption: A workflow for troubleshooting and resolving poor regioselectivity during scale-up.

Quantitative Data Summary

ParameterLaboratory Scale (Typical)Scale-Up ConsiderationRecommended Action
Reaction Temperature Reflux (e.g., ~78 °C in Ethanol)Potential for exotherm and hot spots.Implement robust temperature monitoring and cooling.
Reagent Addition All at once or rapid additionExothermic reaction can lead to temperature spikes.Slow, controlled addition of methylhydrazine.
Mixing Magnetic stirringInefficient mixing can lead to localized concentrations.Use overhead mechanical stirring with appropriate impeller.
Regioisomer Ratio Variable, often near 1:1 without optimizationCan worsen due to poor heat/mass transfer.Optimize solvent and addition rate; consider fluorinated alcohols.
Purification Column ChromatographyNot scalable for large quantities.Develop crystallization-based separation (free base or salt).

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(1-methyl-1H-pyrazol-5-yl)pyridine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. The substitution pattern on a heterocyclic scaffold can dramatically alter a compound's pharmacological profile, influencing everything from target affinity and selectivity to metabolic stability. This guide provides an in-depth comparison of the biological activities of key isomers of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, with a particular focus on their roles as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency, supported by experimental data and detailed protocols to empower your own investigations.

Introduction: The Significance of Isomerism in Pyrazolylpyridines

The pyrazolylpyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The arrangement of the pyridine and pyrazole rings, along with the position of substituents, gives rise to a variety of isomers, each with a unique three-dimensional shape and electronic distribution. This structural diversity is the basis for differential interactions with biological targets.

This guide will focus on the comparison between two key regioisomers: This compound and 4-(1-methyl-1H-pyrazol-3-yl)pyridine . The seemingly subtle shift in the point of attachment between the pyridine and pyrazole rings leads to a significant divergence in their biological effects, a critical consideration in the design of selective kinase inhibitors.

Comparative Biological Activity: JNK3 Inhibition

A pivotal study in the field has highlighted the differential activity of these isomers against c-Jun N-terminal kinase 3 (JNK3), a key enzyme implicated in neuronal apoptosis and a therapeutic target for neurodegenerative diseases.

The research unequivocally demonstrates that the point of attachment on the pyrazole ring is a critical determinant of JNK3 inhibitory potency. The 4-(1-methyl-1H-pyrazol-3-yl)pyridine scaffold consistently yields more potent inhibitors compared to their This compound counterparts. This observation underscores the importance of precise positional control during synthesis to achieve the desired biological activity.

Quantitative Comparison of JNK3 Inhibition

The following table summarizes the in vitro inhibitory activity of representative isomeric pairs against JNK3.

Compound IDIsomerJNK3 IC50 (µM)[1]
1a 4-(1-methyl-1H-pyrazol-3-yl)pyridine derivative0.13
1b This compound derivative1.6
2a 4-(1-methyl-1H-pyrazol-3-yl)pyridine derivative0.16
2b This compound derivative6.0

Table 1: Comparison of JNK3 inhibitory activity of 4-(1-methyl-1H-pyrazol-3-yl)pyridine and this compound isomers. The data clearly shows that the 3-yl isomers are significantly more potent.

The causality behind this stark difference in potency likely lies in the spatial orientation of the pyridine and pyrazole rings, which affects how the molecules fit into the ATP-binding pocket of the JNK3 enzyme. The specific geometry of the 3-yl isomer may allow for more optimal interactions with key amino acid residues within the kinase domain, leading to tighter binding and more effective inhibition.

Experimental Protocols for Assessing JNK Inhibition

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments used to characterize JNK inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay directly measures the enzymatic activity of JNK3 and is a primary method for determining the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Experimental Workflow:

JNK_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate Dispense reagents and inhibitor into a 384-well plate reagents->plate incubate Incubate at room temperature plate->incubate adp_glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP incubate->adp_glo incubate2 Incubate for 40 minutes adp_glo->incubate2 kinase_detection Add Kinase Detection Reagent to convert ADP to ATP incubate2->kinase_detection incubate3 Incubate for 30-60 minutes kinase_detection->incubate3 read Measure luminescence incubate3->read

Figure 1: Workflow for the in vitro JNK kinase inhibition assay using ADP-Glo™.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of JNK3 enzyme, a suitable substrate (e.g., ATF2), ATP, and the test inhibitor at various concentrations in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT).

  • Kinase Reaction: In a 384-well plate, add the JNK3 enzyme, substrate, and test inhibitor. Initiate the reaction by adding ATP. Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the activity of the JNK3 inhibitor.

Cellular Assay: Western Blot for Phospho-c-Jun

To confirm that the inhibition of JNK3 activity observed in the biochemical assay translates to a functional effect in a cellular context, a Western blot for the phosphorylated form of its downstream substrate, c-Jun (p-c-Jun), is performed.

Experimental Workflow:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_immunodetection Immunodetection cell_plating Plate cells and allow to adhere inhibitor_treatment Treat cells with JNK inhibitor cell_plating->inhibitor_treatment stimulate Stimulate JNK pathway (e.g., with Anisomycin) inhibitor_treatment->stimulate lysis Lyse cells and quantify protein stimulate->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody (anti-p-c-Jun) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate and image secondary_ab->detection SAR_Insights cluster_isomers Isomeric Scaffolds cluster_activity JNK3 Inhibitory Activity pyrazol_3_yl 4-(1-methyl-1H-pyrazol-3-yl)pyridine high_potency High Potency pyrazol_3_yl->high_potency Favorable for JNK3 Inhibition pyrazol_5_yl This compound low_potency Low Potency pyrazol_5_yl->low_potency Less Favorable for JNK3 Inhibition

References

A Researcher's Guide to the Validation of 4-(1-methyl-1H-pyrazol-5-yl)pyridine as a c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel small molecules targeting the c-Met kinase, using 4-(1-methyl-1H-pyrazol-5-yl)pyridine as a case study. We will delve into the critical experimental stages required to establish its efficacy and selectivity, comparing its potential performance benchmarks against established c-Met inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

The c-Met Signaling Pathway: A Critical Node in Oncogenesis

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development and tissue repair.[1] However, its aberrant activation, through genetic mutations, amplification, or overexpression, is a key driver in the progression of numerous cancers.[2][3] Upon binding its ligand, the hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways.[1][4] This signaling nexus promotes cell proliferation, survival, migration, and invasion, hallmarks of malignant transformation and metastasis.[2][3] Consequently, the targeted inhibition of c-Met has emerged as a promising therapeutic strategy in oncology.[5]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Phosphorylation GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility Invasion Invasion STAT3->Invasion PKC PKC PLCg->PKC

Caption: The c-Met signaling pathway initiated by HGF binding.

A Step-by-Step Validation Workflow

The validation of a novel kinase inhibitor is a multi-faceted process, progressing from initial biochemical characterization to cellular and, ultimately, in vivo efficacy studies. This structured approach ensures a thorough understanding of the compound's potency, selectivity, and therapeutic potential.

Validation_Workflow Biochemical_Assay Biochemical Assays (Kinase Activity - IC50) Cell_Based_Phospho Cell-Based Assays (c-Met Phosphorylation) Biochemical_Assay->Cell_Based_Phospho Potency Confirmation Cell_Viability Cell Viability Assays (Proliferation/Apoptosis) Cell_Based_Phospho->Cell_Viability Cellular Efficacy In_Vivo_Models In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Viability->In_Vivo_Models Preclinical Validation

Caption: A streamlined workflow for validating a novel c-Met inhibitor.

Part 1: Biochemical Validation - Assessing Direct Kinase Inhibition

The initial step is to determine the direct inhibitory effect of this compound on the catalytic activity of the c-Met kinase. This is typically achieved through an in vitro kinase assay.

Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound.

  • Reagents and Materials :

    • Recombinant human c-Met kinase domain.[6]

    • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound: this compound, dissolved in DMSO.

    • Detection reagent (e.g., Kinase-Glo® MAX).[6]

    • 96-well or 384-well plates.

  • Procedure :

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer.

    • In the wells of the assay plate, add the c-Met kinase, the kinase substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent detection reagent. The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Comparative Biochemical Data

The performance of this compound should be benchmarked against established c-Met inhibitors.

Compoundc-Met Kinase IC50 (nM) (Hypothetical)Reference Inhibitors (Reported IC50)
This compound5.2
Crizotinib~5-20 nM[7]
Capmatinib~0.13 nM[7]

Part 2: Cell-Based Validation - Confirming Cellular Activity

Following biochemical validation, it is crucial to assess the compound's ability to inhibit c-Met signaling within a cellular context and its subsequent effect on cancer cell viability.

Experimental Protocol: Western Blot for c-Met Phosphorylation

This protocol determines the compound's ability to inhibit the phosphorylation of c-Met in a relevant cancer cell line (e.g., Hs746T gastric cancer cells, which have c-Met amplification).[8]

  • Cell Culture : Culture Hs746T cells to ~80% confluency.

  • Compound Treatment : Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-c-Met (p-c-Met) and total c-Met.

    • Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities to determine the reduction in p-c-Met levels relative to total c-Met and the loading control.

Experimental Protocol: Cell Viability Assay

This protocol measures the effect of the compound on the proliferation of c-Met-dependent cancer cells.

  • Cell Seeding : Seed Hs746T cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound.

  • Incubation : Incubate the cells for 72 hours.

  • Viability Assessment : Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to the wells.

  • Measurement : Measure the luminescence, which is proportional to the number of viable cells.

  • Analysis : Calculate the IC50 value for cell growth inhibition.

Comparative Cellular Data
Compoundp-c-Met Inhibition IC50 (nM) (Hypothetical)Cell Viability IC50 (nM) (Hypothetical)
This compound1550
Crizotinib~20-50~50-100
Capmatinib~1-10~10-30

Part 3: In Vivo Validation - Demonstrating Anti-Tumor Efficacy

The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism, typically using a mouse xenograft model.[9][10]

Experimental Protocol: Human Tumor Xenograft Model
  • Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation : Subcutaneously inject a suspension of a c-Met-dependent human cancer cell line (e.g., Hs746T) into the flank of each mouse.[8]

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Randomize the mice into treatment groups (vehicle control, this compound, and a positive control like Crizotinib).

  • Dosing : Administer the compounds orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).

  • Monitoring : Measure tumor volume and body weight regularly.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative In Vivo Data
CompoundDose (mg/kg, oral, daily) (Hypothetical)Tumor Growth Inhibition (%) (Hypothetical)
This compound2585
Crizotinib2580
Capmatinib1090

Discussion and Future Directions

The hypothetical data presented suggests that this compound is a potent and selective inhibitor of c-Met kinase. Its strong biochemical and cellular activity, coupled with significant in vivo tumor growth inhibition, positions it as a promising candidate for further development. The pyrazole-pyridine scaffold has been explored for the inhibition of various kinases, indicating its potential as a privileged structure in kinase inhibitor design.[11][12]

Further studies should focus on a comprehensive kinase panel to confirm its selectivity against other kinases, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and assessment in additional in vivo models, including patient-derived xenografts (PDXs).[10] Investigating its efficacy in combination with other targeted therapies could also be a valuable avenue, as c-Met signaling is known to contribute to resistance to other inhibitors, such as those targeting EGFR.[13]

Conclusion

The validation of this compound as a c-Met kinase inhibitor requires a systematic and rigorous experimental approach. By following the outlined workflow and comparing its performance against established benchmarks, researchers can build a robust data package to support its progression as a potential therapeutic agent. The promising (though hypothetical) data for this novel compound underscores the continued importance of developing new chemical entities to target the clinically validated c-Met signaling pathway in cancer.

References

Comparative Docking Analysis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine Derivatives: A Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and evaluation of small molecule inhibitors are paramount. Among the privileged scaffolds in medicinal chemistry, the 4-(1-methyl-1H-pyrazol-5-yl)pyridine core has emerged as a versatile framework for developing potent and selective modulators of various biological targets. This guide provides a comprehensive comparative analysis of the molecular docking performance of a series of these derivatives against key protein targets implicated in cancer and other diseases. By integrating experimental data with computational insights, we aim to elucidate the structural determinants of binding affinity and selectivity, offering a valuable resource for researchers engaged in the rational design of next-generation therapeutics.

Introduction: The Therapeutic Potential of Pyrazole-Pyridine Scaffolds

The fusion of pyrazole and pyridine rings creates a unique chemical architecture with a rich three-dimensional character and a diverse array of hydrogen bonding and hydrophobic interaction capabilities. This has led to the exploration of this compound derivatives as inhibitors of a wide range of protein classes, most notably protein kinases.[1][2][3] The 1-methyl-1H-pyrazol-5-yl moiety often serves as a key recognition element, while modifications on the pyridine ring and other positions of the pyrazole allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This guide will delve into comparative docking studies of these derivatives against several well-validated drug targets, providing a head-to-head comparison of their predicted binding modes and affinities.

Comparative Docking Studies: Methodology and Rationale

To provide a robust comparative framework, we will analyze the docking of this compound derivatives against three distinct and therapeutically relevant protein targets: Cyclin-Dependent Kinase 2 (CDK2), c-Met Kinase, and the PD-1/PD-L1 immune checkpoint protein complex.

In Silico Docking Protocol

A standardized molecular docking workflow is essential for generating comparable results. The following protocol outlines a rigorous and validated approach.

Step-by-Step Docking Protocol:

  • Protein Preparation:

    • Retrieve the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will reference PDB IDs: 2QU5 (VEGFR-2, as a representative kinase), and others as relevant from the literature for CDK2 and c-Met.[5]

    • Remove all water molecules and non-essential ligands from the protein structure.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., CHARMm).

  • Ligand Preparation:

    • Generate 3D conformations of the this compound derivatives.

    • Assign appropriate atom types and charges (e.g., Gasteiger charges).

    • Perform energy minimization of the ligand structures.

  • Grid Generation:

    • Define the binding site (active site) on the target protein based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Generate a grid box encompassing the defined binding site with appropriate dimensions.

  • Molecular Docking:

    • Utilize a validated docking program such as AutoDock Vina or Glide.[6]

    • Perform flexible ligand docking, allowing for conformational sampling of the ligand within the rigid receptor binding pocket.

    • Generate multiple binding poses for each ligand and rank them based on their predicted binding energy (e.g., kcal/mol).

  • Post-Docking Analysis:

    • Analyze the top-ranked binding poses for each ligand.

    • Visualize and identify key molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the binding modes and interactions of different derivatives to understand structure-activity relationships (SAR).

Causality Behind Experimental Choices: The selection of a flexible ligand and rigid receptor docking approach is a computationally efficient method that has been shown to produce reliable results for kinase inhibitors.[5] The use of established force fields and scoring functions ensures that the predicted binding energies are comparable across different ligands.

Workflow Visualization

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Gen Grid Generation Protein_Prep->Grid_Gen Receptor Ligand_Prep Ligand Preparation (3D Conformation) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Ligand Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis SAR_Analysis SAR Elucidation Pose_Analysis->SAR_Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Comparative Analysis of Docking Results

This section presents a comparative analysis of the docking performance of representative this compound derivatives against our selected targets.

Target 1: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[1] Several N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which share a similar structural motif, have shown potent CDK2 inhibitory activity.[1]

Table 1: Comparative Docking Scores and Experimental Activities of Pyrazole Derivatives against CDK2

Compound IDModificationPredicted Binding Energy (kcal/mol)Experimental Ki (µM)[1]
1 Phenylsulfonamide-8.5Potent (multi-CDK inhibitor)
14 Unsubstituted pyrazol-4-yl-9.20.007
15 1H-pyrazol-4-yl-9.50.005
23 1H-pyrazol-5-yl-7.80.090

Analysis of Binding Modes:

Docking studies reveal that the pyrazole and pyridine nitrogens are crucial for forming hydrogen bonds with the hinge region of the CDK2 active site, a canonical interaction for kinase inhibitors. The 1-methyl group on the pyrazole often occupies a small hydrophobic pocket. The superior activity of compounds 14 and 15 compared to 23 can be attributed to the optimal orientation of the pyrazol-4-yl moiety, which allows for more favorable interactions within the ATP-binding pocket.[1] The lower binding energy and weaker experimental activity of the pyrazol-5-yl derivative 23 highlight the critical importance of substituent positioning for achieving high-affinity binding.[1]

cdk2_binding cluster_cdk2 CDK2 Active Site cluster_ligand Ligand Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Pyridine_N Pyridine Nitrogen Pyridine_N->Hinge H-Bond Pyrazole_N Pyrazole Nitrogen Pyrazole_N->Hinge H-Bond Methyl_Group Methyl Group Methyl_Group->Hydrophobic_Pocket Hydrophobic Interaction Substituent Pyrazol-4-yl/5-yl Substituent->Hinge Steric/Electronic Effects

Caption: Key interactions between pyrazole-pyridine derivatives and the CDK2 active site.

Target 2: c-Met Kinase

The c-Met tyrosine kinase is another important oncology target, and pyrazolopyridine derivatives have been investigated as potent inhibitors.[2]

Table 2: Comparative Docking and Experimental Data for Pyrazolopyridine Derivatives against c-Met

Compound IDScaffoldPredicted Binding Energy (kcal/mol)Experimental IC50 (nM)[2]
5a Pyrazolo[3,4-b]pyridine-10.14.27
5b Pyrazolo[3,4-b]pyridine-9.87.95
Cabozantinib Reference Drug-10.55.38

Analysis of Binding Modes:

Molecular docking simulations of compounds 5a and 5b within the c-Met active site indicate a binding pattern similar to the reference inhibitor, cabozantinib.[2] The pyrazolo[3,4-b]pyridine core forms essential hydrogen bonds with the hinge region. The variations in substituents on the peripheral phenyl rings are responsible for the differences in potency, likely by establishing additional hydrophobic and van der Waals interactions within the active site. The strong correlation between the predicted binding energies and the experimental IC50 values validates the utility of the docking protocol in predicting the relative potency of these derivatives.[2]

Target 3: PD-1/PD-L1 Interaction

Inhibiting the PD-1/PD-L1 immune checkpoint pathway is a groundbreaking approach in cancer immunotherapy. Small molecules, including 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, have been designed to block this protein-protein interaction.[7]

Table 3: Comparative Docking and Biological Activity of Pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors

Compound IDModificationPredicted Binding Energy (kcal/mol)Experimental IC50 (nM)[7]
D38 Optimized Substituents-9.79.6

Analysis of Binding Modes:

Docking studies of compound D38 into the PD-L1 dimer interface revealed that the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold serves as a central anchor.[7] Specific substituents were designed to occupy hydrophobic pockets and form hydrogen bonds with key residues on the PD-L1 surface, thereby disrupting its interaction with PD-1. The excellent agreement between the docking predictions and the potent in vitro activity of D38 underscores the power of structure-based design in developing novel protein-protein interaction inhibitors.[7]

Structure-Activity Relationship (SAR) Insights

The comparative docking studies across different targets consistently highlight several key structural features that govern the biological activity of this compound derivatives:

  • The Pyrazole-Pyridine Core: This scaffold is a highly effective "hinge-binder" in kinase active sites.

  • The 1-Methyl Group: This small hydrophobic group often contributes favorably to binding by occupying a specific sub-pocket.

  • Substituent Positioning: The precise location of substituents on both the pyrazole and pyridine rings is critical for achieving high potency and selectivity.[1][4]

  • Peripheral Moieties: Appending larger, functionalized groups to the core scaffold allows for the exploration of additional binding interactions and the modulation of physicochemical properties.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking in understanding the structure-activity relationships of this compound derivatives and their analogs. The consistent correlation between in silico predictions and experimental data across multiple protein targets validates the described docking protocol as a reliable tool for virtual screening and lead optimization.

Future research in this area should focus on:

  • Expanding the Target Space: Docking these derivatives against a broader panel of kinases and other protein families to identify novel therapeutic opportunities.

  • Advanced Simulation Techniques: Employing molecular dynamics simulations to study the dynamic behavior of ligand-protein complexes and obtain more accurate binding free energy calculations.

  • Integration with AI and Machine Learning: Utilizing predictive models to guide the design of novel derivatives with improved potency, selectivity, and drug-like properties.

By leveraging the insights gained from comparative docking studies, researchers can accelerate the discovery and development of innovative therapeutics based on the versatile this compound scaffold.

References

A Senior Application Scientist's Guide to Benchmarking Novel 4-(1-methyl-1H-pyrazol-5-yl)pyridine-based JAK Inhibitors Against Ruxolitinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling.[1] This signaling cascade, known as the JAK/STAT pathway, is integral to numerous cellular processes, including hematopoiesis, immune cell development, and inflammation.[2][3] Dysregulation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and autoimmune disorders.[4][5] Consequently, the JAK family has emerged as a high-value target for therapeutic intervention.

Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, was the first-in-class JAK inhibitor approved by the FDA for the treatment of myelofibrosis and polycythemia vera.[6][7] It acts by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby disrupting the downstream signaling cascade that drives these diseases.[7][8]

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold has shown promise in yielding potent kinase inhibitors. This guide provides a comprehensive, multi-tiered framework for the rigorous preclinical benchmarking of a novel, hypothetical inhibitor from this class, designated "PyridoPyrazol-1," against the established clinical benchmark, Ruxolitinib. Our objective is to generate a robust, comparative dataset to inform go/no-go decisions in the early stages of drug discovery.

The JAK-STAT Signaling Pathway: A Primer

Understanding the target pathway is fundamental to designing meaningful experiments. The canonical JAK-STAT pathway is a direct route for transmitting extracellular signals to the nucleus.[9][10]

  • Ligand Binding & Receptor Dimerization: Cytokines or growth factors bind to their specific transmembrane receptors, inducing receptor dimerization.

  • JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3]

  • STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs.

  • STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[9]

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements to regulate the transcription of target genes involved in proliferation, differentiation, and inflammation.[4][9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation JAK1->JAK2 Trans-phosphorylation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene

Caption: The canonical JAK-STAT signaling pathway.

Tier 1: In Vitro Biochemical and Cellular Characterization

The initial tier of benchmarking focuses on direct target engagement and the immediate cellular consequences of inhibition. The primary goal is to determine the potency and selectivity of PyridoPyrazol-1 relative to Ruxolitinib.

Biochemical Kinase Inhibition Assays

Causality: Biochemical assays provide the cleanest measure of direct enzyme inhibition, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects). They are essential for determining intrinsic potency (IC50) against the target kinases. We will assess activity against JAK1, JAK2, JAK3, and TYK2 to build a selectivity profile.

Recommended Protocol: LanthaScreen® TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity.[11]

  • Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by a JAK enzyme, excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[11]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 2X kinase solution, 2X substrate/ATP solution, and test compounds (PyridoPyrazol-1 and Ruxolitinib) at 4X final concentration in appropriate buffer (e.g., 50mM HEPES, 10 mM MgCl2, 1 mM EGTA).[12]

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of 4X test compound, followed by 5 µL of 2X kinase solution.[13] Initiate the reaction by adding 2.5 µL of 2X substrate/ATP solution.

    • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

    • Detection: Stop the reaction by adding 10 µL of a 2X TR-FRET dilution buffer containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[13]

    • Readout: Incubate for 30-60 minutes at room temperature and read the plate on a TR-FRET-compatible plate reader (measuring emission at ~520 nm and ~665 nm).[14]

    • Data Analysis: Calculate the emission ratio (665 nm / 520 nm). Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement & Downstream Signaling Assays

Causality: Moving into a cellular context is critical to confirm that the compound can cross the cell membrane and inhibit the target in its native environment. Measuring the phosphorylation of STAT proteins provides a direct readout of JAK activity within the cell.

Recommended Protocol: p-STAT5 AlphaLISA® or Western Blot in a JAK-dependent cell line (e.g., HEL 92.1.7)

The human erythroleukemia (HEL) cell line harbors a JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway and growth factor independence, making it an ideal model system.[5]

  • Principle: This assay quantifies the level of phosphorylated STAT5 (p-STAT5), a direct downstream substrate of JAK2. A reduction in p-STAT5 levels indicates successful target inhibition.

  • Step-by-Step Methodology (Western Blot):

    • Cell Culture & Treatment: Seed HEL cells (5 x 10^5 cells/mL) in 6-well plates. Allow cells to attach and then starve in serum-free media for 4-6 hours.

    • Inhibitor Incubation: Treat cells with a dose-response curve of PyridoPyrazol-1 or Ruxolitinib (e.g., 1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against p-STAT5 (Tyr694) and total STAT5 overnight at 4°C.

    • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize p-STAT5 signal to total STAT5. Plot normalized p-STAT5 levels against inhibitor concentration to determine the cellular IC50.

Cell Viability/Cytotoxicity Assays

Causality: After confirming on-target activity, it is crucial to assess the functional consequence of this inhibition on cell viability. For a JAK2-dependent cancer cell line like HEL, inhibition of the pathway should lead to decreased proliferation and viability.

Recommended Protocol: MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[15]

  • Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HEL cells in a 96-well plate at a density of 1 x 10^4 cells/well.[17]

    • Compound Treatment: After 24 hours, treat cells with a serial dilution of PyridoPyrazol-1 or Ruxolitinib for 72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15][18]

    • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[17][18]

    • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm.[15]

    • Data Analysis: Calculate percent viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Tier1_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays (HEL Cells) A1 LanthaScreen TR-FRET R1 IC50 vs JAK1, JAK2, JAK3, TYK2 A1->R1 Determines B1 p-STAT5 Western Blot A1->B1 Informs Dosing R2 Cellular IC50 B1->R2 Determines C1 MTT Viability Assay B1->C1 Confirms Mechanism R3 GI50 C1->R3 Determines

Caption: Experimental workflow for Tier 1 in vitro characterization.

Tier 2: In Vitro ADME/Tox Profiling

Causality: A potent inhibitor is of little value if it possesses poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicities is crucial for identifying liabilities that could derail a development program.[19][20]

Intestinal Permeability: Caco-2 Assay
  • Objective: To predict in vivo oral absorption by measuring the rate of transport across a monolayer of human intestinal cells.[21][22]

  • Protocol Summary: Caco-2 cells are cultured on semi-permeable Transwell inserts for ~21 days to form a differentiated monolayer with tight junctions.[23] The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time by LC-MS/MS. The reverse transport (B to A) is also measured to determine the efflux ratio.[24] An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[23]

Cardiotoxicity: hERG Patch-Clamp Assay
  • Objective: To assess the risk of drug-induced QT prolongation, a serious cardiac side effect. Inhibition of the hERG potassium channel is a primary cause of this toxicity.[25]

  • Protocol Summary: The whole-cell patch-clamp technique is used on HEK293 cells stably expressing the hERG channel.[26][27] This gold-standard electrophysiological method directly measures the potassium current through the hERG channel in the presence of increasing concentrations of the test compound to determine an IC50 value.[28]

Data Summary and Comparison

All quantitative data should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of PyridoPyrazol-1's profile against the Ruxolitinib benchmark.

Parameter Assay PyridoPyrazol-1 Ruxolitinib (Benchmark) Desired Outcome
Biochemical Potency LanthaScreenIC50 (nM)IC50 (nM)Potency comparable to or better than Ruxolitinib
JAK1~3.3
JAK2~2.8
JAK3>400High selectivity against JAK3
TYK2~19
Cellular Potency p-STAT5 (HEL cells)IC50 (nM)IC50 (nM)Potent inhibition in a cellular context
Antiproliferative Activity MTT (HEL cells)GI50 (nM)GI50 (nM)Activity correlates with cellular potency
Permeability Caco-2P_app (A→B) (10⁻⁶ cm/s)P_app (A→B) (10⁻⁶ cm/s)High permeability (P_app > 10)
Efflux Ratio (B→A / A→B)Efflux Ratio (B→A / A→B)Low efflux (Ratio < 2)
Cardiotoxicity hERG Patch-ClampIC50 (µM)IC50 (µM)Low hERG inhibition (IC50 > 10 µM)

Note: Ruxolitinib benchmark values are representative and should be determined concurrently in the same assays for a direct comparison.

Tier 3: In Vivo Proof-of-Concept

Should PyridoPyrazol-1 demonstrate a superior or comparable in vitro profile to Ruxolitinib, the next logical step is to evaluate its efficacy in a relevant animal model.

Recommended Model: JAK2 V617F Transplant Mouse Model of Myelofibrosis

  • Causality: This model recapitulates key features of human myelofibrosis, including splenomegaly, leukocytosis, and bone marrow fibrosis, providing a robust system to test the in vivo efficacy of a JAK inhibitor.[29][30]

  • Study Design:

    • Model Generation: Lethally irradiated recipient mice are transplanted with bone marrow from donor mice retrovirally transduced to express the JAK2 V617F mutation.[29]

    • Treatment: Once disease is established (e.g., elevated white blood cell counts, palpable spleen), mice are randomized into treatment groups: Vehicle control, Ruxolitinib (e.g., 60 mg/kg, BID), and PyridoPyrazol-1 (at one or more doses).

    • Endpoints: Key efficacy endpoints include reduction in spleen size and weight, normalization of peripheral blood counts, and reduction of bone marrow fibrosis (assessed by histology). Survival is also a critical endpoint.

Conclusion

This guide outlines a systematic, evidence-based approach to benchmarking a novel this compound-based JAK inhibitor against the clinical standard, Ruxolitinib. By progressing through tiers of biochemical, cellular, ADME/Tox, and in vivo evaluation, researchers can build a comprehensive data package. This rigorous, comparative methodology ensures that only candidates with a truly differentiated and promising profile are advanced, maximizing the potential for clinical success and optimizing the allocation of resources in the demanding journey of drug development.

References

Navigating the Therapeutic Landscape of 4-(1-Methyl-1H-pyrazol-5-yl)pyridine Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from this core structure, drawing upon available experimental data to offer insights for researchers in drug discovery and development. By examining the structure-activity relationships (SAR) and performance in preclinical models, we aim to illuminate the therapeutic potential and guide future optimization efforts for this class of compounds.

The Core Scaffold: A Privileged Structure in Drug Discovery

The this compound moiety represents a unique convergence of two key heterocyclic rings: a pyridine and a pyrazole. The pyridine ring is a common feature in many approved drugs, often serving as a key interaction point with biological targets, while the pyrazole ring is a versatile component known for its diverse pharmacological activities, including kinase inhibition and receptor modulation. The specific linkage and methylation pattern of the this compound scaffold create a distinct three-dimensional structure that can be strategically modified to achieve desired potency and selectivity against various biological targets. This has led to its investigation in a range of therapeutic areas, most notably in oncology and immunology.

In Vitro Efficacy: Unraveling Target Engagement and Cellular Activity

The initial assessment of any new chemical entity lies in its in vitro performance. This includes direct target engagement, enzymatic inhibition, and cell-based assays to determine its functional effects. While a comprehensive head-to-head comparison of a wide array of this compound derivatives is not extensively documented in a single study, we can synthesize data from various sources investigating structurally related compounds to build a comparative picture.

A notable area of investigation for pyrazole-pyridine scaffolds is in the realm of protein kinase inhibition . Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. For instance, derivatives of the isomeric 4-(pyrazol-3-yl)-pyridine have been explored as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress signaling and inflammatory responses.

To illustrate the typical in vitro evaluation workflow for such compounds, consider the following experimental protocol:

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: Synthesize and purify a series of this compound derivatives with diverse substitutions on both the pyrazole and pyridine rings. Prepare stock solutions in a suitable solvent, typically DMSO.

  • Kinase Enzyme Assay:

    • Utilize a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a filter-binding assay.

    • Incubate the recombinant human kinase enzyme (e.g., JNK3) with a specific substrate (e.g., a peptide) and ATP in a buffered solution.

    • Add varying concentrations of the test compounds to determine their inhibitory effect on the kinase's ability to phosphorylate the substrate.

    • Measure the signal (e.g., fluorescence or radioactivity) to quantify the extent of phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

The following table summarizes hypothetical in vitro data for a series of this compound derivatives, showcasing how substitutions can impact potency.

Compound IDSubstitution (Pyridine Ring)Substitution (Pyrazole Ring)Target KinaseIC50 (nM)
CMPD-A HHJNK3150
CMPD-B 2-aminoHJNK375
CMPD-C H3-chloroJNK350
CMPD-D 2-amino3-chloroJNK315

This data illustrates a common trend in SAR studies where the addition of specific functional groups, such as an amino group on the pyridine or a halogen on the pyrazole, can significantly enhance the inhibitory potency of the parent compound.

Another promising therapeutic avenue for compounds with a similar core structure is the modulation of immune checkpoints. For example, fused pyrazolo-pyridine systems, such as 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, have been investigated as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[1]

Experimental Protocol: Cell-Based PD-1/PD-L1 Blockade Assay
  • Cell Lines: Utilize a co-culture system of two engineered cell lines: one expressing PD-L1 on its surface and another expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell receptor (TCR) signaling pathway.

  • Co-culture and Treatment: Co-culture the two cell lines in the presence of a TCR activator. Add varying concentrations of the test compounds.

  • Reporter Gene Assay: After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence). Inhibition of the PD-1/PD-L1 interaction will lead to an increase in TCR signaling and, consequently, a higher reporter signal.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the reporter signal against the compound concentration.

A representative compound from this class, designated D38 , demonstrated a potent in vitro IC50 value of 9.6 nM in a biochemical assay and an EC50 of 1.61 µM in a cell-based assay, highlighting its potential as an immunomodulatory agent.[1]

in_vitro_workflow cluster_synthesis Compound Synthesis & Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Synthesis Synthesis of this compound Derivatives Stock_Solutions Preparation of Stock Solutions (DMSO) Compound_Synthesis->Stock_Solutions Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET) Stock_Solutions->Kinase_Assay PD1_PDL1_Assay PD-1/PD-L1 Binding Assay Stock_Solutions->PD1_PDL1_Assay Cell_Based_Kinase Cellular Kinase Phosphorylation Assay Stock_Solutions->Cell_Based_Kinase PD1_PDL1_Blockade PD-1/PD-L1 Blockade Co-culture Assay Stock_Solutions->PD1_PDL1_Blockade IC50_determination IC50_determination Kinase_Assay->IC50_determination IC50 Calculation PD1_PDL1_Assay->IC50_determination EC50_determination EC50_determination Cell_Based_Kinase->EC50_determination EC50 Calculation PD1_PDL1_Blockade->EC50_determination

Caption: Workflow for in vitro evaluation of this compound derivatives.

In Vivo Efficacy: From Bench to Preclinical Models

Promising in vitro data is the gateway to in vivo studies, where the true therapeutic potential of a compound is evaluated in a complex biological system. These studies are critical for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy in disease models.

For kinase inhibitors based on the pyrazole-pyridine scaffold, a common in vivo model is the xenograft mouse model of cancer.

Experimental Protocol: In Vivo Xenograft Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells that are known to be dependent on the target kinase (e.g., a cell line with an activating mutation in the kinase).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

    • Analyze the statistical significance of the observed anti-tumor effects.

The following table presents hypothetical in vivo efficacy data for our lead compound, CMPD-D, in a xenograft model.

Compound IDDose (mg/kg, QD)Route of AdministrationTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle -Oral0+2
CMPD-D 25Oral45-1
CMPD-D 50Oral70-5

This data suggests a dose-dependent anti-tumor efficacy for CMPD-D with acceptable tolerability at the tested doses.

For compounds targeting the PD-1/PD-L1 pathway, a syngeneic mouse tumor model is employed, which utilizes immunocompetent mice to assess the immune-mediated anti-tumor response.

in_vivo_workflow cluster_model Animal Model Development cluster_treatment Treatment Phase cluster_assessment Efficacy & Toxicity Assessment Tumor_Implantation Tumor Cell Implantation (Xenograft or Syngeneic) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Dosing Compound Administration (e.g., Oral) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint_Analysis Endpoint Tumor Analysis (e.g., Western Blot) Dosing->Endpoint_Analysis Efficacy_Analysis Efficacy_Analysis Tumor_Measurement->Efficacy_Analysis TGI Calculation Toxicity_Analysis Toxicity_Analysis Body_Weight->Toxicity_Analysis Tolerability Assessment

Caption: General workflow for in vivo efficacy studies in tumor models.

Conclusion and Future Directions

The this compound scaffold and its related isomers hold significant promise for the development of novel therapeutics, particularly in the fields of oncology and immunology. The available data on structurally similar compounds indicates that this core can be effectively derivatized to yield potent and selective inhibitors of key biological targets such as protein kinases and immune checkpoints.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships for the this compound scaffold itself. A comprehensive library of derivatives with systematic modifications to both the pyridine and pyrazole rings should be synthesized and screened against a diverse panel of biological targets. Promising hits should then be subjected to rigorous in vitro and in vivo characterization to establish a clear correlation between chemical structure, target engagement, and therapeutic efficacy. Such a focused effort will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

The Discerning Eye: A Comparative Guide to the Selectivity of 4-(1-Methyl-1H-pyrazol-5-yl)pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of kinase drug discovery, the pursuit of potent inhibitors is invariably coupled with the critical need for selectivity. The human kinome, with its over 500 members, presents a complex landscape where off-target effects can lead to unforeseen toxicities or confound experimental results. The 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides an in-depth, comparative analysis of the methodologies used to assess the selectivity profile of this class of inhibitors, offering a framework for their evaluation against other kinase inhibitor chemotypes.

While comprehensive, publicly available kinome-wide selectivity data for an inhibitor with the precise this compound core is limited, this guide will utilize data from the closely related 4-(pyrazol-3-yl)pyridine scaffold as a representative example to illustrate the principles and data interpretation integral to selectivity profiling. This allows us to delve into the practical application of these techniques and understand the structure-activity relationships that govern selectivity.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are central players in cellular signaling, regulating a vast array of processes from cell growth and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that are both potent and selective.[1][2]

A highly selective inhibitor offers several advantages:

  • Reduced Off-Target Toxicity: Minimizing interactions with unintended kinases can significantly lower the risk of adverse effects in a therapeutic context.

  • Clearer Mechanistic Insights: In a research setting, a selective tool compound allows for the confident attribution of a biological effect to the inhibition of the intended target kinase.

  • Potential for Novel Polypharmacology: Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer therapeutic benefits through the modulation of multiple nodes in a disease-relevant pathway.

This guide will explore three complementary methodologies that provide a comprehensive picture of a kinase inhibitor's selectivity: broad-panel biochemical screening, target engagement confirmation in a cellular context, and unbiased assessment of downstream signaling effects.

I. Biochemical Selectivity Profiling: The Kinome Scan

The foundational step in assessing selectivity is to profile the inhibitor against a large panel of purified kinases in a biochemical assay format. This provides a direct measure of the compound's intrinsic affinity for each kinase.

Methodology: Competition Binding Assays

A widely used platform for this is the KINOMEscan™ assay, which is a competition-based binding assay.[3][4]

Experimental Protocol: KINOMEscan™ Profiling

  • Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.

  • Kinase Binding: A diverse panel of DNA-tagged kinases is incubated with the immobilized ligand.

  • Competition: The test inhibitor (e.g., a this compound derivative) is added at a fixed concentration (commonly 1 µM for initial screening). The inhibitor competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: After an incubation period, unbound kinases are washed away. The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the inhibitor to the kinase. A common threshold for a "hit" is a %Ctrl of <10% or <1%.

Diagram of the Kinome Scan Workflow

G cluster_0 Biochemical Kinome Profiling Immobilized Ligand Immobilized Ligand Competition Competition Immobilized Ligand->Competition DNA-Tagged Kinases DNA-Tagged Kinases DNA-Tagged Kinases->Competition Test Inhibitor Test Inhibitor Test Inhibitor->Competition Wash Wash Competition->Wash Incubation qPCR Quantification qPCR Quantification Wash->qPCR Quantification Elution Selectivity Profile Selectivity Profile qPCR Quantification->Selectivity Profile Data Analysis

Caption: Workflow for biochemical kinase inhibitor selectivity profiling.

Comparative Data Analysis: A Representative Example

As a case study, we will examine the selectivity profile of a 4-(pyrazol-3-yl)pyridine derivative, a close analogue of our topic scaffold, which was developed as a JNK3 inhibitor.[5] While a full kinome scan is not publicly available for this specific compound, the authors report high selectivity against the closely related kinase, p38α.

Kinase TargetRepresentative 4-(pyrazol-3-yl)pyridine (IC50, nM)Compound A (Broad-Spectrum Inhibitor, IC50, nM)Compound B (Highly Selective Inhibitor, IC50, nM)
JNK3 80 15 >10,000
p38α >20,00025 >10,000
ERK2 >20,00050 >10,000
CDK2 >20,0005 >10,000
SRC >20,00010 5
ABL1 >20,0008 >10,000

Data is illustrative and based on findings for a 4-(pyrazol-3-yl)pyridine JNK inhibitor and general knowledge of other inhibitor classes.[5]

This illustrative data highlights how a 4-(pyrazol-3-yl)pyridine derivative can achieve high selectivity for its primary target (JNK3) over a closely related kinase (p38α). In contrast, a broad-spectrum inhibitor like Compound A shows activity against multiple kinases, while a highly selective inhibitor like Compound B is potent against its target (SRC) with minimal off-target activity.

The structure-activity relationship (SAR) studies on 4-(pyrazol-3-yl)-pyridines revealed that substitutions on the pyridine and pyrazole rings significantly influence both potency and selectivity. For instance, the introduction of a chlorine atom at the C-5 position of the pyridine ring enhanced JNK3 potency.[5] This underscores the importance of iterative chemical synthesis and profiling to optimize for a desired selectivity profile.

II. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While biochemical assays are invaluable for determining intrinsic affinity, they do not always reflect an inhibitor's behavior in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that an inhibitor binds to its intended target within living cells. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Methodology: CETSA

Experimental Protocol: CETSA

  • Cell Treatment: Intact cells are incubated with the test inhibitor or a vehicle control (DMSO).

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Diagram of the CETSA Workflow

G cluster_1 Cellular Thermal Shift Assay (CETSA) Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Inhibitor vs. Vehicle Lysis & Centrifugation Lysis & Centrifugation Heating->Lysis & Centrifugation Temperature Gradient Protein Quantification Protein Quantification Lysis & Centrifugation->Protein Quantification Soluble Fraction Melting Curve Analysis Melting Curve Analysis Protein Quantification->Melting Curve Analysis Western Blot/MS

Caption: Workflow for assessing cellular target engagement using CETSA.

A positive CETSA result for a this compound inhibitor would provide strong evidence that it enters the cell and binds to its intended kinase target under physiological conditions.

III. Global Cellular Response: Phosphoproteomics

To obtain an unbiased view of an inhibitor's on- and off-target effects on cellular signaling, phosphoproteomics is an indispensable tool. By quantifying changes in thousands of phosphorylation sites across the proteome, this mass spectrometry-based approach can reveal the downstream consequences of kinase inhibition.

Methodology: Phosphoproteomics

Experimental Protocol: Phosphoproteomics

  • Cell Culture and Treatment: Cells are treated with the kinase inhibitor or a vehicle control.

  • Protein Extraction and Digestion: Proteins are extracted, denatured, and digested into peptides, typically with trypsin.

  • Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques such as immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) chromatography.

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.

  • Data Analysis: The relative abundance of each phosphopeptide in the inhibitor-treated sample is compared to the control. Significant changes in phosphorylation can be mapped to specific signaling pathways.

Diagram of a Representative Signaling Pathway

G cluster_2 Hypothetical Signaling Pathway Inhibition cluster_3 Inhibitor Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A P Kinase B Kinase B Kinase A->Kinase B P Transcription Factor Transcription Factor Kinase B->Transcription Factor P Gene Expression Gene Expression Transcription Factor->Gene Expression Pyrazolylpyridine Inhibitor Pyrazolylpyridine Inhibitor Pyrazolylpyridine Inhibitor->Kinase A

Caption: Inhibition of a signaling cascade by a pyrazolylpyridine kinase inhibitor.

A phosphoproteomics experiment would reveal whether a this compound inhibitor only affects the phosphorylation of its intended target's direct substrates or if it also perturbs other signaling pathways, indicating off-target activity.

Conclusion

Assessing the selectivity profile of a kinase inhibitor is a multi-faceted process that requires a combination of biochemical, cellular, and proteomic approaches. For the this compound class of inhibitors, a thorough evaluation would involve:

  • Comprehensive kinome scanning to determine the intrinsic selectivity against a broad panel of kinases.

  • Cellular thermal shift assays to confirm target engagement in a physiological context.

  • Phosphoproteomic profiling to understand the global impact on cellular signaling networks.

While direct, comparative kinome-wide data for the this compound scaffold is not yet widely available in the public domain, the methodologies and principles outlined in this guide provide a robust framework for its evaluation. The data from related pyrazolopyridine analogues suggest that this scaffold is capable of achieving high selectivity, a crucial attribute for the development of both effective research tools and safe therapeutic agents. As more data on this promising class of inhibitors becomes available, a clearer picture of their place in the landscape of kinase-targeted therapies will emerge.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-(1-Methyl-1H-pyrazol-5-yl)pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

In the fields of medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. The synthesis of substituted pyridyl-pyrazoles often yields a mixture of regioisomers, the differentiation of which is a common analytical challenge. This guide provides a comprehensive spectroscopic framework for the unambiguous identification of 4-(1-methyl-1H-pyrazol-5-yl)pyridine and its key regioisomers: 4-(1-methyl-1H-pyrazol-3-yl)pyridine and 4-(1-methyl-1H-pyrazol-4-yl)pyridine. By leveraging the distinct electronic and steric environments of each isomer, we will demonstrate how ¹H NMR, ¹³C NMR, and Mass Spectrometry can be synergistically employed for definitive structural assignment. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for isomeric differentiation.

Introduction: The Challenge of Regioisomeric Ambiguity

Pyridyl-pyrazole scaffolds are privileged structures in modern drug discovery, appearing in molecules designed as kinase inhibitors and other therapeutic agents.[1] The synthetic routes to these compounds, often involving cyclocondensation or cross-coupling reactions, can result in the formation of multiple regioisomers. Differentiating these isomers is critical, as even minor changes in the spatial arrangement of the pyridine and pyrazole rings can profoundly impact a molecule's biological activity, pharmacokinetic properties, and patentability.

This guide focuses on the three most probable regioisomers resulting from the coupling of a pyridine at the 4-position with a 1-methyl-pyrazole moiety. Our objective is to provide not just reference data, but to explain the underlying spectroscopic principles that govern the observed differences, thereby empowering researchers to confidently assign structures in their own work.

Molecular Structures and Key Differentiators

The primary isomers under consideration are distinguished by the point of attachment of the pyridine ring to the 1-methyl-pyrazole core.

G cluster_1 This compound cluster_2 4-(1-methyl-1H-pyrazol-3-yl)pyridine cluster_3 4-(1-methyl-1H-pyrazol-4-yl)pyridine a1 N a2 a1->a2 a3 a2->a3 a4 N a3->a4 a5 a4->a5 a6 CH₃ a4->a6 a5->a1 a7 a5->a7 a8 a7->a8 a9 N a8->a9 a10 a9->a10 a11 a10->a11 a11->a7 a12 a12->a1 b1 N b2 b1->b2 b3 b2->b3 b6 CH₃ b2->b6 b4 N b3->b4 b5 b4->b5 b5->b1 b7 b5->b7 b8 b7->b8 b9 N b8->b9 b10 b9->b10 b11 b10->b11 b11->b7 b12 b12->b1 c1 N c2 c1->c2 c3 c2->c3 c6 CH₃ c2->c6 c4 N c3->c4 c7 c3->c7 c5 c4->c5 c5->c1 c8 c7->c8 c9 c8->c9 c10 N c9->c10 c11 c10->c11 c11->c7 c12

Caption: Regioisomers of 4-(1-methyl-pyrazolyl)pyridine.

The key to spectroscopic differentiation lies in how the proximity and electronic influence of the pyridine ring and the N-methyl group affect the chemical environment of the protons and carbons within each molecule.

¹H NMR Spectroscopy: The First Line of Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the most diagnostic tool for distinguishing these regioisomers. The chemical shifts (δ) of the pyrazole ring protons and the pyridine ring protons are highly sensitive to the substitution pattern.

Causality of Chemical Shift Differences
  • Pyrazole Protons (H3, H4, H5): The electronic nature of the pyridine ring (electron-withdrawing) and the N-methyl group (electron-donating) significantly influences the shielding of the pyrazole protons.

    • In the 5-yl isomer , the pyrazole proton (H3) is adjacent to the electron-donating N-methyl group, while the H4 proton is flanked by two carbon atoms.

    • In the 3-yl isomer , the pyrazole proton (H5) is adjacent to a nitrogen, and the H4 proton is next to the carbon bearing the pyridine ring.

    • In the 4-yl isomer , the two pyrazole protons (H3 and H5) are in distinct environments, one adjacent to the N-methyl group and the other adjacent to the second nitrogen.

  • Pyridine Protons: The protons on the pyridine ring will exhibit an AA'BB' or similar complex multiplet system. The overall chemical shift of this system can be influenced by the electronic character of the pyrazole substituent.

Comparative ¹H NMR Data (Predicted)

The following table summarizes the expected chemical shifts based on general principles of substituted heterocycles.[2][3] Actual values may vary slightly based on solvent and concentration.

Proton This compound 4-(1-methyl-1H-pyrazol-3-yl)pyridine 4-(1-methyl-1H-pyrazol-4-yl)pyridine Key Differentiating Feature
Pyridine Hα (2,6) ~8.6 ppm (d)~8.7 ppm (d)~8.6 ppm (d)Subtle shifts, less diagnostic.
Pyridine Hβ (3,5) ~7.5 ppm (d)~7.6 ppm (d)~7.5 ppm (d)Subtle shifts, less diagnostic.
Pyrazole H3 ~7.6 ppm (d, J≈2 Hz)-~7.9 ppm (s)Presence/Absence and Multiplicity.
Pyrazole H4 ~6.5 ppm (d, J≈2 Hz)~6.9 ppm (s)-Presence/Absence and Chemical Shift.
Pyrazole H5 -~7.8 ppm (s)~7.7 ppm (s)Presence/Absence.
N-CH₃ ~4.1 ppm (s)~3.9 ppm (s)~3.9 ppm (s)5-yl isomer is typically more downfield.

Most Diagnostic Signals:

  • The this compound isomer is the only one to show two distinct, coupled doublets for the pyrazole protons.

  • The 4-yl isomer will show two singlets for the pyrazole protons.

  • The 3-yl isomer will show only one singlet for the pyrazole proton (H4), which is typically more shielded than the H3/H5 protons of the other isomers.

Standard ¹H NMR Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4][5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

¹³C NMR Spectroscopy: Confirming Connectivity

Carbon NMR provides complementary information, particularly regarding the quaternary carbons and the overall electronic structure. The chemical shifts of the pyrazole carbons are highly diagnostic.[6][7]

Causality of Chemical Shift Differences

The ¹³C chemical shifts are governed by the same electronic effects as the proton shifts. The carbon atom directly attached to the electron-withdrawing pyridine ring will be significantly deshielded. Similarly, the positions of the N-methyl group and the other nitrogen atom dictate the shielding of the other pyrazole carbons.[3][6]

Comparative ¹³C NMR Data (Predicted)
Carbon This compound 4-(1-methyl-1H-pyrazol-3-yl)pyridine 4-(1-methyl-1H-pyrazol-4-yl)pyridine Key Differentiating Feature
Pyridine Cq (4) ~140 ppm~142 ppm~125 ppmThe C4-pyrazole linkage is a key indicator.
Pyrazole C3 ~141 ppm~152 ppm (C-Py)~138 ppmThe carbon attached to pyridine (C-Py) is most downfield in the 3-yl isomer.
Pyrazole C4 ~108 ppm~107 ppm~130 ppm (C-Py)The carbon attached to pyridine is most downfield in the 4-yl isomer.
Pyrazole C5 ~145 ppm (C-Py)~128 ppm~129 ppmThe carbon attached to pyridine is most downfield in the 5-yl isomer.
N-CH₃ ~38 ppm~39 ppm~39 ppmLess diagnostic.

Most Diagnostic Signals: The chemical shifts of the three pyrazole carbons provide a unique fingerprint for each isomer, especially the quaternary carbon linked to the pyridine ring.

Standard ¹³C NMR Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048, or until adequate signal-to-noise is achieved.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Mass Spectrometry: Confirmation of Composition and Fragmentation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition. While the regioisomers will have identical molecular weights, high-resolution mass spectrometry (HRMS) can confirm the elemental formula, and their fragmentation patterns may offer subtle clues to their structure.

Expected Fragmentation Patterns

Upon electron impact (EI) or collision-induced dissociation (CID), the molecular ion (M+) will fragment.[8] The stability of the resulting fragments can differ based on the isomer. Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN.[9][10] The linkage to the pyridine ring will influence the relative abundance of fragments. For instance, cleavage of the C-C bond between the rings is a likely event. The stability of the resulting pyrazolyl or pyridyl cation could vary between isomers.

Comparative MS Data
Parameter Value for all Isomers Notes
Molecular Formula C₉H₉N₃
Exact Mass 159.080
Nominal Mass 159
Expected [M+H]⁺ (ESI) 160.087Use HRMS to confirm C₉H₁₀N₃⁺
Key Fragments (EI-MS) m/z 159 (M⁺), 132, 118, 78Relative intensities may vary. The loss of HCN (M-27) or N₂H (M-29) are potential diagnostic fragments.
Standard MS Experimental Protocol (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

    • Resolution: >10,000 FWHM.

  • Data Analysis: Determine the m/z of the [M+H]⁺ ion and compare the measured exact mass to the theoretical exact mass for C₉H₁₀N₃⁺. The mass error should be less than 5 ppm.

Integrated Analytical Workflow

A logical workflow ensures efficient and accurate identification. The following diagram outlines the decision-making process.

Caption: Decision workflow for isomer identification.

Conclusion

The unambiguous structural assignment of this compound regioisomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy serves as the primary and most definitive tool , with the multiplicity and chemical shifts of the pyrazole ring protons providing a clear and immediate distinction between the 3-yl, 4-yl, and 5-yl isomers. ¹³C NMR corroborates these findings by revealing unique chemical shift fingerprints for the pyrazole carbons, while high-resolution mass spectrometry provides unequivocal confirmation of the elemental composition. By following the integrated workflow presented in this guide, researchers can eliminate structural ambiguity, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to Cross-Reactivity Profiling of 4-(1-Methyl-1H-Pyrazol-5-yl)Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1][2] The pyrazole-pyridine scaffold has emerged as a privileged structure, with derivatives showing potent inhibitory activity against a range of kinases.[3][4] This guide provides an in-depth technical comparison of cross-reactivity studies for a series of hypothetical 4-(1-methyl-1H-pyrazol-5-yl)pyridine-based compounds. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive framework for evaluating inhibitor selectivity.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, with over 500 members in the human kinome, share a highly conserved ATP-binding pocket, making the development of selective inhibitors a significant challenge.[5] Off-target activity can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[5][6] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a critical step in elucidating its therapeutic potential and safety profile.[6][7] The this compound core represents a versatile scaffold for developing kinase inhibitors, and understanding the impact of substitutions on selectivity is key to optimizing lead candidates.[8][9]

Designing a Robust Cross-Reactivity Study

A comprehensive cross-reactivity study should be multi-faceted, employing a combination of biochemical and cellular assays to provide a holistic view of a compound's selectivity. The choice of assays is dictated by the need to assess both direct binding to off-target kinases and the functional consequences of this binding in a more biologically relevant context.

The Tiered Approach to Selectivity Profiling

A tiered approach is often the most efficient and cost-effective strategy for profiling inhibitor selectivity. This typically begins with broad screening against a large panel of kinases, followed by more focused secondary assays for promising candidates.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation & Potency Determination cluster_2 Tier 3: Cellular & Functional Analysis A Compound Library of This compound Derivatives B High-Throughput Kinome Screening (e.g., 400+ kinases at a single concentration) A->B Initial Profiling C IC50 Determination for 'Hits' from Primary Screen B->C Identify Off-Targets D Orthogonal Binding Assay (e.g., Differential Scanning Fluorimetry) C->D Confirmation of Binding E Cellular Target Engagement Assays (e.g., Western Blot for p-Substrate) D->E Validate Cellular Activity F Phenotypic Screening (e.g., Cell Proliferation Assays) E->F Functional Consequence

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

Comparative Cross-Reactivity Data

To illustrate the process, let's consider three hypothetical compounds based on the this compound scaffold, where R1 and R2 represent different chemical substitutions.

  • Compound A: R1 = -CH3, R2 = -H

  • Compound B: R1 = -CF3, R2 = -Cl

  • Compound C: R1 = -OCH3, R2 = -NH2

These compounds were initially designed as inhibitors of Aurora Kinase A. The following table summarizes their cross-reactivity profile against a panel of selected kinases at a concentration of 1 µM.

Kinase Target% Inhibition - Compound A% Inhibition - Compound B% Inhibition - Compound C
Aurora A (Primary Target) 95 98 92
Aurora B859075
CDK2456020
VEGFR2305515
HPK115255
TBK110183

Based on this initial screen, Compound C appears to be the most selective for Aurora A, with minimal off-target activity on the tested kinases. Compound B, while being the most potent against Aurora A, shows significant inhibition of Aurora B, CDK2, and VEGFR2, suggesting a broader cross-reactivity profile.

Further investigation involves determining the IC50 values for the primary target and any significant off-targets.

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)CDK2 IC50 (nM)VEGFR2 IC50 (nM)
Compound A 50250>1000>1000
Compound B 2580500750
Compound C 75>1000>1000>1000

These dose-response studies confirm the initial observations. Compound C demonstrates high selectivity for Aurora A over the other tested kinases. Compound B's increased potency against Aurora A comes at the cost of reduced selectivity.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed and validated protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay biochemically measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[10]

Principle: The luminescence-based ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds (Compounds A, B, and C) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution. This solution contains the specific kinase (e.g., Aurora A) and its substrate in the appropriate kinase reaction buffer.

  • Compound Addition: Add 2.5 µL of the serially diluted compounds to the wells. For control wells, add DMSO.

  • Initiate Reaction: Add 5 µL of a 1X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This assay determines if the compound can inhibit the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Principle: Cells are treated with the kinase inhibitor, and then the phosphorylation status of a specific substrate of the target kinase is assessed by Western blotting using a phospho-specific antibody. A decrease in the phosphorylated substrate indicates target engagement and inhibition by the compound.

Signaling Pathway Example: Aurora A

G Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_mTOR_Pathway PI3K_Akt_mTOR_Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR_Pathway Aurora_A Aurora_A PI3K_Akt_mTOR_Pathway->Aurora_A PLK1 PLK1 Aurora_A->PLK1 Centrosome_Maturation Centrosome_Maturation PLK1->Centrosome_Maturation Mitotic_Spindle_Formation Mitotic_Spindle_Formation Centrosome_Maturation->Mitotic_Spindle_Formation Compound_C Compound_C Compound_C->Aurora_A

Caption: Simplified Aurora A signaling pathway and the inhibitory action of Compound C.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cancer cell line known to have active Aurora A signaling (e.g., HCT116) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate of Aurora A (e.g., phospho-PLK1) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.

Conclusion and Future Directions

The cross-reactivity profiling of this compound-based compounds reveals that subtle structural modifications can significantly impact selectivity. In our hypothetical example, Compound C emerged as a highly selective Aurora A inhibitor, making it a more promising candidate for further development than the more potent but less selective Compound B.

This guide underscores the importance of a systematic and multi-tiered approach to evaluating kinase inhibitor selectivity. By combining broad kinome screening with detailed biochemical and cellular assays, researchers can gain a comprehensive understanding of a compound's activity profile. This knowledge is crucial for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective targeted therapies. Future studies should also consider in vivo models to assess the physiological consequences of any observed off-target activities.

References

A Comparative Guide to the Pharmacokinetic Properties of 4-(1-methyl-1H-pyrazol-5-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Early ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties.[1] The 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents, including kinase inhibitors and modulators of key cellular receptors.[2][3][4] Its synthetic tractability and versatile substitution patterns allow for fine-tuning of target engagement. However, this structural complexity necessitates a thorough and early evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile to mitigate late-stage attrition.[5][6][7]

This guide provides a comparative framework for evaluating the pharmacokinetic properties of this compound derivatives. It moves beyond a mere listing of data points to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols. Our objective is to equip researchers, scientists, and drug development professionals with the tools to make informed, data-driven decisions in the optimization of this promising chemical series.

Comparative Pharmacokinetic Profiling: A Multi-Parameter Analysis

The journey of a drug candidate through the body is a complex interplay of its physicochemical properties and the body's physiological systems. Here, we dissect the key pharmacokinetic pillars for the pyrazole-pyridine scaffold, drawing comparisons with other relevant heterocyclic systems commonly employed in drug design.

Absorption: The Gateway to Systemic Exposure

For oral drug candidates, efficient absorption from the gastrointestinal tract is the first critical hurdle. This is primarily governed by a compound's aqueous solubility and its ability to permeate the intestinal membrane.

  • Aqueous Solubility: The pyrazole and pyridine rings, both containing nitrogen atoms, offer hydrogen bond acceptors which can influence solubility. However, the overall planarity and potential for π-stacking in the core structure, especially when substituted with lipophilic groups, can decrease aqueous solubility. The methyl group on the pyrazole adds lipophilicity. Strategic placement of polar functional groups is a common approach to enhance solubility without compromising target activity.

  • Permeability: Passive diffusion across the intestinal epithelium is favored by moderate lipophilicity (LogD at pH 7.4). The pyrazole-pyridine core generally provides a good starting point. However, it is crucial to assess whether derivatives become substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump compounds back into the intestinal lumen, thereby limiting absorption.[7]

Table 1: Comparative In Vitro Absorption Properties

Compound ClassAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (ER)
4-(Pyrazol-5-yl)pyridine Derivative (Example A) 255.53.1
Alternative Heterocycle (Example B) 1502.11.2
Poorly Absorbed Control (Example C) <10.5>10

Note: Data presented are illustrative examples to guide comparison.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Key parameters governing this process are plasma protein binding (PPB) and the volume of distribution (Vdss).

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (primarily albumin) is critical.[8] Only the unbound fraction is free to interact with the target and be metabolized or excreted. High PPB can limit efficacy and complicate dosing. The pyrazole-pyridine scaffold, depending on its substituents, can exhibit variable PPB. Lipophilic and acidic moieties tend to increase binding to albumin.

  • Tissue Distribution: The blood-to-plasma ratio helps predict whether a compound preferentially partitions into red blood cells.[7] For central nervous system (CNS) targets, assessing brain tissue binding is also essential.

Table 2: Comparative Distribution Characteristics

CompoundPlasma Protein Binding (%) (Human)Blood-to-Plasma RatioBrain Tissue Binding (%) (Rat)
Derivative 17 92.50.885
Alternative Scaffold X 99.11.195
Low Binding Control <500.9<60

Note: Data presented are illustrative and should be determined empirically for each new chemical entity.

Metabolism: The Biotransformation Engine

Metabolism, primarily occurring in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for excretion. This is a double-edged sword; it is essential for drug clearance but can also lead to the formation of inactive or toxic metabolites and create potential for drug-drug interactions (DDIs).

  • Cytochrome P450 (CYP) Enzymes: The CYP450 superfamily is the primary driver of Phase I metabolism.[9] Both pyridine and pyrazole rings can be susceptible to oxidation. More importantly, the nitrogen atoms in these rings can coordinate with the heme iron of CYP enzymes, leading to potent inhibition.[10][11][12] Inhibition of major isoforms like CYP3A4 or CYP2D6 is a significant safety concern and a focus of regulatory scrutiny.[9]

  • Metabolic Stability: The rate at which a compound is metabolized by liver enzymes (e.g., in microsomes or hepatocytes) determines its intrinsic clearance and, consequently, its half-life in vivo.[6] Poor metabolic stability can lead to low oral bioavailability due to high first-pass hepatic extraction.[13]

Table 3: Comparative Metabolic Profile

CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)Human Liver Microsome Stability (% remaining after 60 min)
4-(Pyrazol-5-yl)pyridine Derivative (17) >3015.285%
Known CYP Inhibitor (Ketoconazole) <0.15.815%
Metabolically Unstable Compound >50>50<5%

Note: Data are illustrative examples. The discovery of compound 17 with low CYP inhibition was a key optimization step in its development program.[14]

Core Experimental Protocols: A Practical Guide

To ensure data integrity and reproducibility, standardized, well-controlled experiments are essential. The following section details step-by-step protocols for key in vitro and in vivo pharmacokinetic assays.

Workflow for In Vitro ADME Screening

The following diagram illustrates a typical screening cascade designed to provide a comprehensive in vitro ADME profile early in the discovery process.

Caption: A tiered workflow for in vitro ADME profiling.

Protocol 1: Caco-2 Permeability Assay

This assay predicts intestinal absorption and identifies potential P-gp efflux substrates.[7]

1. Cell Culture & Seeding:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed cells onto 24-well Transwell® plates (0.4 µm pore size) at a density of ~60,000 cells/cm².
  • Culture for 21-25 days to allow for differentiation into a polarized monolayer.
  • Causality: This extended culture period is critical for the formation of tight junctions and the expression of key transporters, mimicking the intestinal barrier.

2. Monolayer Integrity Check:

  • Measure the Transepithelial Electrical Resistance (TEER) of each well. Values >200 Ω·cm² are typically acceptable.
  • Perform a Lucifer Yellow permeability test. Rejection rates >98% confirm monolayer integrity.
  • Trustworthiness: These checks are self-validating systems to ensure the quality of the cell barrier before proceeding.

3. Permeability Experiment (Apical to Basolateral - A to B):

  • Wash monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
  • Add test compound (e.g., at 10 µM) to the apical (A) side. The basolateral (B) side contains buffer only.
  • Include controls: Atenolol (low permeability) and Propranolol (high permeability).
  • Incubate at 37°C with gentle shaking.
  • Sample from the B side at timed intervals (e.g., 30, 60, 90, 120 min) and from the A side at t=0 and t=120.

4. Efflux Assessment (Basolateral to Apical - B to A):

  • Concurrently, run the experiment in the reverse direction (B to A) to assess active efflux.
  • The test compound is added to the B side, and samples are taken from the A side.

5. Analysis:

  • Quantify compound concentration in all samples using LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) for both directions.
  • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This study provides definitive data on a compound's behavior in a living system, allowing for the calculation of key parameters like clearance, half-life, and oral bioavailability.[13][15]

1. Experimental Design:

  • Animals: Use male Sprague-Dawley rats (n=3-5 per group). Acclimatize animals for at least 3 days.[16]
  • Groups:
  • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
  • Group 2: Oral (PO) administration (e.g., 5 mg/kg).
  • Formulation: Formulate the compound in a suitable vehicle (e.g., 20% Solutol® in water). The IV formulation must be a clear solution.
  • Causality: The IV group is essential as it provides a direct measure of systemic clearance and volume of distribution, which are needed to calculate the absolute oral bioavailability (F%) from the PO group.[13]

2. Dosing and Sampling:

  • Fast animals overnight before PO dosing.
  • Administer the dose via tail vein injection (IV) or oral gavage (PO).
  • Collect blood samples (~100 µL) from the saphenous vein at pre-defined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

3. Sample Processing and Bioanalysis:

  • Centrifuge blood to separate plasma.
  • Extract the drug from plasma using protein precipitation (e.g., with acetonitrile containing an internal standard).
  • Quantify the drug concentration using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • Plot plasma concentration vs. time for each animal.
  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
  • Cmax: Maximum observed concentration.
  • Tmax: Time to reach Cmax.
  • AUC: Area under the concentration-time curve.
  • t½: Terminal half-life.
  • CL: Systemic clearance (from IV data).
  • Vdss: Volume of distribution at steady-state (from IV data).
  • F%: Absolute oral bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Workflow for an In Vivo Pharmacokinetic Study

The following diagram outlines the logical flow of an in vivo PK experiment, from design to data interpretation.

In_Vivo_PK_Workflow cluster_design Study Design cluster_inlife In-Life Phase cluster_analysis Analysis cluster_output Interpretation Design Animal Model & Groups (IV and PO) Formulation Vehicle Formulation Design->Formulation Dosing Dosing (IV Bolus, Oral Gavage) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis PK_Calc PK Parameter Calculation (NCA) Bioanalysis->PK_Calc Output Determine F%, CL, t½, Vdss PK_Calc->Output

Caption: A streamlined workflow for in vivo pharmacokinetic studies.

Conclusion and Forward Look

The this compound scaffold represents a valuable starting point for the design of novel therapeutics. However, its ultimate success hinges on achieving a balanced pharmacokinetic profile. An early, integrated, and hypothesis-driven approach to evaluating ADME properties is not merely a screening exercise but a fundamental component of rational drug design. By employing the comparative frameworks and robust protocols outlined in this guide, research teams can more effectively navigate the complex challenges of drug development, identifying and advancing candidates with a higher probability of clinical success. The strategic application of these principles will undoubtedly accelerate the translation of promising molecules from this chemical class into impactful medicines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.